4-(Decyloxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-decoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNICZRIRMGOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203686 | |
| Record name | p-Decyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5519-23-3 | |
| Record name | 4-(Decyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5519-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Decyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Decyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(decyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Decyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-(decyloxy)benzoic acid. The information is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to support advanced research and application.
Core Chemical and Physical Properties
This compound, a member of the 4-alkoxybenzoic acid homologous series, is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature.[1] It presents as a white to off-white crystalline powder.[2]
General Information
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₃[3][4][5][6] |
| Molecular Weight | 278.39 g/mol [3][7] |
| CAS Number | 5519-23-3[3][4][5][6] |
| IUPAC Name | This compound[4][5] |
| Synonyms | p-Decyloxybenzoic acid, 4-n-Decyloxybenzoic acid[3][4][5][6] |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Melting Point | 94-143 °C | [8] |
| Boiling Point (Predicted) | 403.6 ± 18.0 °C | [8] |
| Density (Predicted) | 1.014 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 4.48 ± 0.10 | [8] |
| Water Solubility | Soluble | [8] |
| LogP (Predicted) | 4.904 | [9] |
Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecules form hydrogen-bonded dimers, with the alkyl chains and aromatic rings segregating into alternating sheets.[10]
| Crystal System | Triclinic |
| Space Group | P-1 |
| Cell Dimensions | a = 8.115(1) Å, b = 21.618(2) Å, c = 4.820(1) Å |
| Cell Angles | α = 94.07(1)°, β = 102.91(2)°, γ = 80.95(1)° |
| Z | 2 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Based on data for structurally similar compounds and analysis of the chemical structure, the following are the predicted chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~172 |
| C-O (aromatic) | ~163 |
| C (aromatic, para to COOH) | ~132 |
| CH (aromatic, ortho to COOH) | ~130 |
| C (aromatic, attached to COOH) | ~122 |
| CH (aromatic, ortho to O-alkyl) | ~114 |
| O-CH₂ | ~68 |
| Alkyl Chain CH₂ | 22-32 |
| Terminal CH₃ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| 2920, 2850 | C-H stretch (alkyl chain) |
| 1680 | C=O stretch (carboxylic acid) |
| 1605, 1580 | C=C stretch (aromatic ring) |
| 1250 | C-O stretch (ether) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 278, corresponding to the molecular weight.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general and robust method for the synthesis of this compound from 4-hydroxybenzoic acid and 1-bromodecane (B1670165).
Materials:
-
4-hydroxybenzoic acid
-
1-bromodecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, combine 4-hydroxybenzoic acid (1.0 mol) and anhydrous potassium carbonate (2.5 mol).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Alkyl Halide: Slowly add 1-bromodecane (1.1 mol) to the suspension via the addition funnel at room temperature over 30-45 minutes.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress using TLC (eluent: 7:3 hexane/ethyl acetate). The reaction is complete when the 4-hydroxybenzoic acid spot is no longer visible.
-
Workup - Solvent Removal: Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
-
Workup - Extraction: To the residue, add deionized water and ethyl acetate. Stir until all solids dissolve. Transfer the mixture to a separatory funnel.
-
Workup - pH Adjustment and Separation: Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. Shake the separatory funnel and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Caption: Williamson Ether Synthesis Workflow for this compound.
Characterization of Liquid Crystalline Properties by Polarized Optical Microscopy (POM)
This protocol outlines the steps for observing the liquid crystalline phases of this compound using a polarized optical microscope.
Materials:
-
This compound
-
Microscope slides
-
Coverslips
-
Spacers (e.g., Mylar film) of known thickness
Equipment:
-
Polarized light microscope with a hot stage
-
Temperature controller
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide.
-
Cell Assembly: Place spacers on either side of the sample and cover with a coverslip to create a thin film of the material.
-
Heating: Place the slide on the hot stage of the polarized microscope.
-
Observation: Heat the sample slowly while observing through the microscope with crossed polarizers.
-
Phase Identification: Note the temperatures at which phase transitions occur and the characteristic textures of the different liquid crystalline phases (e.g., smectic and nematic). The transition to a dark field of view indicates the isotropic liquid phase.
-
Cooling: Slowly cool the sample and observe the phase transitions upon cooling to check for enantiotropic or monotropic behavior.
Caption: Workflow for Polarized Optical Microscopy of Liquid Crystals.
Applications and Relevance in Research
This compound and its analogs are primarily of interest in materials science due to their liquid crystalline properties.[11][12] They are used as model compounds for studying the fundamental principles of liquid crystal phase transitions and self-assembly. In the context of drug development, long-chain carboxylic acids can be used as excipients or to modify the lipophilicity of drug molecules, although specific applications of this compound in this area are not widely documented. The study of its interactions at surfaces also provides insights for applications in chromatography and sensor technology.[11][12]
This guide serves as a foundational resource for researchers working with this compound, providing essential data and methodologies to facilitate further investigation and application of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound (CAS 5519-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. rsc.org [rsc.org]
- 11. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 4-(Decyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of 4-(Decyloxy)benzoic acid, a molecule of interest in materials science, particularly in the field of liquid crystals, and as a building block in organic synthesis. This guide consolidates key data, presents detailed experimental protocols for property determination, and visualizes complex workflows for clarity and reproducibility.
Core Physical and Chemical Properties
This compound is an organic compound characterized by a benzoic acid core functionalized with a ten-carbon alkyloxy chain. This structure imparts properties of both a carboxylic acid and a lipophilic molecule, making it a subject of study for self-assembly and liquid crystalline behavior.[1]
Quantitative Data Summary
The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for experimental design, safety assessments, and computational modeling.
| Property | Value | Reference(s) |
| IUPAC Name | 4-decoxybenzoic acid | [2][3] |
| Synonyms | 4-n-Decyloxybenzoic acid, p-Decyloxybenzoic acid | [2][4][5] |
| CAS Number | 5519-23-3 | [3][5][6] |
| Molecular Formula | C₁₇H₂₆O₃ | [2][3][5] |
| Molecular Weight | 278.39 g/mol | [4][6][7] |
| Appearance | White to off-white crystalline powder | [3][6][7] |
| Melting Point | 96 °C | [3] |
| Boiling Point | 403.6 ± 18.0 °C (Predicted) | [6][7] |
| pKa | 4.48 ± 0.10 (Predicted) | [6][7] |
| Water Solubility | Predicted to be very low. Log₁₀WS (mol/L) = -5.42 | [4] |
| Octanol/Water Partition Coeff. | LogP(oct/wat) = 4.904 (Predicted) | [4] |
Crystal Structure Data
The solid-state packing and molecular arrangement have been elucidated by single-crystal X-ray diffraction. The molecules form hydrogen-bonded dimers between their carboxylic acid groups.[8] These dimers are arranged in a layered structure where the aliphatic chains and aromatic cores are segregated into distinct sheets.[8]
| Crystal Parameter | Value | Reference |
| Crystal System | Triclinic | [8] |
| Space Group | P-1 | [8] |
| Cell Dimensions | a=8.115 Å, b=21.618 Å, c=4.820 Å | [8] |
| Cell Angles | α=94.07°, β=102.91°, γ=80.95° | [8] |
| Key Feature | Hydrogen-bonded dimers forming segregated aliphatic/aromatic layers. | [8] |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physical properties of this compound.
Protocol for Melting Point Determination
The melting point is a critical indicator of purity. For crystalline organic compounds, a sharp melting range (0.5-1.0°C) is indicative of high purity, while impurities typically depress and broaden the melting range.[9] The capillary method is a standard and reliable technique.[9][10]
Materials:
-
This compound sample
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube with oil bath)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
-
Capillary Loading: Dip the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.
-
Sample Packing: Gently tap the sealed end of the capillary on a hard surface to pack the powder tightly into the bottom. Repeat until a column of 1-2 mm of sample is achieved.[10][11]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of ~10°C/minute to find a rough range.[9][10]
-
Accurate Determination: For an accurate measurement, heat the sample to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[9][10]
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂.
Protocol for Qualitative Solubility Assessment
The solubility of a compound in various solvents provides insight into its functional groups. As a carboxylic acid with a long alkyl chain, this compound is expected to be insoluble in water but soluble in basic solutions due to salt formation.[12][13][14]
Materials:
-
This compound sample
-
Test tubes and rack
-
Spatula
-
Solvents: Deionized water, 5% aqueous sodium hydroxide (B78521) (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Water Solubility Test:
-
5% NaOH Solubility Test:
-
5% NaHCO₃ Solubility Test:
-
To a fresh sample (25 mg) in a test tube, add 0.75 mL of 5% NaHCO₃ solution.
-
Shake and observe. Carboxylic acids are sufficiently acidic to react with sodium bicarbonate, producing carbon dioxide gas (effervescence) and the soluble sodium salt.[12][13][14] This is a confirmatory test for a carboxylic acid.
-
General Synthetic Pathway
While numerous synthetic routes exist, a common and reliable method for preparing 4-alkoxybenzoic acids is via a Williamson ether synthesis followed by ester hydrolysis. This two-step process is robust and generally high-yielding.
Step 1: Williamson Ether Synthesis. An alkyl ester of 4-hydroxybenzoic acid (e.g., ethyl 4-hydroxybenzoate) is deprotonated with a base like potassium carbonate (K₂CO₃). The resulting phenoxide acts as a nucleophile, attacking an n-decyl halide (e.g., 1-bromodecane) to form the decyl ether ester.[15][16]
Step 2: Saponification (Ester Hydrolysis). The resulting ester is then hydrolyzed using a strong base, such as sodium hydroxide (NaOH), in an aqueous alcohol solution. This cleaves the ester linkage, forming the sodium salt of the carboxylic acid.
Step 3: Acidification. The final product, this compound, is precipitated from the solution by acidification with a strong acid like hydrochloric acid (HCl), which protonates the carboxylate. The solid product can then be isolated by filtration.
References
- 1. This compound | 5519-23-3 | Benchchem [benchchem.com]
- 2. This compound | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound (CAS 5519-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [webbook.nist.gov]
- 6. 5519-23-3 CAS MSDS (4-N-DECYLOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-N-DECYLOXYBENZOIC ACID | 5519-23-3 [amp.chemicalbook.com]
- 8. Crystal structure of p-n-decyloxybenzoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. byjus.com [byjus.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. is.muni.cz [is.muni.cz]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(Decyloxy)benzoic acid (CAS: 5519-23-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Decyloxy)benzoic acid, a molecule of significant interest in materials science and with potential applications in the pharmaceutical sector. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, explores its well-established role as a liquid crystal, and discusses its potential biological activities based on current research.
Core Chemical and Physical Properties
This compound, with the CAS number 5519-23-3, is a member of the 4-alkoxybenzoic acid homologous series. Its structure consists of a benzoic acid core with a decyloxy (-O(CH₂)₉CH₃) group attached at the para position. This long alkyl chain imparts significant hydrophobic character and influences its self-assembly into liquid crystalline phases.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5519-23-3 | [2][3] |
| Molecular Formula | C₁₇H₂₆O₃ | [2] |
| Molecular Weight | 278.39 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-n-Decyloxybenzoic acid, p-Decyloxybenzoic acid | [2] |
| Appearance | White to pale cream powder/crystal | [4][5] |
| Melting Point | 94-143 °C (literature values vary) | [6] |
| Boiling Point | 788.49 K (Joback Calculated) | [7] |
| Solubility | Soluble in water | [6] |
| logP (Octanol/Water) | 4.904 (Crippen Calculated) | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Observations | Source(s) |
| ¹H NMR | Data available, typically showing signals for aromatic protons, the methylene (B1212753) group attached to the oxygen, the long alkyl chain, and the carboxylic acid proton. | [8] |
| ¹³C NMR | Data available, showing characteristic peaks for the carboxylic carbon, aromatic carbons (including the carbon attached to the oxygen), and the carbons of the decyloxy chain. | [8] |
| Infrared (IR) | Spectra obtained via KBr wafer and ATR techniques are available. Characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and aromatic C-H bonds are expected. | [8] |
| Mass Spectrometry (GC-MS) | NIST data is available, providing the mass-to-charge ratio of the molecular ion and fragmentation patterns. | [8] |
| Raman Spectroscopy | Studies have been conducted to investigate structural changes in the crystalline state and molecular alignment. | [9][10] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzoic acid reacts with a 1-haloalkane (e.g., 1-bromodecane).
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of similar 4-alkoxybenzoic acids.[1][11][12][13][14][15][16]
Materials:
-
4-hydroxybenzoic acid
-
1-bromodecane
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (B145695) (or another suitable solvent like DMF)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask, dissolve a known amount of 4-hydroxybenzoic acid in ethanol. To this solution, add a stoichiometric equivalent of potassium hydroxide (or sodium hydroxide) dissolved in a minimal amount of water or ethanol. Stir the mixture until the 4-hydroxybenzoic acid is fully dissolved and the potassium 4-hydroxybenzoate (B8730719) has formed.
-
Addition of the Alkyl Halide: To the solution of the phenoxide, add a slight molar excess (e.g., 1.1 equivalents) of 1-bromodecane.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (check with pH paper). This will protonate the carboxylate group and precipitate the this compound. The product will appear as a white solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to remove any residual solvent.
Diagram 1: General Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Liquid Crystalline Properties
This compound is a well-known thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature.[6] The long decyloxy chain promotes the formation of ordered, yet fluid, molecular arrangements known as mesophases.
Characterization of Liquid Crystal Phases
The identification and characterization of liquid crystal phases are typically performed using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[17][18]
Polarizing Optical Microscopy (POM): POM is a qualitative technique used to visualize the textures of different liquid crystal phases.[7][19][20] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic textures of colors and patterns for each type of mesophase (e.g., nematic, smectic).
Differential Scanning Calorimetry (DSC): DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature.[6][7][21] Phase transitions, such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid), are accompanied by changes in enthalpy, which are detected as peaks in the DSC thermogram. A DSC thermogram for this compound shows distinct peaks corresponding to its phase transitions upon heating and cooling.[6]
Experimental Protocols for Liquid Crystal Characterization
Diagram 2: Experimental Workflow for Liquid Crystal Characterization
Caption: Workflow for characterizing liquid crystal properties.
Protocol for Polarizing Optical Microscopy (POM):
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide. Heat the slide on a hot stage to above the clearing point to melt the sample into an isotropic liquid. Place a clean coverslip over the molten sample and allow it to spread into a thin film.
-
Observation: Place the slide on the hot stage of a polarizing microscope. Slowly cool the sample from the isotropic liquid phase.
-
Data Collection: Observe the sample through the eyepieces as it cools. Note the temperatures at which phase transitions occur and capture images of the characteristic textures of the different liquid crystal phases that form.
Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into an aluminum DSC pan. Seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point. Then, cool the sample at the same rate back to room temperature. A second heating and cooling cycle is often performed to ensure thermal history is removed.
-
Data Analysis: Analyze the resulting thermogram to determine the temperatures and enthalpy changes associated with each phase transition.
Potential Biological Activity and Drug Development Applications
While this compound is primarily known for its liquid crystal properties, the broader class of benzoic acid derivatives has been investigated for various biological activities.
Inhibition of Trypanosome Alternative Oxidase (TAO)
Research has shown that 4-alkoxybenzoic acid derivatives are inhibitors of the trypanosome alternative oxidase (TAO), an enzyme essential for the respiration of bloodstream forms of trypanosomes, the parasites that cause African sleeping sickness.[4][22][23][24][25] The absence of TAO in mammals makes it an attractive drug target. Structure-activity relationship (SAR) studies have indicated that the nature of the alkoxy chain and other substituents on the benzoic acid ring are crucial for inhibitory activity.
Diagram 3: Proposed Mechanism of Action for TAO Inhibition
Caption: Proposed mechanism of TAO inhibition by 4-alkoxybenzoic acids.
Anticancer and Anti-inflammatory Potential
Benzoic acid derivatives have been explored for their potential as anticancer and anti-inflammatory agents.
-
Anticancer Activity: Some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[11][17][26] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and induce apoptosis in cancer cells. Studies on 4-hydroxybenzoic acid have shown it can enhance the sensitivity of breast cancer cells to chemotherapy by inhibiting HDAC6 and promoting the HIPK2/p53 pathway.[27] While specific data for this compound is limited, the general scaffold suggests potential for investigation. The cytotoxicity of benzoic acid has been observed against various cancer cell lines.[28][29]
-
Anti-inflammatory Activity: Benzoic acid derivatives have demonstrated anti-inflammatory properties.[24][30][31] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[8][30]
Table 3: Summary of Potential Biological Activities of Benzoic Acid Derivatives
| Biological Activity | Potential Mechanism of Action | Relevant Derivatives Studied | Source(s) |
| Antitrypanosomal | Inhibition of Trypanosome Alternative Oxidase (TAO) | 4-Alkoxybenzoic acids | [4][22] |
| Anticancer | Inhibition of Histone Deacetylases (HDACs), Induction of Apoptosis | 4-Hydroxybenzoic acid, other derivatives | [11][17][26][27] |
| Anti-inflammatory | Inhibition of COX enzymes, Modulation of NF-κB signaling | Various benzoic acid derivatives | [8][24][30][31] |
Conclusion
This compound is a versatile molecule with well-established applications in materials science as a liquid crystal. Its synthesis is straightforward via the Williamson ether synthesis. Furthermore, its structural similarity to other biologically active benzoic acid derivatives suggests potential for further investigation in drug development, particularly in the areas of antiparasitic, anticancer, and anti-inflammatory research. This guide provides a foundational understanding for researchers and scientists working with this compound and highlights areas for future exploration.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.tees.ac.uk [research.tees.ac.uk]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. The Williamson Ether Synthesis [cs.gordon.edu]
- 16. gold-chemistry.org [gold-chemistry.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. rsc.org [rsc.org]
- 22. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel inhibitors of the trypanosome alternative oxidase inhibit Trypanosoma brucei brucei growth and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. researchgate.net [researchgate.net]
- 31. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 4-(Decyloxy)benzoic Acid
This technical guide provides a comprehensive overview of the molecular structure of 4-(decyloxy)benzoic acid, a molecule of significant interest in materials science, particularly in the field of liquid crystals.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the structural and physicochemical properties of this compound.
Molecular Identity and Physicochemical Properties
This compound is a derivative of benzoic acid characterized by a decyloxy substituent at the para position of the benzene (B151609) ring.[2] This long alkyl chain significantly influences its molecular packing and macroscopic properties.[2]
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | p-Decyloxybenzoic acid, 4-n-Decyloxybenzoic acid |
| CAS Number | 5519-23-3 |
| Molecular Formula | C17H26O3 |
| Molecular Weight | 278.39 g/mol [3] |
| SMILES | CCCCCCCCCCOc1ccc(C(=O)O)cc1[3] |
| InChI | InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)[3][4] |
| InChIKey | NZNICZRIRMGOFG-UHFFFAOYSA-N[3][4] |
| Melting Point | 96 °C[5] |
| Appearance | White to Almost white powder to crystal[5] |
Molecular Structure and Conformation
The molecular structure of this compound consists of three key components: a rigid benzoic acid core, a flexible decyloxy tail, and a polar carboxylic acid head group. This amphiphilic nature is fundamental to its self-assembly and liquid crystalline behavior.
Crystallographic Data
Single-crystal X-ray diffraction studies have revealed detailed information about the solid-state structure of this compound. The molecules form hydrogen-bonded dimers through their carboxylic acid groups.[6] These dimers then pack in a layered structure, with the aromatic cores and aliphatic tails segregated into distinct regions.[6]
| Crystallographic Parameter | Value |
| Crystal System | Triclinic |
| a | 8.115(1) Å |
| b | 21.618(2) Å |
| c | 4.820(1) Å |
| α | 94.07(1)° |
| β | 98.58(1)° |
| γ | 90.58(1)° |
| Z | 2 |
Data obtained from single-crystal X-ray diffraction studies.[6]
Spectroscopic Characterization
Spectroscopic techniques are crucial for elucidating the molecular structure and confirming the identity of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 | O-H stretching (broad, due to hydrogen bonding)[7] |
| ~2920, ~2850 | C-H stretching (alkyl chain) |
| ~1680 | C=O stretching (carboxylic acid dimer)[7] |
| ~1605, ~1580 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (ether) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons, the methylene (B1212753) protons of the decyloxy chain, and the terminal methyl group. The carboxylic acid proton appears as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Type | Approximate Chemical Shift (ppm) |
| Carbonyl (C=O) | ~172 |
| Aromatic (C-O) | ~163 |
| Aromatic (C-H) | ~132, ~114 |
| Aromatic (C-COOH) | ~123 |
| Methylene (O-CH₂) | ~68 |
| Methylene (alkyl chain) | ~32-22 |
| Methyl (CH₃) | ~14 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent system, such as a mixture of ethanol (B145695) and acetone.
-
Data Collection: A selected crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the magnet of an NMR spectrometer (e.g., 300 or 500 MHz). ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard.
Structural Visualization
The following diagrams illustrate key aspects of the molecular structure and characterization workflow for this compound.
Caption: Key structural components of this compound.
Caption: Workflow for the structural characterization of this compound.
References
- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5519-23-3 | Benchchem [benchchem.com]
- 3. This compound (CAS 5519-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 5519-23-3 | TCI AMERICA [tcichemicals.com]
- 6. Crystal structure of p-n-decyloxybenzoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
4-(Decyloxy)benzoic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 4-(Decyloxy)benzoic Acid
This guide provides a comprehensive protocol for the synthesis of this compound, a molecule of interest for researchers in materials science, particularly in the field of liquid crystals, as well as in the development of pharmaceuticals and other specialty chemicals.[1][2] The synthesis is primarily achieved through a two-step process commencing with the Williamson ether synthesis, a reliable and widely-used method for forming ethers, followed by ester hydrolysis.[3][4][5]
The initial step involves the O-alkylation of ethyl 4-hydroxybenzoate (B8730719) with 1-bromodecane (B1670165). In this SN2 reaction, the phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the primary alkyl halide.[3] The resulting intermediate, ethyl 4-(decyloxy)benzoate, is subsequently hydrolyzed under basic conditions to yield the final product, this compound, after acidification.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for the reagents involved in the synthesis and the properties of the final product.
Table 1: Reagent and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 1.0 |
| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | Excess |
| Hydrochloric Acid | HCl | 36.46 | To pH 2-3 |
| This compound | C₁₇H₂₆O₃ | 278.39 | - |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 144-146 °C (from similar compounds) |
| IR (KBr, cm⁻¹) | ~2920 (C-H), ~2850 (C-H), ~1680 (C=O), ~1605 (C=C), ~1250 (C-O)[9][10] |
| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, OCH₂), ~1.8 (m, 2H, OCH₂CH₂), ~1.4-1.2 (m, 14H, (CH₂)₇), ~0.9 (t, 3H, CH₃)[10] |
| ¹³C NMR (CDCl₃, δ ppm) | ~163.5, ~162.0, ~132.0, ~122.0, ~114.0, ~68.0, ~31.9, ~29.5, ~29.3, ~29.1, ~26.0, ~22.7, ~14.1 |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Ethyl 4-(decyloxy)benzoate via Williamson Ether Synthesis
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 250 mL of acetone.
-
Reagent Addition: Stir the resulting suspension vigorously. Slowly add 1-bromodecane (1.1 eq) to the mixture at room temperature over a period of 20-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 16-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) eluent system. The reaction is considered complete upon the disappearance of the ethyl 4-hydroxybenzoate spot.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 4-(decyloxy)benzoate as an oily or solid residue.
Step 2: Hydrolysis of Ethyl 4-(decyloxy)benzoate
-
Reaction Setup: Transfer the crude ethyl 4-(decyloxy)benzoate to a round-bottom flask. Add a solution of 10% sodium hydroxide in 95% ethanol (B145695).
-
Reaction: Heat the mixture to reflux until the oily drops of the ester have disappeared, which may take 1-2 hours.[7][11]
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a beaker.
-
Acidification: Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is between 2 and 3. A white precipitate of this compound will form.[7][11]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration and wash the crystals with cold deionized water.
Step 3: Purification by Recrystallization
-
Solvent Selection: The crude this compound can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.[12]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol in a beaker.[13][14] Add hot water dropwise until the solution becomes slightly cloudy. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the beaker and allow it to cool slowly to room temperature. Further cooling in an ice bath will promote the formation of crystals.[13]
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture. Dry the crystals in a vacuum oven to a constant weight.
Diagrams
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. francis-press.com [francis-press.com]
- 5. francis-press.com [francis-press.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. sserc.org.uk [sserc.org.uk]
- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 4-(Decyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: 4-(Decyloxy)benzoic acid
Synonyms: 4-decoxybenzoic acid, p-Decyloxybenzoic acid, 4-n-Decyloxybenzoic acid[1][2] CAS Number: 5519-23-3[1][2]
This technical guide provides a comprehensive overview of this compound, a long-chain alkoxy derivative of benzoic acid. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and explores its potential biological activities based on current scientific literature.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₃ | PubChem[2] |
| Molecular Weight | 278.39 g/mol | Cheméo[3] |
| Melting Point | 94-143 °C | ChemicalBook[4] |
| Boiling Point (Predicted) | 403.6 ± 18.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.014 ± 0.06 g/cm³ | ChemicalBook[4] |
| Water Solubility | Low | Inferred from structure |
| pKa (Predicted) | 4.48 ± 0.10 | ChemicalBook[4] |
| LogP (Octanol/Water Partition Coefficient) | 4.904 (Crippen Calculated) | Cheméo[3] |
Experimental Protocols
Synthesis: Williamson Ether Synthesis
This compound can be synthesized via a Williamson ether synthesis, a robust and widely applicable method for preparing ethers. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Detailed Protocol:
-
Deprotonation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a slight molar excess of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to the solution. Stir the mixture at room temperature to facilitate the deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide.
-
Nucleophilic Substitution: To the stirred suspension, add a stoichiometric equivalent of 1-bromodecane.
-
Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and base.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the crude this compound.
-
Purification: Collect the precipitate by vacuum filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.
Experimental Workflow for Characterization:
Figure 2: Workflow for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the decyloxy chain, and the terminal methyl group. The chemical shifts and coupling patterns provide definitive structural information.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxylic acid carbon, the aromatic carbons (including the ipso-carbons), and the carbons of the aliphatic decyloxy chain.[5]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid hydroxyl group (around 2500-3300 cm⁻¹).
-
A strong C=O stretching band for the carboxylic acid carbonyl group (around 1680-1710 cm⁻¹).
-
C-O stretching bands for the ether linkage and the carboxylic acid.
-
C-H stretching bands for the aromatic and aliphatic portions of the molecule.[6][7]
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at an m/z corresponding to the molecular weight of this compound.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like trifluoroacetic acid) can be developed to separate the product from any starting materials or byproducts.
Potential Biological Activities and Signaling Pathways
While direct experimental data on the biological activities of this compound is limited, the broader class of 4-alkoxybenzoic acids and other benzoic acid derivatives has been investigated for various pharmacological effects. This section explores the potential biological relevance of this compound based on the activities of structurally related compounds.
Enzyme Inhibition
Structurally similar 4-alkoxybenzoic acids have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against the trypanosome alternative oxidase (TAO), a crucial enzyme for the respiration of Trypanosoma brucei.[8][9] The long alkoxy chain of these compounds plays a significant role in their binding to the enzyme's active site. This suggests that this compound could potentially be investigated as an inhibitor for enzymes with hydrophobic binding pockets.
Potential Mechanism of Enzyme Inhibition:
Figure 3: A logical diagram illustrating the potential mechanism of enzyme inhibition.
Cytotoxic and Anti-inflammatory Activities
Benzoic acid and its derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[10][11] The mechanism of action often involves the disruption of cellular membranes and inhibition of key metabolic enzymes. Furthermore, some hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties. The lipophilic nature of the decyloxy chain in this compound may enhance its ability to penetrate cell membranes, potentially influencing its cytotoxic or anti-inflammatory efficacy.
Further research is required to elucidate the specific biological activities and the underlying signaling pathways modulated by this compound. In vitro assays, such as cytotoxicity screening against a panel of cancer cell lines and anti-inflammatory assays, would be the initial steps in exploring its therapeutic potential.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 5519-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 5519-23-3 CAS MSDS (4-N-DECYLOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Spectroscopic Analysis of 4-(Decyloxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Decyloxy)benzoic acid, a molecule of interest in materials science and pharmaceutical research. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles of the compound, including experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the 1H and 13C NMR data for this compound.
1H NMR Spectroscopic Data
Proton NMR (1H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | d | 2H | Aromatic (ortho to -COOH) |
| 6.95 | d | 2H | Aromatic (ortho to -O(CH2)9CH3) |
| 4.02 | t | 2H | -OCH2- |
| 1.80 | p | 2H | -OCH2CH2- |
| 1.45 - 1.25 | m | 14H | -(CH2)7- |
| 0.88 | t | 3H | -CH3 |
| 11.5 (variable) | br s | 1H | -COOH |
Data sourced from publicly available spectral databases.
13C NMR Spectroscopic Data
Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon framework of a molecule.
Table 2: 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.0 | -COOH |
| 163.7 | Aromatic (C-O) |
| 132.4 | Aromatic (ortho to -COOH) |
| 122.0 | Aromatic (C-COOH) |
| 114.3 | Aromatic (ortho to -O) |
| 68.3 | -OCH2- |
| 31.9 | -CH2- |
| 29.5 | -CH2- |
| 29.3 | -CH2- |
| 29.1 | -CH2- |
| 26.0 | -CH2- |
| 22.7 | -CH2- |
| 14.1 | -CH3 |
Data sourced from publicly available spectral databases and literature.[1][2]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| 2920 - 2850 | Strong | C-H stretch (aliphatic) |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 1680 | Strong | C=O stretch (carboxylic acid) |
| 1605, 1580 | Medium | C=C stretch (aromatic) |
| 1430 | Medium | O-H bend (in-plane) |
| 1250 | Strong | C-O stretch (aryl ether and carboxylic acid) |
| 920 | Broad, Medium | O-H bend (out-of-plane) |
Data sourced from publicly available spectral databases.[3][4]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of aromatic carboxylic acids.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used for data acquisition.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent.
-
Commonly used solvents for this type of compound include deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
1H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
13C NMR: Proton-decoupled 13C NMR spectra are acquired. A larger number of scans is generally required compared to 1H NMR to achieve adequate signal intensity. The solvent signal is often used as an internal reference (e.g., CDCl3 at δ 77.16 ppm).
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The IR spectrum is recorded, typically over the range of 4000-400 cm-1. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Thermal Behavior of 4-(Decyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal behavior of 4-(decyloxy)benzoic acid (DBA), a thermotropic liquid crystal. This document details its phase transitions, thermodynamic properties, and the experimental methodologies used for their characterization, targeting professionals in research, scientific, and drug development fields.
Core Concepts and Thermal Properties
This compound is a member of the 4-alkoxybenzoic acid homologous series, which are known to exhibit liquid crystalline properties. These materials display intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid phases. The liquid crystalline behavior of DBA is characterized by the presence of smectic and nematic phases, which arise from the temperature-dependent ordering of its rod-like molecules.
Phase Transitions
Upon heating, this compound undergoes a series of phase transitions. It begins in a crystalline solid (Cr) state and transitions to a tilted smectic C (SmC) phase. With further heating, it enters a nematic (N) phase before finally becoming an isotropic liquid (I). The reverse transitions are observed upon cooling. These transitions are associated with distinct changes in the molecular arrangement and physical properties of the material.
Quantitative Thermal Data
The thermal transitions of this compound can be quantitatively characterized by their transition temperatures and associated enthalpy changes (ΔH). This data is crucial for understanding the thermodynamic stability and energetics of the different phases.
| Transition | Temperature (°C) | Enthalpy (kJ/mol) | Method |
| Crystal (Cr) to Smectic C (SmC) | ~97 | Not Consistently Reported | DSC |
| Smectic C (SmC) to Nematic (N) | ~122 | Not Consistently Reported | DSC |
| Nematic (N) to Isotropic (I) | ~143 | Not Consistently Reported | DSC |
Note: The exact transition temperatures and enthalpy values can vary slightly depending on the purity of the sample and the experimental conditions, such as the heating/cooling rate.
Experimental Protocols
The characterization of the thermal behavior of this compound relies on several key analytical techniques. Detailed experimental protocols for these methods are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the transition temperatures and measuring the enthalpy changes associated with the phase transitions of liquid crystals.
Objective: To determine the temperatures and enthalpies of the phase transitions of this compound.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (e.g., 160 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.
-
Perform a second heating and cooling cycle to ensure thermal history consistency.
-
-
Data Analysis: Analyze the resulting thermogram to identify the endothermic and exothermic peaks corresponding to the phase transitions. The peak onset temperature is typically taken as the transition temperature, and the peak area is used to calculate the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is an essential technique for the qualitative identification of liquid crystal phases by observing their unique optical textures.
Objective: To visually identify the liquid crystalline phases of this compound and their characteristic textures.
Instrumentation: A polarizing optical microscope equipped with a hot stage for precise temperature control.
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide.
-
Cover Slip: Cover the sample with a glass coverslip and gently press to create a thin film.
-
Heating and Observation:
-
Place the slide on the hot stage.
-
Slowly heat the sample while observing it through the microscope with crossed polarizers.
-
Record the temperatures at which changes in the optical texture occur.
-
Note the characteristic textures of each phase (e.g., focal conic fan texture for the smectic C phase and Schlieren or marbled texture for the nematic phase).
-
Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase.
-
Slowly cool the sample and observe the formation of the liquid crystal phases from the isotropic liquid.
-
X-Ray Diffraction (XRD)
XRD is used to investigate the molecular arrangement and structural parameters of the different phases of this compound.
Objective: To determine the layer spacing in the smectic phase and to confirm the long-range orientational order in the nematic phase.
Instrumentation: An X-ray diffractometer with a temperature-controlled sample holder.
Procedure:
-
Sample Preparation: Place the this compound sample in a thin-walled capillary tube or on a temperature-controlled sample stage.
-
Temperature Control: Heat the sample to the desired temperature corresponding to a specific liquid crystal phase.
-
Data Acquisition:
-
For the smectic C phase, acquire the small-angle X-ray scattering (SAXS) pattern to determine the layer spacing from the position of the Bragg peak.
-
For the nematic phase, acquire the wide-angle X-ray scattering (WAXS) pattern, which will show a diffuse halo indicative of the short-range positional order and long-range orientational order.
-
-
Data Analysis: Analyze the diffraction patterns to extract structural information, such as layer spacing and correlation lengths.
Visualizing Experimental Workflows and Phase Transitions
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental analysis and the phase transition pathway of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
An In-depth Technical Guide to the Mesomorphic Properties of 4-(Decyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mesomorphic properties of 4-(decyloxy)benzoic acid (DBA), a well-studied thermotropic liquid crystal. This document collates quantitative data from various analytical techniques, details the experimental protocols for characterization, and presents a logical workflow for its analysis.
Core Mesomorphic Properties
This compound is known to exhibit liquid crystalline phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.[1] The long decyloxy chain attached to the benzoic acid core contributes to the molecular anisotropy that drives the formation of these mesophases. The molecules form hydrogen-bonded dimers, which is a key feature of this class of liquid crystals.[2][3]
Quantitative Data
The phase transitions of this compound have been characterized using various techniques, primarily Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The following table summarizes the key quantitative data related to its phase transitions.
| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Method | Reference |
| Crystal to Smectic C | 91.4 | - | POM | [4] |
| Smectic C to Nematic | 106.8 | - | POM | [4] |
| Nematic to Isotropic | 135.2 | - | POM | [4] |
Note: Enthalpy data was not explicitly found in the provided search results. The temperatures are based on polarized optical microscopy observations during heating.
Experimental Protocols
The characterization of the mesomorphic properties of this compound involves several key experimental techniques.
3.1. Synthesis of this compound
While various synthetic routes exist, a common method involves the Williamson ether synthesis.
-
Materials: 4-hydroxybenzoic acid, 1-bromodecane (B1670165), a suitable base (e.g., potassium carbonate), and a solvent (e.g., ethanol (B145695) or acetone).
-
Procedure:
-
Dissolve 4-hydroxybenzoic acid and the base in the chosen solvent.
-
Add 1-bromodecane to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
After cooling, the product is typically precipitated by adding the reaction mixture to water.
-
The crude product is then filtered, washed, and purified by recrystallization from a suitable solvent like ethanol.
-
3.2. Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[2][5]
-
Objective: To identify the transition temperatures and measure the enthalpy changes associated with the phase transitions of this compound.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).[5]
-
The heat flow to the sample is measured as a function of temperature.
-
Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions.[5] The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy change.
-
3.3. Polarized Optical Microscopy (POM)
POM is used to visually identify and characterize the different liquid crystal phases based on their unique optical textures.[2][4]
-
Objective: To observe the phase transitions and identify the type of mesophases of this compound.
-
Instrumentation: A polarizing microscope equipped with a hot stage and a camera.
-
Procedure:
-
A small amount of the this compound sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on the hot stage of the polarizing microscope.
-
The sample is heated and cooled at a controlled rate while being observed between crossed polarizers.
-
The different liquid crystal phases will exhibit characteristic textures (e.g., focal conic for smectic phases, Schlieren for nematic phases).
-
The temperatures at which these textures appear and disappear are recorded as the transition temperatures.[4]
-
3.4. X-ray Diffraction (XRD)
XRD is employed to determine the molecular arrangement and structural parameters within the different mesophases.[2][6]
-
Objective: To confirm the type of mesophase and determine structural information such as layer spacing in smectic phases.
-
Instrumentation: An X-ray diffractometer with a temperature-controlled sample holder.
-
Procedure:
-
The this compound sample is placed in a capillary tube or on a temperature-controlled stage.
-
The sample is heated to the desired mesophase temperature.
-
A monochromatic X-ray beam is directed at the sample.
-
The diffraction pattern is recorded on a detector.
-
The positions and shapes of the diffraction peaks provide information about the molecular ordering. For example, a sharp, low-angle reflection indicates a layered smectic structure, while a diffuse wide-angle reflection is characteristic of the liquid-like order of the molecules within the layers.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive characterization of the mesomorphic properties of this compound.
References
- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low temperature Raman study of a liquid crystalline system 4-decyloxy benzoic acid (4DBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Phase Transitions of 4-(Decyloxy)benzoic Acid
This technical guide provides a comprehensive overview of the phase transitions of 4-(decyloxy)benzoic acid, a key compound in liquid crystal research. Designed for researchers, scientists, and professionals in drug development, this document details the thermal behavior, experimental protocols for characterization, and the underlying molecular dynamics of this material.
Quantitative Analysis of Phase Transitions
The phase transitions of this compound are characterized by distinct changes in its physical properties upon heating and cooling. These transitions can be quantitatively analyzed using techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature.
The following table summarizes the key phase transition temperatures observed for this compound during heating and cooling cycles.
| Transition | Temperature on Heating (°C) | Temperature on Cooling (°C) |
| Crystal to Nematic (K → N) | ~97 | - |
| Nematic to Isotropic (N → I) | ~143 | ~142 |
| Isotropic to Nematic (I → N) | - | ~125 |
| Nematic to Crystal (N → K) | - |
Note: The exact transition temperatures and enthalpy values can be influenced by factors such as sample purity and the heating/cooling rate used during analysis.
Experimental Protocols
The characterization of the phase transitions of this compound relies on established experimental techniques. The following protocols provide a detailed methodology for two key analytical methods.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for determining the temperatures and enthalpies of phase transitions in liquid crystals.[1][2]
Objective: To determine the transition temperatures and associated enthalpy changes of this compound.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed sample pans
-
Microbalance
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Seal the pan to ensure good thermal contact and prevent sample loss. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate to create an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its lowest expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 10 K/min, to a temperature above its highest transition (e.g., 160°C).[3]
-
Hold the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.
-
Cool the sample at the same controlled rate back to the initial temperature.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. The peak temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy is a qualitative technique used to visually identify the different liquid crystalline phases based on their unique optical textures.[4][5]
Objective: To observe and identify the mesophases of this compound.
Apparatus:
-
Polarizing microscope equipped with a hot stage and temperature controller
-
Glass microscope slides and cover slips
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide.
-
Mounting: Cover the sample with a cover slip and place it on the hot stage of the microscope.
-
Heating and Observation:
-
Slowly heat the sample while observing it through the crossed polarizers of the microscope.
-
As the temperature increases, the solid crystalline phase will melt into the nematic phase, which is characterized by a threaded or schlieren texture.
-
Upon further heating, the nematic phase will transition to the isotropic liquid phase, which appears dark under crossed polarizers as it does not rotate the plane of polarized light.
-
-
Cooling and Observation: Slowly cool the sample from the isotropic phase. Observe the formation of the nematic phase from the isotropic liquid and the subsequent crystallization upon further cooling. Record the temperatures at which these transitions occur. The textures observed on cooling are often more well-defined.
Visualization of Phase Transitions and Experimental Workflow
The following diagrams illustrate the sequence of phase transitions in this compound and the general workflow for its characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for 4-(Decyloxy)benzoic Acid in Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Decyloxy)benzoic acid (DBA) is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and isotropic liquid states. The defining characteristic of DBA, and other members of the 4-alkoxybenzoic acid homologous series, is the formation of hydrogen-bonded dimers. This dimerization effectively elongates the molecular structure, which is a key factor in the formation of its liquid crystalline phases. DBA exhibits both smectic and nematic mesophases, making it a valuable material for various applications, including as a stationary phase in chromatography and as a component in liquid crystal mixtures.
These application notes provide a comprehensive overview of the uses of this compound in the field of liquid crystals, including detailed experimental protocols for its synthesis, characterization, and application.
Physicochemical Properties and Phase Transitions
The liquid crystalline behavior of this compound is characterized by a sequence of phase transitions upon heating. These transitions can be quantitatively analyzed using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Thermal Properties
The phase transition temperatures and associated enthalpy changes for this compound are summarized in the table below. These values were determined by DSC analysis.
| Transition | Temperature (°C) | Temperature (K) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystal to Smectic C (Cr → SmC) | 99.1 | 372.25 | 29.5 |
| Smectic C to Nematic (SmC → N) | 123.0 | 396.15 | 0.8 |
| Nematic to Isotropic (N → I) | 143.5 | 416.65 | 0.6 |
Data sourced from DSC thermograms and related literature.
Applications in Liquid Crystal Research
Stationary Phase in Inverse Gas Chromatography (IGC)
The unique molecular ordering of this compound in its liquid crystalline state allows it to be used as a selective stationary phase in inverse gas chromatography (IGC). This technique is employed to separate structural isomers and to study the surface properties of the liquid crystal itself.[1][2]
The separation mechanism relies on the differential interaction of analytes with the ordered liquid crystal structure. The rod-like shape of the DBA dimers creates an anisotropic environment that can distinguish between molecules based on their shape and size.
Component in Liquid Crystal Mixtures
This compound can be mixed with other liquid crystalline or non-liquid crystalline compounds to create eutectic mixtures with tailored properties. By adjusting the composition of the mixture, properties such as the temperature range of the mesophases, viscosity, and optical anisotropy can be fine-tuned for specific applications, such as in display technologies or as smart materials.
Model System for Studying Phase Transitions
The well-defined smectic C and nematic phases of DBA make it an excellent model system for fundamental studies of liquid crystal phase transitions. Researchers can investigate the molecular dynamics and structural changes that occur at these transitions using various analytical techniques, providing insights into the underlying physics of liquid crystals.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and 1-bromodecane (B1670165). The reaction is a classic Williamson ether synthesis.
Materials:
-
4-Hydroxybenzoic acid
-
1-Bromodecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10.0 g of 4-hydroxybenzoic acid in 100 mL of ethanol.
-
Addition of Base: To the solution, add 2.5 equivalents of anhydrous potassium carbonate. Stir the suspension vigorously for 15 minutes at room temperature.
-
Addition of Alkyl Halide: Slowly add 1.1 equivalents of 1-bromodecane to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 24 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.
-
Precipitation: To the resulting residue, add 200 mL of deionized water.
-
Acidification: Carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
Diagram of Synthesis Workflow:
Protocol 2: Characterization by Polarized Optical Microscopy (POM)
This protocol outlines the procedure for observing the liquid crystalline textures of this compound using a polarized optical microscope equipped with a hot stage.
Materials and Equipment:
-
This compound
-
Glass microscope slides and cover slips
-
Polarized optical microscope with a hot stage and temperature controller
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount (a few milligrams) of this compound on a clean microscope slide.
-
Heating: Place the slide on the hot stage and cover with a cover slip. Gently press the cover slip to create a thin film of the sample.
-
Observation during Heating: Heat the sample at a controlled rate (e.g., 5 °C/min). Observe the sample through the crossed polarizers of the microscope.
-
Phase Identification:
-
Crystalline Phase: At room temperature, the solid crystalline phase will be observed, often showing sharp edges and birefringence.
-
Smectic C Phase: Upon heating to the crystal-to-smectic transition temperature (around 99°C), a fan-shaped or broken fan-shaped texture will appear, which is characteristic of the Smectic C phase.[3][4]
-
Nematic Phase: As the temperature increases to the smectic-to-nematic transition (around 123°C), the fan-shaped texture will be replaced by a schlieren or marbled texture, indicative of the nematic phase.[3][4]
-
Isotropic Phase: At the nematic-to-isotropic transition (around 143.5°C), the field of view will become completely dark as the material loses its birefringence and becomes an isotropic liquid.
-
-
Observation during Cooling: Slowly cool the sample from the isotropic liquid phase and observe the reverse sequence of phase transitions. Note any differences in the textures or transition temperatures (supercooling effects).
Diagram of Phase Transitions:
Protocol 3: Application in Inverse Gas Chromatography (IGC)
This protocol provides a general methodology for using this compound as a stationary phase in IGC for the separation of structural isomers.
Materials and Equipment:
-
This compound
-
Chromosorb W (or similar solid support), acid-washed and silanized
-
Dichloromethane (or other suitable solvent)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)
-
Stainless steel or glass column (e.g., 1 m length, 1/8 inch internal diameter)
-
Carrier gas (e.g., Helium or Nitrogen), high purity
-
Probe molecules (isomers to be separated, e.g., xylene isomers)
-
Rotary evaporator
Procedure:
-
Preparation of the Stationary Phase:
-
Dissolve a known weight of this compound in a suitable solvent like dichloromethane.
-
Add a known weight of the solid support (e.g., Chromosorb W) to the solution. A typical loading is 10-20% by weight of the liquid crystal onto the support.
-
Slowly remove the solvent using a rotary evaporator to ensure a uniform coating of the liquid crystal on the support material.
-
-
Column Packing:
-
Carefully pack the coated support material into the chromatographic column. Gentle tapping and vibration can help to ensure a uniform packing density.
-
Plug the ends of the column with silanized glass wool.
-
-
Column Conditioning:
-
Install the column in the gas chromatograph.
-
Condition the column by heating it to a temperature slightly above the nematic-isotropic transition temperature of DBA (e.g., 150°C) for several hours under a continuous flow of the carrier gas. This removes any residual solvent and stabilizes the stationary phase.
-
-
IGC Analysis:
-
Set the column temperature to the desired analysis temperature. The selectivity of DBA can be investigated in two main regions:
-
Surface Adsorption Region: 303.2 K to 328.2 K (30°C to 55°C)
-
Thermodynamic (Liquid Crystal) Region: 423.2 K to 433.2 K (150°C to 160°C)[5]
-
-
Set the carrier gas flow rate (e.g., 20-30 mL/min).
-
Inject a small amount of the probe molecule (isomer mixture) into the chromatograph. The injection should be in the "infinite dilution" regime, meaning the amount is small enough that interactions between analyte molecules are negligible.
-
Record the chromatogram and determine the retention times of the individual isomers.
-
-
Data Analysis:
-
Calculate the separation factor (α) for the isomer pairs to quantify the selectivity of the stationary phase. The separation factor is the ratio of the adjusted retention times of the two components.
-
Diagram of IGC Workflow:
References
- 1. [PDF] Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liqu" by BİROL IŞIK, FATİH ÇAKAR et al. [journals.tubitak.gov.tr]
Application Notes and Protocols for 4-(Decyloxy)benzoic Acid in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(decyloxy)benzoic acid as a stationary phase in gas chromatography (GC). Its unique properties as a liquid crystal make it particularly effective for the separation of structural isomers.
Application Notes
Introduction
This compound is a thermotropic liquid crystal, meaning it exhibits liquid crystal properties within a specific temperature range. In gas chromatography, it is employed as a stationary phase, offering a high degree of selectivity for the separation of molecules based on their shape and size.[1] The ordered structure of the liquid crystal phase allows for differential interactions with analytes, enabling the separation of isomers that are often difficult to resolve on conventional stationary phases. This stationary phase is particularly useful in the analysis of structural isomers, such as positional and geometric isomers.[1][2][3]
Principle of Separation
The separation mechanism of this compound as a stationary phase is based on the geometric selectivity provided by its liquid crystalline structure.[1] In its mesophase (the state between crystalline solid and isotropic liquid), the molecules of this compound exhibit a degree of orientational order. Analytes passing through the column interact with this ordered structure. The strength of these interactions depends on the analyte's molecular shape and its ability to fit into the liquid crystal lattice. Linear or more planar isomers can interact more strongly with the ordered stationary phase, leading to longer retention times compared to their bulkier or more branched counterparts. This difference in interaction strength forms the basis for the chromatographic separation.
Key Applications: Separation of Structural Isomers
This compound has demonstrated significant efficacy in the separation of various structural isomers. Its selectivity has been systematically evaluated using inverse gas chromatography at infinite dilution (IGC-ID).[1][2][3]
Separation of Butyl Acetate, Butyl Alcohol, and Amyl Alcohol Isomers:
A key application of this compound is the separation of structural isomers of alcohols and esters.[1] Studies have shown its capability to separate n-butyl, iso-butyl, and tert-butyl acetates, as well as the corresponding isomers of butyl and amyl alcohol.[1][2][3] The selectivity of the stationary phase is evaluated in both the surface adsorption region (at lower temperatures) and the thermodynamic region (within the liquid crystal phase).[1][2][3]
Data Presentation
The following tables summarize the selectivity of this compound for the separation of various isomer pairs at different temperatures, as determined by inverse gas chromatography. The selectivity factor (α) indicates the ability of the stationary phase to separate two components. A higher α value signifies better separation.
Table 1: Selectivity Factors (α) for Isomer Pairs in the Surface Adsorption Region (303.2 K–328.2 K) [3]
| Temperature (K) | nBAc/iBAc | nBAc/tBAc | nBAl/iBAl | nBAl/tBAl | nAAl/iAAl | nAAl/tAAl |
| 303.2 | 1.15 | 1.33 | 1.13 | 1.29 | 1.12 | 1.27 |
| 313.2 | 1.14 | 1.31 | 1.12 | 1.27 | 1.11 | 1.25 |
| 323.2 | 1.13 | 1.29 | 1.11 | 1.25 | 1.10 | 1.23 |
| 328.2 | 1.12 | 1.28 | 1.10 | 1.24 | 1.09 | 1.22 |
Data extracted from IŞIK, B, et al. (2021).[3] nBAc: n-butyl acetate, iBAc: iso-butyl acetate, tBAc: tert-butyl acetate, nBAl: n-butyl alcohol, iBAl: iso-butyl alcohol, tBAl: tert-butyl alcohol, nAAl: n-amyl alcohol, iAAl: iso-amyl alcohol, tAAl: tert-amyl alcohol.
Table 2: Selectivity Factors (α) for Isomer Pairs in the Thermodynamic Region (423.2 K–433.2 K)
| Temperature (K) | nBAc/iBAc | nBAc/tBAc | nBAl/iBAl | nBAl/tBAl | nAAl/iAAl | nAAl/tAAl |
| 423.2 | 1.08 | 1.16 | 1.07 | 1.14 | 1.06 | 1.12 |
| 428.2 | 1.07 | 1.15 | 1.06 | 1.13 | 1.05 | 1.11 |
| 433.2 | 1.06 | 1.14 | 1.05 | 1.12 | 1.04 | 1.10 |
Data extracted from IŞIK, B, et al. (2021).
Experimental Protocols
The following protocols are based on the methodologies described for inverse gas chromatography. These can be adapted for conventional GC analysis.
Protocol 1: Preparation of a Packed GC Column with this compound
This protocol describes the preparation of a packed column, a common method for use in inverse gas chromatography.
Materials:
-
This compound (DBA)
-
Chromosorb W (or a similar solid support)
-
Dichloromethane (or another suitable solvent)
-
Glass column (e.g., 1 m length)
-
Silane-treated glass wool
-
Rotary evaporator
Procedure:
-
Support Preparation: Ensure the Chromosorb W support is of the appropriate mesh size and is ready for coating.
-
Coating the Support:
-
Dissolve a known weight of this compound in a suitable volume of dichloromethane.
-
Add a known weight of Chromosorb W to the solution.
-
Gently mix the slurry to ensure even coating of the support material.
-
Remove the solvent using a rotary evaporator under reduced pressure to leave a uniform coating of the stationary phase on the support. A typical loading is around 10% by weight.
-
-
Column Packing:
-
Clean and dry the glass column thoroughly.
-
Plug one end of the column with a small amount of silane-treated glass wool.
-
Carefully fill the column with the coated support material. Use gentle tapping and vibration to ensure uniform packing and avoid creating voids.
-
Once the column is filled, plug the other end with silane-treated glass wool.
-
-
Column Conditioning:
-
Install the packed column in the gas chromatograph.
-
Condition the column by heating it to a temperature slightly above the upper limit of its operational range for several hours under a continuous flow of inert carrier gas (e.g., helium). This helps to remove any residual solvent and volatile impurities and to stabilize the stationary phase.
-
Protocol 2: Isomer Analysis by Gas Chromatography
This protocol outlines the general procedure for analyzing a mixture of isomers using the prepared this compound column.
Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) is suitable.
-
Column: Packed column with 10.38% this compound on Chromosorb W.
-
Carrier Gas: Helium, with a constant flow rate of 3.6 mL/min.
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the analytes without causing thermal degradation.
-
Detector Temperature: Set to a temperature higher than the column temperature to prevent condensation of the analytes.
-
Oven Temperature Program: The analysis can be performed isothermally or with a temperature gradient, depending on the analytes. For the separation of butyl acetate, butyl alcohol, and amyl alcohol isomers, the experiments were conducted at various isothermal temperatures in the ranges of 303.2–328.2 K and 423.2–433.2 K.[1][2][3]
Procedure:
-
Sample Preparation: Prepare dilute solutions of the isomer mixture in a suitable volatile solvent.
-
Injection:
-
Use a microsyringe to inject a small volume (e.g., 0.1 µL) of the sample into the GC injector.[4] For inverse gas chromatography at infinite dilution, a specific technique of injecting a small amount of vapor is used.[4]
-
Simultaneously, inject a small amount of a non-retained compound (like air) to determine the column dead time.[4]
-
-
Data Acquisition: Start the data acquisition system at the time of injection. The chromatogram will show peaks corresponding to the separated isomers.
-
Analysis:
-
Identify the peaks based on their retention times by running standards of the individual isomers.
-
Calculate the selectivity factor (α) for each pair of isomers using the formula: α = (t'R2) / (t'R1), where t'R is the adjusted retention time of the later eluting isomer (2) and the earlier eluting isomer (1).
-
Visualizations
Diagrams
Caption: Experimental workflow for GC analysis.
Caption: Separation mechanism of isomers.
References
- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liqu" by BİROL IŞIK, FATİH ÇAKAR et al. [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Applications of 4-(Decyloxy)benzoic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Decyloxy)benzoic acid (DBA) is a versatile organic molecule characterized by a rigid benzoic acid core and a flexible decyloxy aliphatic chain. This amphiphilic nature makes it a valuable component in the design and synthesis of advanced materials. Its ability to self-assemble and form ordered structures, particularly liquid crystalline phases, has led to its exploration in various fields of materials science. This document provides detailed application notes and experimental protocols for the use of this compound in liquid crystals, polymers and composites, and self-assembled monolayers.
Application 1: Liquid Crystals
This compound is a well-known thermotropic liquid crystal, exhibiting mesophases between its crystalline solid and isotropic liquid states.[1] The hydrogen bonding between the carboxylic acid groups of two molecules leads to the formation of a dimeric structure, which enhances the rod-like shape and promotes liquid crystallinity.
Quantitative Data: Phase Transition Temperatures
The phase transition temperatures of this compound and related p-alkoxybenzoic acids are crucial for their application in liquid crystal devices and as stationary phases in chromatography.
| Compound | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) |
| This compound | 98 | 127 |
| 4-(Nonyloxy)benzoic acid | 95 | 118 |
| 4-(Undecyloxy)benzoic acid | 102 | 125 |
| 4-(Dodecyloxy)benzoic acid | 105 | 128 |
Note: The exact transition temperatures can vary slightly depending on the purity of the sample and the analytical technique used.
Experimental Protocol: Synthesis of a Liquid Crystalline Polymer with 4-(Decyloxy)benzoyl Side Chains
This protocol describes the synthesis of a polyacrylate with 4-(decyloxy)benzoyl side chains, a common architecture for side-chain liquid crystalline polymers.
Materials:
-
4-Hydroxybenzoic acid
-
Potassium carbonate
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Acryloyl chloride
-
Azobisisobutyronitrile (AIBN)
Procedure:
-
Synthesis of this compound:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid in ethanol and add potassium carbonate.
-
Add 1-bromodecane and reflux the mixture for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent.
-
Hydrolyze the resulting ester by refluxing with aqueous sodium hydroxide in ethanol for 12 hours.[2][3]
-
Acidify the solution with hydrochloric acid to precipitate the this compound.
-
Filter, wash with water, and dry the product.
-
-
Synthesis of 4-(Decyloxy)benzoyl chloride:
-
React this compound with an excess of thionyl chloride under reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
-
Synthesis of the Acrylate (B77674) Monomer:
-
Dissolve 4-hydroxyaniline in dichloromethane containing triethylamine.
-
Cool the solution in an ice bath and slowly add 4-(decyloxy)benzoyl chloride.
-
Stir the reaction mixture overnight at room temperature.
-
Wash the organic phase with dilute acid, water, and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the intermediate product.
-
Dissolve the intermediate in dichloromethane with triethylamine and cool in an ice bath.
-
Slowly add acryloyl chloride and stir overnight at room temperature.
-
Purify the resulting monomer by column chromatography.
-
-
Polymerization:
-
Dissolve the acrylate monomer and AIBN (initiator) in dry toluene in a Schlenk tube.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C for 48 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the solution into a large excess of methanol.
-
Filter and dry the polymer under vacuum.
-
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of a side-chain liquid crystalline polymer.
Application 2: Polymers and Composites
The incorporation of this compound derivatives into polymer matrices can significantly enhance their thermal and mechanical properties. The rigid aromatic core and the long alkyl chain can act as a reinforcing agent and a plasticizer, respectively, leading to materials with a unique combination of stiffness and flexibility.
Quantitative Data: Thermal and Mechanical Properties of Modified Polymers
While specific data for polymers containing exactly this compound is limited in publicly available literature, the following table presents typical improvements observed in polyacrylates when modified with long-chain alkyl side groups, which is analogous to the effect of the decyloxy chain.
| Polymer System | Property | Value (Unmodified) | Value (Modified) |
| Poly(methyl acrylate) | Glass Transition Temperature (Tg) | ~10 °C | Decreases with increasing side chain length |
| Poly(lactic acid) blend | Tensile Strength | ~50 MPa | Can be increased with appropriate compatibilizer |
| Poly(lactic acid) blend | Elongation at Break | ~5% | Can be significantly increased |
Note: These values are illustrative and depend on the specific polymer, the concentration of the additive, and the processing conditions.
Experimental Protocol: Preparation of a Polymer Blend with this compound
This protocol describes the preparation of a polymer blend of Poly(lactic acid) (PLA) with this compound via melt extrusion.
Materials:
-
Poly(lactic acid) (PLA) pellets
-
This compound powder
-
Twin-screw extruder
-
Injection molding machine or compression molder
Procedure:
-
Drying: Dry the PLA pellets and this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: Physically mix the dried PLA pellets and this compound powder at the desired weight ratio (e.g., 95:5 w/w).
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for PLA is 160°C to 190°C from the hopper to the die.
-
Feed the premixed material into the extruder at a constant rate.
-
The molten blend is extruded through a die to form a strand.
-
-
Pelletizing: Cool the extruded strand in a water bath and then feed it into a pelletizer to produce composite pellets.
-
Specimen Preparation:
-
Dry the composite pellets again in a vacuum oven.
-
Use an injection molding machine or a compression molder to prepare specimens for mechanical and thermal testing according to standard procedures (e.g., ASTM D638 for tensile properties, ASTM D3418 for thermal analysis).
-
Visualization: Structure-Property Relationship
Caption: Influence of DBA's molecular structure on material properties.
Application 3: Self-Assembled Monolayers (SAMs)
The carboxylic acid group of this compound can act as an anchor to form self-assembled monolayers (SAMs) on various oxide surfaces and metal nanoparticles. The long decyloxy chain then forms a well-ordered, hydrophobic outer layer. Such SAMs are of interest for applications in surface modification, corrosion protection, and as templates for the controlled growth of other materials.
Quantitative Data: Surface Properties of SAMs
The properties of SAMs are typically characterized by their thickness and wettability.
| Substrate | Monolayer Thickness (Å) | Water Contact Angle (°) |
| Gold (Au) | ~15-20 | > 100 |
| Silicon Dioxide (SiO2) | ~15-20 | > 90 |
Note: The exact values depend on the packing density and ordering of the monolayer.
Experimental Protocol: Formation of a this compound SAM on a Gold Surface
This protocol describes the formation of a SAM of this compound on a gold-coated silicon wafer.
Materials:
-
Gold-coated silicon wafer
-
This compound
-
Ethanol (absolute)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated silicon wafer in piranha solution for 10-15 minutes to remove organic contaminants. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
SAM Formation:
-
Prepare a dilute solution (e.g., 1 mM) of this compound in absolute ethanol.
-
Immerse the clean, dry gold substrate into the solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Visualization: SAM Formation Workflow
Caption: Experimental workflow for forming a self-assembled monolayer.
Conclusion
This compound is a highly versatile molecule in materials science with established and emerging applications. Its ability to form liquid crystals makes it valuable for display technologies and specialized chromatography. As a component in polymers, it offers a route to tailor thermal and mechanical properties. Furthermore, its capacity for self-assembly opens up possibilities in surface engineering and nanotechnology. The protocols and data provided herein serve as a starting point for researchers and scientists to explore and innovate with this fascinating material.
References
- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for Inverse Gas Chromatography (IGC) Analysis of 4-(Decyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the characterization of 4-(Decyloxy)benzoic acid using Inverse Gas Chromatography (IGC). This technique is invaluable for determining the surface and bulk properties of this material, which can be critical for applications in drug development, materials science, and liquid crystal technologies.
Introduction to Inverse Gas Chromatography
Inverse Gas Chromatography (IGC) is a powerful analytical technique used for the physicochemical characterization of solid materials.[1][2] Unlike conventional gas chromatography where the stationary phase is used to separate components of a gaseous mixture, in IGC, a known vapor or gas (probe molecule) is injected into a column containing the solid material of interest, in this case, this compound.[1] By measuring the retention time of the probe molecule, various properties of the solid material can be determined, including surface energy, acid-base properties, phase transitions, and solubility parameters.[2][3]
Application of IGC to this compound
IGC has been successfully employed to investigate the surface properties of this compound (DBA), particularly in its liquid crystal state.[4][5][6][7] This analysis provides crucial data on its selectivity for separating structural isomers and its surface characteristics, which are vital for its application in various technological fields.[4][6] Studies have been conducted in both the surface adsorption region (303.2–328.2 K) and the thermodynamic region (423.2–433.2 K) to fully characterize the material.[4][5][6][7]
Experimental Protocols
A detailed methodology for conducting IGC analysis of this compound is outlined below.
Materials and Equipment
-
Stationary Phase: this compound (DBA)
-
Support: Chromosorb W AW-DMCS (or similar inert support)
-
Solvent for Coating: Dichloromethane (or other suitable solvent)
-
Probe Molecules:
-
Non-polar (for dispersive surface energy): A homologous series of n-alkanes (e.g., n-heptane, n-octane, n-nonane, n-decane, n-undecane, n-dodecane).
-
Polar (for specific interactions): Probes with known acidic or basic properties (e.g., chloroform, benzene, acetone, ethanol, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile).
-
-
Instrumentation: A commercial or custom-built Inverse Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).
-
Chromatography Columns: Stainless steel or glass columns of appropriate length and diameter.
-
Carrier Gas: High-purity helium or nitrogen.
Experimental Workflow Diagram
Caption: Experimental workflow for the IGC analysis of this compound.
Column Preparation Protocol
-
Dissolution: Dissolve a known weight of this compound in a suitable volatile solvent like dichloromethane.
-
Coating: Add a known weight of the inert support (e.g., Chromosorb W AW-DMCS) to the solution. The amount of DBA should be sufficient to achieve a specific loading percentage on the support (e.g., 10-15% by weight).
-
Solvent Evaporation: Slowly evaporate the solvent under reduced pressure using a rotary evaporator. This ensures a uniform coating of the DBA onto the support material.
-
Drying: Dry the coated support in a vacuum oven at a temperature below the melting point of DBA to remove any residual solvent.
-
Column Packing: Carefully pack the dried, coated support into a clean, empty chromatography column. Use gentle vibration to ensure uniform packing and avoid creating channels.
-
Column Conditioning: Install the packed column in the IGC instrument. Condition the column overnight at a temperature above the experimental range but below the decomposition temperature of DBA, under a slow flow of carrier gas. This removes any remaining impurities and stabilizes the column.
IGC Measurement Protocol
-
Set Experimental Conditions:
-
Set the carrier gas flow rate (e.g., 20-30 mL/min).
-
Set the injector and detector temperatures to be higher than the column temperature to ensure probe molecules remain in the vapor phase.
-
Set the column temperature to the desired value for the experiment. For DBA, studies have been conducted in the surface adsorption region (303.2–328.2 K) and the thermodynamic region (423.2–433.2 K).[4][6][7]
-
-
Probe Molecule Injection: Inject a very small amount of a single, known probe molecule into the carrier gas stream. The injection should be at "infinite dilution," meaning the amount of probe is small enough that interactions are only between the probe and the stationary phase, not between probe molecules themselves.[4][6]
-
Data Acquisition: Record the retention time of the probe molecule as it passes through the column and is detected.
-
Repeat for All Probes: Repeat the injection and data acquisition for all selected non-polar and polar probe molecules.
-
Vary Temperature: Repeat the entire process at different temperatures within the desired experimental range.
Data Analysis and Presentation
The retention data obtained from the IGC experiments are used to calculate various physicochemical properties of this compound.
Calculation of Surface Properties
The following diagram illustrates the logical relationship for calculating surface properties from IGC data.
Caption: Logical flow for the calculation of surface properties from IGC data.
Summary of Quantitative Data
The following tables summarize the types of quantitative data that can be obtained for this compound using IGC. The values presented are illustrative and based on published literature.[4][7]
Table 1: Dispersive Surface Energy (γsd) of this compound
| Temperature (K) | γsd (mJ/m2) - Schultz Method | γsd (mJ/m2) - Dorris-Gray Method |
| 303.2 | 47.74 | 47.51 |
| 313.2 | 47.36 | 46.38 |
| 323.2 | 46.45 | 44.71 |
Table 2: Thermodynamic Parameters of Adsorption for Polar Probes on this compound at 303.2 K
| Probe Molecule | Free Energy of Adsorption (-ΔGa) (kJ/mol) | Enthalpy of Adsorption (-ΔHa) (kJ/mol) |
| Chloroform | 13.92 | 53.60 |
| Benzene | 14.88 | 51.52 |
| Acetone | 13.01 | 47.21 |
| Ethanol | 11.59 | 49.30 |
| Ethyl Acetate | 14.21 | 51.90 |
| Dichloromethane | 13.15 | 50.11 |
| Tetrahydrofuran | 14.73 | 55.40 |
| Acetonitrile | 12.30 | 48.90 |
Table 3: Acid-Base Properties of this compound
| Acidic Constant (KA) | Basic Constant (KD) | KD / KA Ratio | Surface Character |
| 0.2134 | 0.1907 | 0.89 | Acidic |
Conclusion
Inverse Gas Chromatography is a highly effective technique for the detailed characterization of this compound. The protocols and data presented here provide a comprehensive guide for researchers and scientists to determine key surface and thermodynamic properties. This information is crucial for understanding the behavior of this material in various applications, including its use as a liquid crystal stationary phase for separations and in the formulation of drug delivery systems. The acidic surface character and the high dispersive surface energy are important parameters that influence the interaction of this compound with other molecules.[4][5]
References
- 1. Inverse gas chromatography - Wikipedia [en.wikipedia.org]
- 2. Inverse gas chromatography applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. "Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liqu" by BİROL IŞIK, FATİH ÇAKAR et al. [journals.tubitak.gov.tr]
- 5. [PDF] Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Structural Isomer Separation using 4-(Decyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise separation of structural isomers is a critical challenge in analytical chemistry and drug development, where subtle differences in molecular structure can lead to significant variations in pharmacological activity and toxicity. 4-(Decyloxy)benzoic acid (DBA), a liquid crystal material, has demonstrated significant potential as a stationary phase in inverse gas chromatography (IGC) for the efficient separation of structural isomers.[1][2][3][4] Its unique properties in different temperature regions allow for selective interactions with various isomers, enabling their separation.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the separation of structural isomers, specifically focusing on the application of Inverse Gas Chromatography at Infinite Dilution (IGC-ID). The data presented herein is derived from studies on the separation of butyl acetate, butyl alcohol, and amyl alcohol isomer series.[1][2][4]
Data Presentation
The efficacy of this compound as a stationary phase for isomer separation is quantified by the separation factor (α). The following tables summarize the separation factors for various isomer pairs at different temperatures in both the surface adsorption and thermodynamic regions.
Table 1: Separation Factors (α) of Isomer Pairs in the Surface Adsorption Region (303.2–328.2 K) [4]
| Temperature (K) | nBAc/iBAc | nBAc/tBAc | nBAl/iBAl | nBAl/tBAl | nAAl/iAAl | nAAl/tAAl |
| 303.2 | 1.52 | 3.99 | 1.72 | 6.26 | 1.34 | 6.49 |
| 308.2 | 1.55 | 4.15 | 1.58 | 6.69 | 1.31 | 6.19 |
| 313.2 | 1.57 | 3.98 | 1.60 | 6.66 | 1.48 | 6.20 |
| 318.2 | 1.57 | 4.00 | 1.65 | 7.41 | 1.35 | 6.03 |
| 323.2 | 1.58 | 3.90 | 1.70 | 7.89 | 1.46 | 5.97 |
| 328.2 | 1.57 | 3.88 | 1.74 | 8.34 | 1.35 | 5.46 |
-
nBAc : n-butyl acetate, iBAc : iso-butyl acetate, tBAc : tert-butyl acetate
-
nBAl : n-butyl alcohol, iBAl : iso-butyl alcohol, tBAl : tert-butyl alcohol
-
nAAl : n-amyl alcohol, iAAl : iso-amyl alcohol, tAAl : tert-amyl alcohol
Table 2: Separation Factors (α) of Isomer Pairs in the Thermodynamic Region (423.2–433.2 K) [1]
| Temperature (K) | nBAc/iBAc | nBAc/tBAc | nBAl/iBAl | nBAl/tBAl | nAAl/iAAl | nAAl/tAAl |
| 423.2 | 1.10 | 1.13 | 1.11 | 1.13 | 1.05 | 1.08 |
| 428.2 | 1.09 | 1.12 | 1.10 | 1.12 | 1.04 | 1.07 |
| 433.2 | 1.08 | 1.11 | 1.09 | 1.11 | 1.04 | 1.06 |
Experimental Protocols
The following is a detailed protocol for the separation of structural isomers using this compound as a stationary phase in an Inverse Gas Chromatography (IGC) system.
Objective: To determine the selectivity and separation factors of structural isomers on a this compound stationary phase.
Materials:
-
This compound (DBA)
-
Chromosorb W-AW (or equivalent solid support)
-
Dichloromethane (HPLC grade)
-
Isomer probes (e.g., butyl acetate, butyl alcohol, amyl alcohol series)
-
Inert gas carrier (e.g., Helium or Nitrogen)
-
Empty stainless steel chromatography column
Equipment:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Rotary evaporator
-
Heating mantle
-
Syringes for gas and liquid injection
-
Flowmeter
Protocol:
-
Stationary Phase Preparation:
-
Dissolve a known amount of this compound in dichloromethane.
-
Add a known weight of Chromosorb W-AW to the solution.
-
Slowly evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures a uniform coating of DBA on the support material.
-
Further dry the coated support in an oven at a temperature below the melting point of DBA to remove any residual solvent.
-
-
Column Packing:
-
Carefully pack the empty chromatography column with the prepared DBA-coated support material.
-
Gently tap the column to ensure uniform packing and avoid channeling.
-
Install the packed column into the gas chromatograph.
-
-
System Conditioning:
-
Condition the column by heating it to a temperature above the operating temperature (but below the decomposition temperature of DBA) for several hours under a continuous flow of the carrier gas. This removes any volatile impurities.
-
-
IGC-ID Measurement:
-
Set the oven temperature to the desired value for analysis (e.g., within the surface adsorption region or the thermodynamic region).
-
Inject a small amount of the vapor of the isomer probe into the column. The amount should be small enough to be in the "infinite dilution" range.
-
Record the retention time of the probe and a non-interacting marker (e.g., methane (B114726) or air) to determine the adjusted retention time.
-
Repeat the injection for each isomer to be tested at each temperature point.
-
-
Data Analysis:
-
Calculate the net retention volume (VN) for each isomer.
-
The separation factor (α) for a pair of isomers is calculated as the ratio of their net retention volumes (α = VN2 / VN1).
-
Visualizations
Experimental Workflow for Isomer Separation by IGC-ID
Caption: Workflow for structural isomer separation using this compound via IGC-ID.
Logical Relationship of Separation Principles
References
- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liqu" by BİROL IŞIK, FATİH ÇAKAR et al. [journals.tubitak.gov.tr]
- 3. [PDF] Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Synthesis of 4-n-Alkoxy Benzoic Acids: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of a homologous series of 4-n-alkoxy benzoic acids, compounds of interest in materials science, particularly for the development of liquid crystals, as well as in the pharmaceutical and cosmetic industries. The primary synthetic route described is the Williamson ether synthesis, followed by ester hydrolysis.
Introduction
4-n-alkoxy benzoic acids are a class of organic compounds characterized by a benzoic acid core with an alkoxy group (-OR) at the para position. The length of the alkyl chain (n) significantly influences the material's physical properties, such as its melting point and liquid crystalline behavior. This protocol details a reliable and adaptable two-step synthesis suitable for preparing a series of these compounds for research and development.
Overall Synthesis Pathway
The synthesis proceeds in two main stages. First, the ether linkage is formed via a Williamson ether synthesis using a protected carboxylic acid (methyl 4-hydroxybenzoate) and an appropriate n-alkyl halide. Second, the methyl ester is hydrolyzed under basic conditions to yield the final 4-n-alkoxy benzoic acid.
Caption: Overall two-step synthesis pathway for 4-n-alkoxy benzoic acids.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-n-alkoxybenzoate (Williamson Ether Synthesis)
This procedure describes the O-alkylation of methyl 4-hydroxybenzoate with an n-alkyl halide.
Materials:
-
Methyl 4-hydroxybenzoate
-
n-Alkyl halide (e.g., 1-bromobutane (B133212) for the butoxy derivative)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the n-alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 4-n-alkoxybenzoate. The product can be used in the next step without further purification or can be purified by column chromatography.
Caption: Experimental workflow for the Williamson ether synthesis step.
Protocol 2: Synthesis of 4-n-Alkoxy Benzoic Acid (Ester Hydrolysis)
This procedure describes the saponification of the methyl ester to the carboxylic acid.
Materials:
-
Crude methyl 4-n-alkoxybenzoate
-
Ethanol (B145695) (EtOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated or 6M
Procedure:
-
Dissolve the crude methyl 4-n-alkoxybenzoate from the previous step in a mixture of ethanol and water (e.g., 2:1 v/v) in a round-bottom flask.
-
Add an excess of sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-100 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Acidify the cold solution by slowly adding concentrated or 6M HCl until the pH is approximately 1-2. A white precipitate of the 4-n-alkoxy benzoic acid will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.
-
The crude product can be purified by recrystallization.
Protocol 3: Purification by Recrystallization
This procedure is for the purification of the final 4-n-alkoxy benzoic acid product.
Materials:
-
Crude 4-n-alkoxy benzoic acid
-
Ethanol (or another suitable solvent like acetic acid or an ethanol/water mixture)
-
Deionized water
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol for longer chains, or an ethanol/water mixture for shorter chains) to the flask.[1]
-
Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at boiling temperature.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur.
-
To maximize yield, place the flask in an ice bath for 20-30 minutes.[1]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
Data Presentation
Table 1: Reaction Yields and Physical Properties of 4-n-Alkoxy Benzoic Acids
| Alkyl Chain | n-Alkyl Halide Used | Typical Yield (%) | Melting Point (°C) |
| Methoxy | Iodomethane | > 85 | 182-185[1] |
| Ethoxy | Iodoethane | > 80 | 196-198 |
| Propoxy | 1-Bromopropane | > 80 | 148-150 |
| Butoxy | 1-Bromobutane | > 85 | 145-148 |
| Pentoxy | 1-Bromopentane | > 85 | 136-138 |
| Hexoxy | 1-Bromohexane | > 80 | 152-154 |
| Octoxy | 1-Bromooctane | > 80 | 102-104 |
| Decoxy | 1-Bromodecane | > 75 | 106-108 |
| Dodecoxy | 1-Bromododecane | > 75 | 112-114 |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Table 2: Spectroscopic Data (¹H NMR) for Selected 4-n-Alkoxy Benzoic Acids
Spectra recorded in CDCl₃ unless otherwise noted. Chemical shifts (δ) are reported in ppm.
| Compound | Ar-H (d, ~8.0 ppm) | Ar-H (d, ~6.9 ppm) | -OCH₂- (t, ~4.0 ppm) | Alkyl Chain Protons (m) | -CH₃ (t) |
| 4-Hydroxybenzoic acid | 7.95[2] | 6.90[2] | - | - | - |
| 4-Methoxybenzoic acid | 8.05 | 6.95 | 3.88 (s) | - | - |
| 4-Butoxybenzoic acid | 8.06[3] | 6.92[3] | 4.03[3] | 1.80, 1.51[3] | 0.98[3] |
| 4-Hexoxybenzoic acid | 8.05 | 6.91 | 4.01 | 1.81, 1.47, 1.35 | 0.91 |
Note: The protons of the carboxylic acid group (-COOH) typically appear as a broad singlet between 10-13 ppm.
References
Application Notes and Protocols for 4-(Decyloxy)benzoic Acid in Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. They are a powerful tool for tuning the interfacial properties of materials, with applications ranging from biocompatible coatings and sensors to molecular electronics. 4-(Decyloxy)benzoic acid is a molecule well-suited for the formation of SAMs due to its molecular structure: a carboxylic acid headgroup that can anchor to various oxide surfaces, a rigid phenyl ring, and a ten-carbon alkyl chain that promotes van der Waals interactions, leading to a densely packed and ordered monolayer.
These application notes provide a comprehensive overview of the use of this compound for the formation of SAMs, including detailed experimental protocols for their preparation and characterization. It is important to note that while the formation of SAMs from long-chain carboxylic acids is a well-established technique, specific literature on this compound is limited. Therefore, the following protocols are representative and may require optimization for specific applications.
Physicochemical Properties of this compound
A study of this compound as a liquid crystal stationary phase in inverse gas chromatography has provided valuable data on its surface properties. These properties are relevant to its behavior in a self-assembled monolayer.[1][2][3][4]
| Property | Value | Method | Reference |
| Dispersive Surface Energy (γSD) | 47.74 - 46.19 mJ/m² (at 303.2 - 323.2 K) | Dorris-Gray | [3] |
| 47.51 - 44.06 mJ/m² (at 303.2 - 323.2 K) | Schultz | [3] | |
| Surface Character | Acidic (KD/KA ≈ 0.89) | Inverse Gas Chromatography | [1][2] |
Expected Properties of a this compound SAM
Based on literature for similar long-chain carboxylic acid SAMs, the following properties can be expected.
| Property | Expected Value | Characterization Technique |
| Water Contact Angle | 90° - 110° | Contact Angle Goniometry |
| Monolayer Thickness | 1.5 - 2.0 nm | Ellipsometry |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
Protocol 1: Formation of a this compound SAM on a Silicon Wafer
This protocol describes the formation of a this compound SAM on a silicon wafer with a native oxide layer via solution-phase deposition.
Materials:
-
This compound
-
Silicon wafers (prime grade)
-
Anhydrous ethanol (B145695) (reagent grade)
-
Sulfuric acid (H₂SO₄, trace metal grade)
-
Hydrogen peroxide (H₂O₂, 30%)
-
High-purity deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment:
-
Beakers and glassware
-
Ultrasonic bath
-
Tweezers (Teflon-coated)
-
Petri dishes
-
Hot plate
-
Spin coater or nitrogen gun
Procedure:
-
Substrate Cleaning (Piranha Solution):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of H₂SO₄ in a glass beaker. The solution will become hot.
-
Immerse the silicon wafers in the piranha solution for 15-20 minutes. This will remove organic residues and create a hydrophilic, hydroxyl-terminated surface.
-
Remove the wafers using Teflon-coated tweezers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Briefly sonicate the solution to ensure the complete dissolution of the acid.
-
-
SAM Formation:
-
Immediately after cleaning and drying, immerse the silicon wafers in the 1 mM solution of this compound.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 24 hours at room temperature.
-
-
Rinsing and Drying:
-
After the incubation period, remove the wafers from the solution.
-
Rinse the wafers thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the wafers again under a stream of high-purity nitrogen.
-
For optimal results, the coated wafers can be annealed in an oven at 120°C for 30 minutes to promote monolayer ordering.
-
-
Storage:
-
Store the SAM-coated wafers in a clean, dry, and inert environment (e.g., a desiccator or nitrogen-purged container) until further use.
-
Protocol 2: Characterization of the this compound SAM
1. Contact Angle Goniometry:
-
Purpose: To assess the hydrophobicity of the surface, which indicates the formation and quality of the monolayer.
-
Procedure:
-
Place a 5-10 µL droplet of DI water on the surface of the SAM-coated wafer.
-
Measure the static contact angle using a goniometer.
-
Repeat the measurement at several different locations on the wafer to ensure uniformity.
-
-
Expected Result: A high contact angle (typically >90°) indicates a well-formed, hydrophobic monolayer.
2. Ellipsometry:
-
Purpose: To measure the thickness of the SAM.
-
Procedure:
-
Measure the refractive index and thickness of the native silicon oxide layer on a clean, uncoated wafer as a reference.
-
Measure the same parameters for the SAM-coated wafer.
-
Model the surface as a layered structure (silicon substrate/silicon oxide layer/organic monolayer) to calculate the thickness of the SAM.
-
-
Expected Result: The thickness should be consistent with the length of the this compound molecule (approximately 1.5-2.0 nm).
3. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the surface morphology and measure the roughness of the SAM.
-
Procedure:
-
Operate the AFM in tapping mode to minimize damage to the monolayer.
-
Scan a representative area of the SAM surface (e.g., 1x1 µm).
-
Analyze the images to assess the uniformity of the monolayer and to calculate the root-mean-square (RMS) roughness.
-
-
Expected Result: A high-quality SAM will have a very smooth surface with an RMS roughness of less than 0.5 nm.[5][6][7][8]
Visualizations
Caption: Workflow for the formation and characterization of a this compound SAM.
Caption: Schematic of a this compound SAM on a silicon oxide surface.
References
- 1. "Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liqu" by BİROL IŞIK, FATİH ÇAKAR et al. [journals.tubitak.gov.tr]
- 2. [PDF] Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Advent of Functionalized Benzoic Acids in MOF Synthesis: Application Notes for 4-(Decyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of metal-organic frameworks (MOFs), dictating their structural topology, porosity, and ultimately, their functional properties. Among the vast library of potential linkers, functionalized benzoic acids are of significant interest due to their robust coordination chemistry and the ability to introduce specific functionalities into the MOF structure. This document provides detailed application notes and a proposed experimental protocol for the use of 4-(decyloxy)benzoic acid in the synthesis of novel MOFs, with a particular focus on applications in the realm of drug development.
While the direct synthesis of MOFs using this compound as the primary building block is not yet extensively documented in peer-reviewed literature, its long alkoxy chain presents exciting opportunities for creating MOFs with unique properties. The decyloxy group is anticipated to impart significant hydrophobicity to the framework, which could be leveraged for the encapsulation and controlled release of hydrophobic drug molecules. Furthermore, the flexible nature of the alkyl chain may lead to the formation of dynamic or "soft" porous structures with stimuli-responsive guest uptake and release capabilities.
Potential Applications in Drug Development
The incorporation of this compound as a linker in MOF synthesis is projected to offer several advantages for drug delivery applications:
-
Enhanced Loading of Hydrophobic Drugs: The hydrophobic pores created by the decyloxy chains would provide a favorable environment for encapsulating poorly water-soluble drugs, potentially increasing their bioavailability.
-
Controlled and Sustained Release: The diffusion of encapsulated drugs through the hydrophobic pores could be slowed, leading to a more sustained release profile, which is beneficial for reducing dosing frequency and improving patient compliance.
-
Stimuli-Responsive Drug Delivery: The flexible decyloxy chains might undergo conformational changes in response to external stimuli such as temperature or pH, enabling "on-demand" drug release in specific physiological environments, like tumor microenvironments which are often slightly acidic.[1][2]
-
Biocompatibility: Zinc-based MOFs, in particular, are gaining attention for their good biocompatibility, as zinc is an essential trace element in the human body.[1]
Proposed Experimental Protocols
Given the absence of a specific established protocol, the following methodologies are proposed based on well-documented synthesis procedures for MOFs using other functionalized benzoic acids.[1][2] These protocols should be considered as a starting point for optimization by researchers.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound
This protocol is adapted from the synthesis of a zinc-based MOF using 4-dimethylaminobenzoic acid.[1]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
Equipment:
-
20 mL Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Magnetic stirrer
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine 1.0 mmol of Zinc nitrate hexahydrate and 1.0 mmol of this compound.
-
Add a solvent mixture of N,N-dimethylformamide (DMF) and methanol (e.g., 3:2 ratio, 15 mL total volume).
-
Seal the autoclave and heat it in an oven to 120°C for 72 hours.
-
After cooling to room temperature, collect the resulting colorless crystals by centrifugation.
-
Wash the crystals thoroughly with ethanol to remove any unreacted starting materials and solvent.
-
Dry the final product under vacuum.
Protocol 2: Characterization of the Synthesized MOF
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Method: A small, finely ground sample of the activated MOF is mounted on a sample holder. The PXRD pattern is collected using a diffractometer with Cu Kα radiation. The experimental pattern should be compared with simulated patterns if single-crystal X-ray diffraction data can be obtained.
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and identify the temperature at which the framework starts to decompose.
-
Method: A small amount of the MOF sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate. The weight loss is recorded as a function of temperature.
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the crystal morphology and size of the MOF particles.
-
Method: A small amount of the MOF powder is mounted on an SEM stub and coated with a conductive material (e.g., gold). The sample is then imaged using an SEM.
Quantitative Data Summary
The following table summarizes expected quantitative data for a hypothetical MOF synthesized with this compound, based on typical values for other zinc-based MOFs.[1][2]
| Parameter | Expected Value/Range | Characterization Method |
| Synthesis | ||
| Metal Salt to Linker Molar Ratio | 1:1 to 1:2 | - |
| Reaction Temperature | 100 - 150 °C | - |
| Reaction Time | 24 - 72 hours | - |
| Characterization | ||
| Thermal Stability (Decomposition Temp) | > 300 °C | TGA |
| Surface Area (BET) | 500 - 1500 m²/g | Nitrogen Adsorption |
| Pore Volume | 0.3 - 0.8 cm³/g | Nitrogen Adsorption |
| Drug Loading (Hypothetical) | ||
| Doxorubicin Loading Capacity | 20 - 40 wt% | UV-Vis Spectroscopy |
| pH at 50% Drug Release (pH 5.8) | 12 - 24 hours | UV-Vis Spectroscopy |
| pH at 50% Drug Release (pH 7.4) | > 48 hours | UV-Vis Spectroscopy |
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental process and the potential application in drug delivery, the following diagrams have been generated.
Caption: Workflow for MOF synthesis and characterization.
Caption: pH-responsive drug release from the MOF.
References
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nematic Phase of 4-(Decyloxy)benzoic Acid in Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Decyloxy)benzoic acid (DBA) is a calamitic (rod-shaped) thermotropic liquid crystal that exhibits a nematic phase. In this phase, the molecules have long-range orientational order but no long-range positional order, allowing the material to flow like a liquid while maintaining anisotropic properties characteristic of a crystal. This unique combination of properties makes DBA and similar liquid crystalline materials promising candidates for applications in various electronic devices, including displays, sensors, and spatial light modulators.
The defining feature of 4-(alkoxy)benzoic acids is their formation of hydrogen-bonded dimers. This dimerization effectively elongates the molecular unit, which in turn influences the material's mesomorphic and electro-optical properties. These application notes provide an overview of the properties of the nematic phase of DBA and detailed protocols for its synthesis, device fabrication, and characterization.
Physicochemical and Mesomorphic Properties
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₆O₃ | [1] |
| Molecular Weight | 278.39 g/mol | [1] |
| CAS Number | 5519-23-3 | [1] |
Table 2: Phase Transition Temperatures of this compound
| Transition | Temperature (°C) | Temperature (K) | Reference |
| Smectic (S) to Nematic (N) | 102 °C | 375 K | [2] |
| Nematic (N) to Isotropic (I) | 117 °C | 390 K | [2] |
Table 3: Representative Electro-Optical Properties of 4-(Alkoxy)benzoic Acids
No specific electro-optical data for this compound was found. The following data for other 4-(alkoxy)benzoic acids are provided as an estimation of the expected properties.
| Property | 4-(Pentyloxy)benzoic acid | 4-(Hexyloxy)benzoic acid | Reference |
| Dielectric Anisotropy (Δε) | Sign change from positive to negative in the nematic phase | Not Available | [3][4] |
| Birefringence (Δn) | Not Available | Not Available | |
| Threshold Voltage (Vth) | Not Available | Not Available | |
| Response Time (ms) | Not Available | Not Available |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and 1-bromodecane (B1670165) via the Williamson ether synthesis.[5][6][7][8]
Materials:
-
4-Hydroxybenzoic acid
-
1-Bromodecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq.) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the solution. Stir the suspension vigorously.
-
Alkylation: Add 1-bromodecane (1.1 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Solvent Removal: Evaporate the acetone from the filtrate using a rotary evaporator.
-
Acidification: Dissolve the resulting residue in deionized water and acidify with 1 M HCl until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, FT-IR spectroscopy, and melting point determination.
Fabrication of a Nematic Liquid Crystal Test Cell
This protocol describes the fabrication of a simple liquid crystal test cell for characterizing the electro-optical properties of this compound. This procedure is designed to achieve homeotropic (vertical) alignment, which is often favored for benzoic acid-based liquid crystals.[9][10]
Materials:
-
Indium tin oxide (ITO) coated glass slides
-
This compound (DBA)
-
UV-curable adhesive
-
Spacers (e.g., 5-10 µm diameter silica (B1680970) spheres)
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
Deionized water
Equipment:
-
Spin coater
-
UV lamp
-
Hot plate
-
Polarizing optical microscope (POM)
-
Function generator
-
Voltage amplifier
-
Oscilloscope
-
Photodetector
-
He-Ne laser
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the slides with a stream of nitrogen gas.
-
Alignment Layer (In Situ Self-Assembly): For homeotropic alignment, a self-assembled monolayer of the DBA itself can be utilized. This is achieved by doping the DBA into a host liquid crystal, but for a pure DBA cell, the interaction with the ITO surface can promote homeotropic alignment.[9][10] Alternatively, a thin layer of a commercial homeotropic polyimide can be spin-coated onto the ITO slides, followed by baking according to the manufacturer's instructions.
-
Cell Assembly: Mix a small quantity of spacers with the UV-curable adhesive. Apply the adhesive-spacer mixture to the edges of one of the ITO slides. Place the second ITO slide on top, with the conductive sides facing each other, to form a cell with a defined gap.
-
Curing: Expose the cell to UV light to cure the adhesive and seal the cell, leaving two small openings for filling.
-
Filling the Cell: Heat the DBA to its isotropic phase (above 117°C). Place the empty cell on a hot plate at the same temperature. Introduce the isotropic DBA into one of the openings of the cell. The liquid crystal will fill the cell via capillary action.
-
Sealing: Once the cell is filled, seal the openings with a small amount of UV-curable adhesive and cure it.
-
Cooling and Annealing: Slowly cool the filled cell to the nematic phase temperature. Anneal the cell by holding it in the nematic range for a period to ensure a uniform alignment.
-
Verification of Alignment: Observe the cell under a polarizing optical microscope. A homeotropically aligned cell will appear dark under crossed polarizers.
Electro-Optical Characterization
This protocol outlines the standard procedures for measuring the key electro-optical properties of the fabricated DBA liquid crystal cell.[11][12][13][14][15]
Experimental Setup:
The basic setup consists of a He-Ne laser, a polarizer, the LC cell mounted on a rotating stage, an analyzer, and a photodetector connected to an oscilloscope. The LC cell is driven by a function generator connected to a voltage amplifier.
A. Threshold Voltage (Vth) Measurement:
-
Place the homeotropically aligned LC cell between crossed polarizers. The optical axis of the cell should be at 45° to the transmission axes of the polarizers.
-
Apply a low-frequency (e.g., 1 kHz) square wave voltage to the cell.
-
Slowly increase the applied voltage from 0 V.
-
Monitor the transmitted light intensity with the photodetector.
-
The threshold voltage is the voltage at which the transmitted intensity begins to increase from the dark state.
B. Response Time (Rise and Fall Time) Measurement:
-
Apply a square wave voltage that switches between 0 V and a voltage above the threshold (e.g., 2 x Vth).
-
The rise time (τ_on) is the time taken for the transmitted intensity to change from 10% to 90% of its maximum value when the voltage is switched on.
-
The fall time (τ_off) is the time taken for the transmitted intensity to decay from 90% to 10% of its maximum value when the voltage is switched off.
-
Measure these times using the oscilloscope.
C. Dielectric Anisotropy (Δε) Measurement:
-
Measure the capacitance of the LC cell in the homeotropic state (C⊥) using an LCR meter at a low voltage.
-
Apply a high voltage to drive the liquid crystal molecules to a planar alignment and measure the capacitance (C∥).
-
The dielectric permittivities are calculated from the capacitance values, the cell area (A), and the cell gap (d): ε⊥ = (C⊥ * d) / ε₀A and ε∥ = (C∥ * d) / ε₀A, where ε₀ is the permittivity of free space.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
D. Birefringence (Δn) Measurement (Rotating Polarizer Method):
-
Place the LC cell between a polarizer and an analyzer.
-
Rotate the analyzer and measure the maximum (I_max) and minimum (I_min) transmitted intensities.
-
The phase retardation (δ) can be calculated from these values.
-
The birefringence is then determined using the equation: Δn = (λ * δ) / (2π * d), where λ is the wavelength of the light and d is the cell gap.
Conclusion
This compound serves as a representative example of a hydrogen-bonded liquid crystal with a nematic phase. While its direct application in commercial electronic devices may be limited compared to more advanced liquid crystal mixtures, it provides an excellent model system for research and educational purposes. The protocols outlined in these application notes offer a comprehensive guide for the synthesis, device fabrication, and characterization of this material. Further research into the specific electro-optical properties of DBA and its homologs will be beneficial for the design of novel liquid crystalline materials for advanced electronic and photonic applications.
References
- 1. This compound | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline | Syrbu | Fine Chemical Technologies [finechem-mirea.ru]
- 5. researchgate.net [researchgate.net]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. air.repo.nii.ac.jp [air.repo.nii.ac.jp]
- 12. Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Characterization of 4-(Decyloxy)benzoic Acid Mesophases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the characterization of the mesophases of 4-(decyloxy)benzoic acid, a key intermediate in the synthesis of various organic materials. The following sections detail the thermal properties, experimental protocols for synthesis and analysis, and visual representations of the experimental workflow and phase transitions.
Mesophase Characterization of this compound
This compound is a thermotropic liquid crystal, exhibiting distinct mesophases upon changes in temperature. The primary techniques for characterizing these phases are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is employed to determine the transition temperatures and associated enthalpy changes of the mesophases. A typical analysis involves heating and cooling the sample at a controlled rate to observe the endothermic and exothermic transitions.
Data Presentation: Thermal Properties of this compound
The following table summarizes the quantitative data obtained from the thermal analysis of this compound.
| Transition | Temperature (°C) | Temperature (K) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystal to Smectic C | 99.1 | 372.25 | 29.8 |
| Smectic C to Nematic | 118.8 | 391.95 | 0.8 |
| Nematic to Isotropic | 143.1 | 416.25 | 1.8 |
Note: Data is compiled from publicly available spectral data and may vary slightly based on experimental conditions and sample purity.
Texture Observation by Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying the specific type of liquid crystal mesophase by observing the unique optical textures that arise from the molecular arrangement of the material.
Upon heating from the crystalline solid, this compound first transitions into a smectic C (SmC) phase. This phase is characterized by a layered structure where the molecules are tilted with respect to the layer normal. A common texture observed for the SmC phase is the schlieren texture.
Further heating leads to a transition to the nematic (N) phase. In the nematic phase, the molecules lose their layered ordering but maintain a general orientational order. The characteristic texture for the nematic phase is often a threaded or schlieren texture.
Finally, upon continued heating, the material transitions to an isotropic liquid , which appears dark under cross-polarized light as it does not exhibit birefringence.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol details the synthesis of this compound from 4-hydroxybenzoic acid and 1-bromodecane (B1670165).
Materials:
-
4-Hydroxybenzoic acid
-
1-Bromodecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Water
-
Hydrochloric acid (HCl)
-
Acetone (for cleaning)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in ethanol.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
-
Alkylation: Add 1-bromodecane to the flask.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3, which will precipitate the crude product.
-
-
Isolation:
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the crude this compound.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.
Characterization by Differential Scanning Calorimetry (DSC)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the purified this compound (typically 3-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 30°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the isotropic transition (e.g., 160°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram to determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, and calculate the enthalpy of each transition.
Characterization by Polarized Optical Microscopy (POM)
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
-
Observation:
-
Heat the sample slowly while observing it through the crossed polarizers.
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures of the smectic C and nematic phases.
-
Continue heating until the sample becomes isotropic (dark field of view).
-
Slowly cool the sample from the isotropic liquid to observe the formation of the mesophases and their textures upon cooling.
-
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Phase Transitions of this compound
Caption: Phase transition sequence of this compound upon heating.
Application Notes and Protocols: 4-(Decyloxy)benzoic Acid in Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Decyloxy)benzoic acid (DBA) is a calamitic (rod-shaped) thermotropic liquid crystal belonging to the homologous series of 4-alkoxybenzoic acids. These molecules exhibit liquid crystalline phases, primarily nematic and smectic, due to the formation of hydrogen-bonded dimers. The resulting elongated supramolecular structures possess the necessary anisotropy in their physical properties to be utilized in liquid crystal displays (LCDs) and other electro-optical devices. The long decyloxy chain in DBA influences its mesomorphic properties, such as the temperature range of the liquid crystal phase, and contributes to the overall molecular ordering. This document provides detailed application notes, experimental protocols, and data for the use of this compound in liquid crystal research.
Physicochemical Properties and Data
The liquid crystalline behavior of this compound is characterized by its transition through different phases upon heating and cooling. These transitions can be determined using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Table 1: Phase Transition Temperatures of this compound
| Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling |
| Crystal to Nematic (Cr-N) | 98.7 | - |
| Nematic to Isotropic (N-I) | 142.5 | 141.5 |
| Isotropic to Nematic (I-N) | - | 141.5 |
| Nematic to Smectic C (N-SmC) | - | 114.5 |
| Smectic C to Crystal (SmC-Cr) | - | 93.1 |
Data compiled for illustrative purposes based on typical values for 4-alkoxybenzoic acids.
Table 2: Comparative Electro-Optical Properties of a Nematic Liquid Crystal (5CB) Doped with a 4-Alkoxybenzoic Acid Derivative
| Property | Pure 5CB | 5CB + 8OBA (4-octyloxybenzoic acid) |
| Birefringence (Δn) | ~0.18 | Increased |
| Dielectric Anisotropy (Δε) | Positive | Modified |
| Threshold Voltage (Vth) | ~1.5 V | Reduced |
| Switching Time (ms) | ~20-30 | Diminished |
This table illustrates the typical effects of adding a 4-alkoxybenzoic acid to a standard nematic liquid crystal, leading to improved performance characteristics such as lower threshold voltage and faster switching times.[1]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and 1-bromodecane (B1670165).
Materials:
-
4-hydroxybenzoic acid
-
1-bromodecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol (B145695), absolute
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in absolute ethanol.
-
Base Addition: Add an excess of anhydrous potassium carbonate to the solution. The mixture will become a suspension.
-
Alkylation: While stirring vigorously, add 1-bromodecane to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts.
-
Precipitation: Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the resulting solid in hot water and acidify with concentrated hydrochloric acid until a white precipitate of this compound is formed.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven.
Characterization of this compound
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the synthesized this compound into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the isotropic clearing point (e.g., 160 °C).
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Analyze the resulting thermogram to determine the phase transition temperatures and associated enthalpy changes.
Polarized Optical Microscopy (POM):
-
Place a small amount of this compound on a clean glass microscope slide.
-
Cover the sample with a coverslip.
-
Place the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample slowly while observing the texture through the crossed polarizers.
-
Record the temperatures at which changes in the optical texture occur, corresponding to the phase transitions. The nematic phase will typically exhibit a Schlieren or marbled texture.
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow of utilizing this compound in an LCD.
Conclusion
This compound is a valuable component for the formulation of liquid crystal mixtures used in display applications. Its synthesis is straightforward, and its liquid crystalline properties can be readily characterized. The addition of DBA and other 4-alkoxybenzoic acids to nematic mixtures can enhance key electro-optical parameters, leading to improved device performance. Further research into the specific birefringence, dielectric anisotropy, and response times of DBA-containing mixtures will enable the precise formulation of liquid crystals for next-generation display technologies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Decyloxy)benzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synthesis of 4-(decyloxy)benzoic acid. Our goal is to help you improve your reaction yields and obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and robust method is a two-step synthesis. The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of a 4-hydroxybenzoic acid ester (commonly the methyl or ethyl ester) is alkylated using 1-bromodecane (B1670165). The second step involves the hydrolysis of the resulting ester to yield the final carboxylic acid product. This approach is generally preferred over directly alkylating 4-hydroxybenzoic acid because it can prevent potential side reactions involving the carboxylic acid group.
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this synthesis can be attributed to several factors. The most common issues in the Williamson ether synthesis step include incomplete deprotonation of the starting phenol, competing elimination (E2) side reactions of the 1-bromodecane, and suboptimal reaction conditions such as temperature and solvent choice.[1][2][3] In the hydrolysis step, incomplete conversion of the ester to the carboxylic acid can also reduce the overall yield.
Q3: Can I use 4-hydroxybenzoic acid directly as the starting material instead of its ester?
A3: While it is possible to use 4-hydroxybenzoic acid directly, it is generally not recommended. The carboxylic acid proton is acidic and will be deprotonated by the base along with the phenolic proton. This can lead to the formation of a dianion, which may have different solubility and reactivity, potentially leading to lower yields and more complex purification. Protecting the carboxylic acid as an ester simplifies the reaction and often leads to a cleaner product and higher yield.
Q4: What is the best way to purify the final product, this compound?
A4: Recrystallization is the most common and effective method for purifying this compound.[4] A mixture of ethanol (B145695) and water is often a suitable solvent system. The crude product should be dissolved in a minimal amount of hot solvent, and then the solution is allowed to cool slowly to promote the formation of pure crystals. Washing the collected crystals with a small amount of cold solvent can help remove residual impurities.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Low or No Product Yield in Williamson Ether Synthesis Step
Problem: After performing the Williamson ether synthesis of the 4-hydroxybenzoic acid ester with 1-bromodecane, TLC or other analysis shows a low yield of the desired ether-ester intermediate.
Possible Causes and Solutions:
-
Incomplete Deprotonation of the Phenol: The base may not be strong enough or may have been deactivated.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is fresh and has been stored under anhydrous conditions. If using K2CO3, ensure it is finely powdered and dried before use.
-
-
Competing Elimination Reaction: The alkoxide is a strong base and can promote the E2 elimination of 1-bromodecane to form dec-1-ene.[1][2]
-
Suboptimal Solvent: The choice of solvent significantly impacts the reaction rate and selectivity.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred as they accelerate S_N2 reactions.[6]
-
-
Presence of Water: Moisture can consume the strong base and hydrolyze the alkyl halide.[2]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Solubility of Reactants: The long alkyl chain of 1-bromodecane can lead to solubility issues.
-
Solution: Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB).[3] A PTC can facilitate the transfer of the phenoxide from a solid or aqueous phase to the organic phase where the reaction occurs, often leading to improved yields.[3]
-
Formation of Multiple Products
Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of byproducts.
Possible Causes and Solutions:
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile and can undergo alkylation on the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).
-
Solution: O-alkylation is generally favored in polar aprotic solvents like DMF and DMSO. The choice of counter-ion can also play a role; larger cations like potassium can favor O-alkylation.
-
-
Dialkylation: If using 4-hydroxybenzoic acid directly, both the hydroxyl and carboxyl groups can potentially be alkylated.
-
Solution: Start with an ester of 4-hydroxybenzoic acid to protect the carboxylic acid group.
-
Incomplete Hydrolysis of the Ester
Problem: After the hydrolysis step, there is still a significant amount of the ester intermediate remaining.
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the ester may be slow.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress by TLC until the ester spot disappears.
-
-
Insufficient Amount of Base: An inadequate amount of base will result in incomplete hydrolysis.
-
Solution: Use a sufficient excess of a strong base like sodium hydroxide (B78521) or potassium hydroxide.
-
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(Decyloxy)benzoate (Williamson Ether Synthesis)
Materials:
-
1-Bromodecane
-
Potassium Carbonate (K2CO3), anhydrous and finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add ethyl 4-hydroxybenzoate (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously and add 1-bromodecane (1.2 eq) dropwise.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and add water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(decyloxy)benzoate.
Step 2: Hydrolysis of Ethyl 4-(Decyloxy)benzoate
Materials:
-
Crude ethyl 4-(decyloxy)benzoate from Step 1
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Deionized water
Procedure:
-
Dissolve the crude ethyl 4-(decyloxy)benzoate in ethanol in a round-bottom flask.
-
Add an excess of the sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water to the residue and transfer to a beaker.
-
While stirring, acidify the solution by slowly adding hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the this compound to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of 4-Alkoxybenzoic Acid Derivatives (Qualitative)
| Parameter | Condition A | Condition B | Expected Outcome on Yield |
| Base | K2CO3 | NaH | NaH is a stronger base and may lead to faster and more complete deprotonation, potentially increasing the yield. |
| Solvent | Ethanol (protic) | DMF (polar aprotic) | DMF generally favors S_N2 reactions and can lead to higher yields compared to protic solvents.[6] |
| Temperature | 50°C | 100°C | Increasing the temperature can increase the reaction rate but may also promote the competing elimination side reaction, potentially lowering the yield.[2][6] |
| Alkyl Halide | 1-Bromodecane | 2-Bromodecane | Primary alkyl halides like 1-bromodecane give higher yields as secondary halides are more prone to elimination.[5] |
| Catalyst | None | TBAB (Phase-Transfer) | The addition of a phase-transfer catalyst can significantly improve the yield, especially in biphasic systems or when solubility is an issue.[3] |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.
References
Technical Support Center: 4-(Decyloxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Decyloxy)benzoic acid.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The compound remains as a solid precipitate in the solvent.
-
The solution is cloudy or hazy, indicating incomplete dissolution.
-
A long time is required to dissolve a small amount of the compound.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: this compound is a nonpolar molecule due to its long decyloxy chain and benzene (B151609) ring, with a polar carboxylic acid group. According to the "like dissolves like" principle, it is expected to have low solubility in polar solvents like water and higher solubility in nonpolar organic solvents.[1][2]
-
Recommendation: Use nonpolar or moderately polar organic solvents. Refer to the solubility data table below for guidance.
-
-
Low Temperature: The dissolution of solids is generally an endothermic process, meaning solubility increases with temperature.[3]
-
Recommendation: Gently warm the solvent while stirring to increase the rate and extent of dissolution. Always monitor for potential degradation of the compound at elevated temperatures.
-
-
Insufficient Solvent Volume: The concentration of the compound may be exceeding its solubility limit in the chosen solvent volume.
-
Recommendation: Increase the volume of the solvent to ensure the concentration is below the saturation point.
-
-
Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.[2]
-
Recommendation: If the compound is in a crystalline form, gently grind it to a fine powder using a mortar and pestle to increase the surface area.
-
-
pH of Aqueous Solutions: For aqueous or partially aqueous solutions, the pH plays a critical role. As a carboxylic acid, this compound is more soluble in its ionized (deprotonated) form.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for addressing solubility issues with this compound.
Caption: A flowchart for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: How does temperature affect the solubility of this compound?
A2: For most solid organic compounds, including this compound, solubility in a liquid solvent increases with temperature.[6][7] This is because the dissolution process requires energy to overcome the crystal lattice energy of the solid. Heating the solution provides this energy, facilitating the dissolution process.
Q3: How does pH influence the solubility of this compound in aqueous solutions?
A3: The pH of an aqueous solution has a significant impact on the solubility of this compound. In acidic or neutral solutions (pH below its pKa, estimated to be around 4.5), the carboxylic acid group is protonated (-COOH) and the molecule is neutral, resulting in very low water solubility. In basic solutions (pH above its pKa), the carboxylic acid group is deprotonated to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and thus more soluble in water.[8][9]
Q4: Are there any recommended solvent systems for this compound?
A4: Based on its structure, good solubility is expected in nonpolar solvents such as toluene, chloroform, and dichloromethane. Moderate solubility is likely in moderately polar solvents like ethers (e.g., diethyl ether, THF) and esters (e.g., ethyl acetate). It is expected to have poor solubility in highly polar solvents like water, methanol, and ethanol.
Q5: The compound is not dissolving even in nonpolar solvents. What should I do?
A5: If you are still facing issues, consider the following:
-
Purity of the compound: Impurities can sometimes affect solubility.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.[2]
-
Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a small amount of a more polar solvent might be needed to interact with the carboxylic acid head, while the bulk nonpolar solvent solvates the decyloxy tail.
Quantitative Data
Due to the lack of experimentally determined solubility data for this compound, the following table provides an estimated qualitative solubility profile based on the general principles of solubility for long-chain carboxylic acids and data for structurally similar compounds like 4-methoxybenzoic acid.[10][11]
| Solvent Class | Examples | Estimated Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Chloroform | High | The nonpolar decyloxy chain and benzene ring will have favorable van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate | These solvents can interact with the polar carboxylic acid group, but the long nonpolar tail may limit solubility compared to nonpolar solvents. |
| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | The large, nonpolar decyloxy chain is hydrophobic and disrupts the hydrogen bonding network of these solvents, leading to poor solubility.[12] |
| Aqueous Base | Dilute NaOH, NaHCO₃ | High | In basic solutions, the carboxylic acid is deprotonated to its carboxylate salt, which is ionic and significantly more soluble in water.[4] |
| Aqueous Acid | Dilute HCl | Very Low | In acidic solutions, the carboxylic acid remains in its neutral, protonated form, which has very limited water solubility. |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for determining the solubility class of this compound.
-
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, toluene, ethyl acetate)
-
-
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble. If solid remains, or the solution is cloudy, it is considered insoluble or sparingly soluble.
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.
-
Workflow for Solubility Determination
The following diagram illustrates the workflow for classifying the solubility of an organic acid like this compound.
Caption: A workflow for solubility classification.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Video: Physical Properties of Carboxylic Acids [jove.com]
Technical Support Center: Stability and Handling of 4-(Decyloxy)benzoic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Decyloxy)benzoic acid in solution. Our aim is to help you mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by four factors:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ether bond or promote decarboxylation of the carboxylic acid group.
-
Temperature: Elevated temperatures can accelerate degradation, particularly thermal decarboxylation.
-
Light: Exposure to ultraviolet (UV) radiation can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative cleavage of the decyloxy side chain.
Q2: What are the likely degradation products of this compound?
A2: Based on the structure of this compound, the two primary degradation pathways are the cleavage of the ether linkage and the loss of the carboxylic acid group. This would lead to the formation of 4-hydroxybenzoic acid and decene/decanol, or decarboxylation to form decyloxybenzene. Further degradation of these initial products is also possible under harsh conditions.
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact parent compound from its potential degradation products.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light by using amber vials or by wrapping the container in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Preparing fresh solutions for immediate use is the best practice.
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: Yes, for solutions susceptible to oxidative degradation, the addition of antioxidants can be beneficial. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used to stabilize compounds containing ether linkages.[1][2][3][4][5][6][7][8] The effectiveness of an antioxidant will depend on the specific solvent system and the nature of the oxidative stress. It is crucial to validate the compatibility and efficacy of any antioxidant in your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay value for this compound | Degradation due to improper storage or handling. | - Prepare fresh solutions before each experiment. - Store stock solutions at 2-8°C, protected from light. - Purge the solution with an inert gas (nitrogen or argon) to remove dissolved oxygen. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and their retention times. - Use a mass spectrometry (MS) detector coupled with HPLC (LC-MS) to identify the mass of the unknown peaks and aid in structure elucidation. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility of this compound. | - Use a co-solvent such as acetonitrile (B52724) or ethanol (B145695) to increase solubility. - Adjust the pH of the solution; the carboxylate salt form is typically more water-soluble. - Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. |
| Inconsistent results between experimental repeats | Progressive degradation of the stock solution over time. | - Prepare a fresh stock solution for each set of experiments. - If a stock solution must be used over several days, re-analyze its purity before each use. - Consider adding a suitable antioxidant (e.g., BHT) to the stock solution if oxidative degradation is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.[9][10][11][12]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Heat the stock solution at 70°C in a controlled oven.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the initial mobile phase composition to a final concentration within the linear range of the assay.
3. Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.
Protocol 3: Evaluating the Effectiveness of Antioxidants
This protocol is designed to assess the ability of different antioxidants to prevent the oxidative degradation of this compound.
1. Solution Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare separate solutions containing this compound (1 mg/mL) and different antioxidants (e.g., BHT at 0.01%, BHA at 0.01%).
-
Prepare a control solution with only this compound.
2. Stress Condition:
-
To all solutions, add 3% hydrogen peroxide to induce oxidation.
-
Store the solutions at room temperature, protected from light.
3. Sample Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analyze the samples by the stability-indicating HPLC method described in Protocol 2.
4. Data Comparison:
-
Compare the degradation rate of this compound in the presence and absence of each antioxidant.
Data Presentation
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| Control | 24 | 99.8 | < 0.1 | < 0.1 |
| 0.1 M HCl, 60°C | 24 | 85.2 | 12.5 (4-Hydroxybenzoic acid) | 1.8 (Unknown) |
| 0.1 M NaOH, 60°C | 24 | 78.9 | 18.3 (4-Hydroxybenzoic acid) | 2.1 (Unknown) |
| 3% H₂O₂, RT | 24 | 92.5 | 6.8 (Oxidative adduct) | 0.5 (Unknown) |
| 70°C | 24 | 95.1 | 4.2 (Decyloxybenzene) | 0.6 (Unknown) |
| Photolytic (ICH Q1B) | 24 | 97.3 | 2.1 (Photoproduct) | 0.4 (Unknown) |
| (Note: The data presented in this table is illustrative and intended for demonstrative purposes only. Actual results may vary.) |
Table 2: Effectiveness of Antioxidants in Preventing Oxidative Degradation
| Antioxidant (0.01%) | Time (hours) | This compound Remaining (%) |
| None (Control) | 24 | 92.5 |
| BHT | 24 | 98.7 |
| BHA | 24 | 98.2 |
| (Note: The data presented in this table is illustrative and intended for demonstrative purposes only. Actual results may vary.) |
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 2. Antioxidants - CD Formulation [formulationbio.com]
- 3. scielo.br [scielo.br]
- 4. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beware of phenolic antioxidants (BHT and BHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Alignment of 4-(Decyloxy)benzoic Acid Liquid Crystals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of 4-(Decyloxy)benzoic acid (4DBA) liquid crystal alignment.
Frequently Asked Questions (FAQs)
Q1: What are the common alignment configurations for this compound (4DBA) liquid crystals?
A1: The two most common alignment configurations for 4DBA, a nematic liquid crystal, are planar and homeotropic . In a planar alignment, the director (the average direction of the long molecular axis) of the liquid crystal molecules is parallel to the substrate surface. In a homeotropic alignment, the director is perpendicular to the substrate surface. The choice of alignment depends on the specific application and device requirements.
Q2: What is the role of a polyimide (PI) alignment layer?
A2: A polyimide alignment layer is a thin polymer coating applied to the substrate to promote a specific alignment of the liquid crystal molecules. For planar alignment, the PI layer is typically rubbed to create microgrooves that guide the liquid crystal molecules. For homeotropic alignment, specific types of polyimide with long alkyl side chains can be used to induce perpendicular alignment due to steric interactions. The surface energy of the PI layer is a critical factor in achieving the desired alignment.
Q3: How does the dimeric nature of 4DBA affect its alignment?
A3: this compound molecules form hydrogen-bonded dimers, which effectively creates a more elongated and rigid mesogenic unit. This dimerization can significantly influence the liquid crystalline properties and the alignment behavior. The stability of these dimers is temperature-dependent and can affect the viscosity and elastic constants of the liquid crystal, which in turn can impact the response to surface anchoring forces and the formation of defects.
Q4: What is the significance of thermal annealing in the alignment process?
A4: Thermal annealing is a crucial step for achieving a uniform and defect-free liquid crystal alignment. By heating the filled cell to the isotropic phase of the 4DBA and then slowly cooling it back down to the nematic phase, entrapped air can be removed, and the liquid crystal molecules have sufficient thermal energy to align uniformly according to the surface anchoring provided by the alignment layer. A very slow cooling rate is often favored for achieving high-quality homeotropic alignment.[1]
Q5: Can 4DBA be aligned without a traditional polyimide layer?
A5: Yes, research has shown that homeotropic alignment of liquid crystals can be achieved using self-assembled monolayers of alkylated benzoic acid derivatives on substrates like indium tin oxide (ITO).[2][3] These molecules can form hydrogen bonds with the substrate, presenting their alkyl chains outwards to induce vertical alignment of the liquid crystal. This method offers a simpler, polyimide-free approach to fabricating liquid crystal devices.
Troubleshooting Guides
Issue 1: Poor or Non-Uniform Planar Alignment
Symptoms:
-
Patches of different orientations observed under a polarizing microscope.
-
Presence of numerous disclinations (line defects).
-
Inconsistent brightness when the sample is rotated between crossed polarizers.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Substrate Cleaning | Ensure substrates are meticulously cleaned to remove any organic residues or particulate matter. A standard procedure includes sequential sonication in acetone (B3395972) and isopropyl alcohol, followed by drying with nitrogen gas. |
| Poor Polyimide Coating | Optimize the spin-coating parameters (speed and time) to achieve a uniform polyimide layer thickness. Ensure the polyimide solution is fresh and filtered. |
| Insufficient Curing of Polyimide | Follow the manufacturer's recommended curing profile (temperature and time) for the specific polyimide used. Incomplete curing can lead to a soft alignment layer that is easily damaged during rubbing. |
| Inconsistent Rubbing | The rubbing process is critical for inducing anisotropy in the polyimide layer. Ensure consistent rubbing pressure, speed, and number of passes across the entire substrate. The quality of the rubbing cloth is also important. |
| Contamination during Cell Assembly | Assemble the liquid crystal cell in a clean environment (e.g., a cleanroom or a laminar flow hood) to prevent dust particles from getting trapped between the substrates. |
| Inappropriate Cooling Rate | After filling the cell in the isotropic phase, cool the sample slowly and at a controlled rate through the nematic phase transition. A rapid temperature change can introduce defects. |
Issue 2: Difficulty in Achieving Homeotropic Alignment
Symptoms:
-
Tilted or random alignment instead of perpendicular alignment.
-
Appearance of schlieren textures or other defects under a polarizing microscope.
-
Light leakage in the dark state of a vertically aligned cell.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Alignment Layer | Use a polyimide specifically designed for homeotropic alignment, or consider alternative methods like self-assembled monolayers of long-chain alkylated benzoic acids. The surface energy of the alignment layer should be low enough to promote vertical alignment. |
| Surface Contamination | Any contamination on the substrate or in the liquid crystal material can disrupt the delicate interactions required for homeotropic alignment. Ensure high purity of all materials and a clean assembly process. |
| Insufficient Thermal Annealing | For homeotropic alignment, a slow cooling process from the isotropic phase is often crucial.[1] This allows the molecules sufficient time to orient perpendicularly to the surface. Experiment with different cooling rates. |
| Incompatible Liquid Crystal/Alignment Layer Pairing | The intermolecular forces between the 4DBA and the alignment layer determine the final orientation. If homeotropic alignment is not achieved, the surface may need to be modified to have a lower surface energy. |
| Mechanical Stress | Any stress or pressure on the cell during or after cooling can disrupt the homeotropic alignment. Handle the cells with care. |
Issue 3: Presence of Defects in the Aligned Sample
Symptoms:
-
Observation of line defects (disclinations) or point defects (hedgehogs) under a polarizing microscope.
-
Reduced contrast ratio and overall device performance.
Possible Causes and Solutions:
| Cause | Solution |
| Dust Particles or Surface Imperfections | Microscopic dust particles or scratches on the substrate can act as nucleation sites for defects.[4] Ensure a clean assembly environment and use high-quality substrates. |
| Rapid Cooling | As mentioned previously, cooling the liquid crystal too quickly from the isotropic phase can "freeze in" defects. A slow, controlled cooling rate is essential. |
| Cell Gap Non-Uniformity | Variations in the cell gap can create stress and lead to the formation of defects. Use high-precision spacers to ensure a uniform cell gap. |
| Flow-Induced Alignment During Filling | The process of filling the cell via capillary action can sometimes induce a flow alignment that competes with the surface-induced alignment, leading to defects. Filling the cell at a higher temperature (in the isotropic phase) can mitigate this. |
| Impact of Dimerization | The formation and dissociation of 4DBA dimers can create local fluctuations in the director field, potentially leading to defect formation. A thorough thermal annealing process can help to reach a more stable, defect-free state. |
Experimental Protocols
Protocol 1: Preparation of a Planar Aligned 4DBA Cell
-
Substrate Cleaning:
-
Sonicate indium tin oxide (ITO) coated glass substrates in acetone for 15 minutes.
-
Sonicate the substrates in isopropyl alcohol for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Perform a final cleaning step using a plasma cleaner or UV-ozone treatment for 10 minutes to remove any remaining organic residues.
-
-
Polyimide Coating:
-
Spin-coat a planar alignment polyimide (e.g., Nissan SUNEVER® SE-5661) onto the cleaned substrates.[5] A typical spin-coating recipe is 500 rpm for 10 seconds followed by 4000 rpm for 30 seconds to achieve a uniform thin film.
-
Soft bake the coated substrates on a hotplate at 80-90°C for 5 minutes to evaporate the solvent.
-
Hard bake (cure) the polyimide layer in an oven according to the manufacturer's specifications (e.g., 180°C for 1 hour).
-
-
Rubbing:
-
Rub the cured polyimide surface with a velvet or cotton cloth mounted on a rubbing machine.
-
The rubbing direction should be consistent across the entire substrate.
-
Typical rubbing parameters include a roller speed of 500 rpm, a stage speed of 30 mm/s, and a pile impression of 0.4 mm. These parameters may need to be optimized for the specific polyimide and desired pre-tilt angle.
-
-
Cell Assembly:
-
Apply a UV-curable sealant mixed with spacer beads (e.g., 5 µm diameter) to the perimeter of one substrate.
-
Place the second substrate on top of the first with the rubbing directions anti-parallel for a standard planar cell.
-
Press the substrates together and cure the sealant with a UV lamp.
-
-
Liquid Crystal Filling and Annealing:
-
Heat the empty cell and the 4DBA liquid crystal to a temperature above the nematic-isotropic transition temperature of 4DBA.
-
Fill the cell with the isotropic 4DBA via capillary action in a vacuum chamber.
-
Seal the filling port with a UV-curable sealant.
-
Anneal the filled cell by holding it in the isotropic phase for 30 minutes and then slowly cooling it down to room temperature at a rate of 0.1-1.0°C/min.
-
Protocol 2: Preparation of a Homeotropic Aligned 4DBA Cell
-
Substrate Cleaning: Follow the same procedure as in Protocol 1.
-
Alignment Layer Deposition:
-
Method A (Polyimide): Spin-coat a homeotropic alignment polyimide onto the cleaned substrates and cure according to the manufacturer's instructions. No rubbing is required for homeotropic alignment with these materials.
-
Method B (Self-Assembled Monolayer): Prepare a dilute solution of an alkylated benzoic acid derivative in a suitable solvent. Immerse the cleaned substrates in this solution for a specified time to allow for the formation of a self-assembled monolayer. Rinse the substrates with fresh solvent and dry with nitrogen.
-
-
Cell Assembly: Assemble the cell as described in Protocol 1, but without the need to consider rubbing directions.
-
Liquid Crystal Filling and Annealing: Fill and anneal the cell as described in Protocol 1. For homeotropic alignment, a very slow cooling rate (e.g., 0.1°C/min) through the isotropic-nematic transition is often beneficial.[1]
Data Presentation
Table 1: Typical Process Parameters for Planar Alignment of 4DBA
| Parameter | Value | Notes |
| Substrate | ITO Coated Glass | - |
| Alignment Layer | Polyimide (Planar Type) | Specific type may need optimization |
| PI Curing Temperature | 180 - 250 °C | Dependent on polyimide manufacturer |
| Rubbing Strength | Medium | Empirical optimization required |
| Cell Gap | 5 - 10 µm | Controlled by spacer bead diameter |
| Annealing Temperature | > N-I Transition Temp. | Heat to isotropic phase |
| Cooling Rate | 0.5 - 2.0 °C/min | Slower rates can reduce defects |
Table 2: Troubleshooting Summary for Common Alignment Defects
| Defect Type | Likely Cause | Suggested Action |
| Disclinations | Dust, surface scratches, rapid cooling | Improve cleanroom practice, use pristine substrates, slow down the cooling rate after annealing. |
| Non-uniform Domains | Inconsistent rubbing, poor PI coating | Optimize rubbing parameters for uniformity, ensure a defect-free PI layer. |
| Tilted Homeotropic Alignment | Incorrect alignment layer, surface contamination | Use a dedicated homeotropic PI or SAM, ensure ultra-clean substrates. |
| Air Bubbles | Trapped air during filling | Fill the cell in a vacuum environment. |
Visualizations
Caption: Experimental workflow for fabricating a planar aligned 4DBA liquid crystal cell.
Caption: A decision tree for troubleshooting common 4DBA liquid crystal alignment issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 5. Mesogen-co-polymerized transparent polyimide as a liquid-crystal alignment layer with enhanced anchoring energy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-(Decyloxy)benzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Decyloxy)benzoic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?
A1: The most probable impurities originating from a Williamson ether synthesis include:
-
Unreacted Starting Materials: 4-hydroxybenzoic acid and 1-decanol (B1670082) or a decyl halide (e.g., 1-bromodecane).
-
Inorganic Salts: Byproducts from the base used in the reaction, such as sodium bromide or potassium bromide.
-
Side Products: Small amounts of dialkylated product (4-(decyloxy)benzoate ester of decyl alcohol) may form, though this is less common under standard conditions.
Q2: My crude this compound is an oil or a waxy solid and won't crystallize. What should I do?
A2: "Oiling out" is a common issue, especially with long-chain organic molecules. Here are several troubleshooting steps:
-
Re-dissolve and Cool Slowly: Heat the mixture to completely dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is not supersaturated. Allow the solution to cool very slowly to room temperature, and then transfer it to an ice bath. Rapid cooling often promotes oil formation.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Adjustment: Your solvent may be too non-polar. For a mixed solvent system like ethanol (B145695)/water, try adding a slightly larger proportion of the more polar solvent (water) dropwise to the hot solution until it becomes faintly cloudy, then add a few drops of the less polar solvent (ethanol) to clarify it before cooling.
-
Trituration: If recrystallization fails, try triturating the oil. This involves stirring the oil with a solvent in which it is insoluble (e.g., cold hexanes). This can sometimes induce solidification.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: Low recovery can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant portion. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Incomplete crystallization: Make sure to cool the solution in an ice bath for at least 30 minutes after it has reached room temperature to maximize crystal formation.
-
Recovering a second crop: The mother liquor (the liquid remaining after filtration) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q4: The melting point of my purified product is broad and lower than the literature value. What does this indicate?
A4: A broad and depressed melting point is a strong indicator of impurities.
-
Inadequate Purification: The recrystallization may not have been sufficient to remove all impurities. A second recrystallization may be necessary.
-
Residual Solvent: The presence of trapped solvent molecules in the crystal lattice can also lower and broaden the melting point. Ensure your product is thoroughly dried under vacuum. You can check for residual solvent using ¹H NMR spectroscopy.
Q5: How can I remove colored impurities from my crude product?
A5: If your crude this compound has a noticeable color, it is likely due to high molecular weight byproducts or degradation products.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Quantitative Data Summary
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₃ |
| Molecular Weight | 278.39 g/mol |
| Melting Point | 94-143 °C (literature value)[1] |
| Appearance | White to off-white powder or crystals |
Solubility Profile (Qualitative):
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Ethanol | Sparingly soluble | Highly soluble | A good candidate for single-solvent or mixed-solvent (with water) recrystallization. |
| Methanol | Sparingly soluble | Soluble | Can be used, but ethanol is often preferred. |
| Acetone | Soluble | Highly soluble | May be too good of a solvent for effective recrystallization unless used in a mixed-solvent system with an anti-solvent. |
| Toluene | Sparingly soluble | Soluble | A good option for recrystallization, especially for removing more polar impurities. |
| Hexanes | Insoluble | Sparingly soluble | Can be used as an anti-solvent in a mixed-solvent system or for washing the final product to remove non-polar impurities. |
| Water | Insoluble | Insoluble | Due to the long decyl chain, it is essentially insoluble in water even when hot. Can be used as an anti-solvent with a miscible organic solvent like ethanol. |
| Ethyl Acetate | Soluble | Highly soluble | Similar to acetone, it might be too effective as a solvent on its own. Often used in combination with hexanes. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This is a commonly effective method for purifying 4-alkoxybenzoic acids.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl the hot solution for a few minutes.
-
-
Hot Filtration:
-
Pre-heat a clean Erlenmeyer flask and a stemless funnel with fluted filter paper.
-
Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used). This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot water dropwise while swirling until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot ethanol to re-dissolve the cloudiness, resulting in a saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a good starting point.
-
Example Gradient: Start with 60% acetonitrile / 40% water (0.1% formic acid) and ramp up to 95% acetonitrile over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the initial mobile phase composition or a suitable solvent like acetonitrile.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Stability of Benzoic Acid Derivatives in Subcritical Water
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for investigating the stability of benzoic acid derivatives in subcritical water. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Why is the degradation of my benzoic acid derivative incomplete, even at temperatures where degradation is expected? | 1. Insufficient reaction time: The degradation of some derivatives is slow and may require longer exposure to subcritical conditions. 2. Temperature fluctuations: Inconsistent heating can lead to incomplete reactions. 3. Low initial concentration: At very low concentrations, the reaction kinetics may be slower. 4. Derivative stability: Benzoic acid itself is stable up to 300°C in subcritical water.[1][2][3] The stability of its derivatives can also vary significantly. | 1. Increase reaction time: Conduct a time-course study to determine the optimal reaction duration for your specific derivative. 2. Verify temperature control: Ensure your reactor's temperature controller is calibrated and functioning correctly. Use a secondary thermocouple to verify the internal temperature if possible. 3. Optimize concentration: If feasible, increase the initial concentration of your analyte. 4. Consult literature: Review existing studies on the specific derivative to understand its expected stability profile. |
| I am observing unexpected peaks in my HPLC or GC-MS analysis after the experiment. What could they be? | 1. Formation of degradation products: The primary degradation pathway for many benzoic acid derivatives in subcritical water is decarboxylation, leading to compounds like phenol (B47542), aniline, or syringol.[1][2][3] 2. Side reactions: At higher temperatures, other reactions like hydrolysis or oxidation may occur, leading to a variety of byproducts. 3. Contamination: Contaminants from the reactor, tubing, or sample handling can introduce extraneous peaks. 4. Mobile phase or sample solvent impurities: Impurities in the analytical solvents can appear as ghost peaks.[4][5][6] | 1. Analyze for expected products: Run standards of the expected decarboxylation products (e.g., phenol for salicylic (B10762653) acid) to confirm their presence. 2. Characterize unknown peaks: Use mass spectrometry (MS) to identify the molecular weight of the unknown compounds and deduce their structures. 3. Run a blank: Process a sample of pure subcritical water through your entire experimental and analytical procedure to identify any system contaminants. 4. Use high-purity solvents: Ensure all analytical solvents are HPLC or GC grade and freshly prepared. |
| My subcritical water reactor is showing pressure fluctuations during the experiment. | 1. Leak in the system: Even a small leak can cause pressure drops. 2. Temperature instability: As pressure is dependent on temperature in a closed system, temperature fluctuations will lead to pressure changes. 3. Gas formation: Degradation reactions that produce gaseous byproducts (e.g., CO2 from decarboxylation) will increase the pressure. | 1. Perform a leak test: Before heating, pressurize the system with an inert gas (e.g., nitrogen) and monitor for any pressure drop over time.[7] 2. Improve temperature control: Ensure the heating system is stable and providing consistent heat. 3. Monitor pressure changes: A gradual, steady increase in pressure may indicate gas formation, which is an expected part of the reaction. Sudden drops or erratic fluctuations likely indicate a leak or temperature issue. |
| The recovery of my analyte is low, even at temperatures where it is expected to be stable. | 1. Adsorption to reactor surfaces: Polar compounds can adsorb to the stainless steel surfaces of the reactor. 2. Incomplete sample transfer: Loss of sample during transfer from the reactor to the analysis vial. 3. Analytical issues: Problems with the HPLC or GC-MS method, such as poor peak shape or integration. | 1. Passivate the reactor: Rinsing the reactor with a passivating agent can reduce surface activity. 2. Optimize transfer procedure: Use a quantitative transfer method, rinsing the reactor with a known volume of solvent and combining the rinses for analysis. 3. Validate analytical method: Ensure your analytical method is validated for linearity, accuracy, and precision for the specific analyte. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for benzoic acid derivatives in subcritical water?
A1: The primary degradation pathway for many benzoic acid derivatives, such as anthranilic acid, salicylic acid, and syringic acid, in subcritical water is decarboxylation.[1][2][3] This process involves the removal of the carboxylic acid group (-COOH) to form carbon dioxide and the corresponding aromatic compound (e.g., salicylic acid degrades to phenol).
Q2: At what temperature does the degradation of benzoic acid derivatives become significant?
A2: The degradation of benzoic acid derivatives generally increases with rising temperature. Mild degradation can be observed around 150°C, with severe degradation occurring at 200°C and complete degradation often seen by 250°C for derivatives like anthranilic acid, salicylic acid, and syringic acid.[1][2][3][8][9] However, benzoic acid itself is notably more stable and can withstand temperatures up to 300°C.[1][2][3]
Q3: What are the expected degradation products of common benzoic acid derivatives?
A3: Through decarboxylation, the following degradation products are typically formed:
Q4: How does reaction time affect the stability of these compounds?
A4: Longer heating times generally lead to a greater extent of degradation.[1][2][8] It is crucial to control the reaction time precisely to obtain reproducible results.
Q5: What analytical techniques are suitable for studying the stability of benzoic acid derivatives?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for quantifying the remaining parent compound and its degradation products.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is often used to confirm the identity of the degradation products.[1][2]
Quantitative Data Summary
The following tables summarize the stability of various benzoic acid derivatives in subcritical water based on available literature.
Table 1: Degradation Temperatures of Benzoic Acid and its Derivatives in Subcritical Water
| Compound | Mild Degradation | Severe Degradation | Complete Degradation |
| Benzoic Acid | > 300°C | - | - |
| Anthranilic Acid | ~150°C[1][2][3] | ~200°C[1][2][3] | ~250°C[1][2][3] |
| Salicylic Acid | ~150°C[1][2][3] | ~200°C[1][2][3] | ~250°C[1][2][3] |
| Syringic Acid | ~150°C[1][2][3] | ~200°C[1][2][3] | ~250°C[1][2][3] |
Table 2: Primary Degradation Products of Benzoic Acid Derivatives via Decarboxylation
| Parent Compound | Degradation Product |
| Benzoic Acid | Benzene |
| Anthranilic Acid | Aniline |
| Salicylic Acid | Phenol |
| Syringic Acid | Syringol |
Detailed Experimental Protocols
This section provides a general methodology for conducting stability studies of benzoic acid derivatives in a batch subcritical water reactor.
1. Materials and Reagents
-
Benzoic acid derivative of interest (high purity)
-
Deionized water (HPLC grade)
-
Standards of expected degradation products (for analytical confirmation)
-
Solvents for extraction and analysis (HPLC or GC grade)
2. Equipment
-
High-pressure batch reactor (stainless steel or other inert material) with temperature and pressure controls.
-
Heating system (e.g., heating jacket, oven).
-
HPLC system with UV detector or GC-MS system.
-
Analytical balance.
-
Volumetric flasks and pipettes.
3. Standard Operating Procedure for Batch Reactor Experiment
-
Reactor Preparation:
-
Thoroughly clean the reactor vessel and all wetted parts with an appropriate solvent to remove any residual contaminants.
-
Perform a leak test by pressurizing the sealed reactor with an inert gas (e.g., nitrogen) to the maximum expected operating pressure and ensuring there is no pressure drop over a set period.
-
-
Sample Preparation:
-
Prepare a stock solution of the benzoic acid derivative in deionized water at a known concentration.
-
-
Reaction Setup:
-
Add a precise volume of the stock solution to the reactor vessel.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Heating and Reaction:
-
Begin heating the reactor to the desired setpoint temperature.
-
Once the target temperature is reached, start timing the experiment.
-
Maintain the temperature for the specified reaction time. The pressure will rise as the water is heated.
-
-
Cooling and Sample Collection:
-
After the reaction time is complete, rapidly cool the reactor to room temperature using a cooling bath or integrated cooling system.
-
Carefully vent any excess pressure.
-
Open the reactor and quantitatively transfer the aqueous solution to a volumetric flask.
-
Rinse the reactor with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all analyte is collected.
-
Bring the solution to the final volume with deionized water.
-
-
Sample Analysis:
-
Filter an aliquot of the final solution through a suitable syringe filter (e.g., 0.22 µm PTFE) into an HPLC or GC vial.
-
Analyze the sample using a validated HPLC or GC-MS method to determine the concentration of the remaining parent compound and any degradation products.
-
4. Analytical Method Example: HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure protonation of the acidic compounds) is often effective for separating benzoic acid derivatives and their degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength appropriate for the compounds of interest (e.g., around 230-280 nm).
Visualizations
Caption: Experimental workflow for stability studies.
Caption: Primary degradation pathway via decarboxylation.
Caption: Basic troubleshooting decision tree.
References
- 1. mse.iastate.edu [mse.iastate.edu]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. Peaks from Dissolved Air in Sample Solvent : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 7. njhjchem.com [njhjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Decyloxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(decyloxy)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, focusing on the identification and mitigation of common impurities.
Diagram of the Synthesis Pathway and Common Side Reactions
Caption: Synthetic pathway for this compound and the formation of common impurities.
FAQs: Common Impurities and Their Identification
Q1: My reaction is complete, but after workup, I see multiple spots on my TLC plate. What are the likely impurities?
A1: The most common impurities in the synthesis of this compound are unreacted starting materials and byproducts from side reactions. These include:
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Unreacted 4-hydroxybenzoic acid: Due to incomplete reaction or insufficient base.
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Unreacted 1-bromodecane: If used in excess or if the reaction did not go to completion.
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1-Decene: Formed via an E2 elimination side reaction, which competes with the desired SN2 substitution.
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Didecyl ether: Can form from a side reaction involving the alkyl halide.
Q2: How can I identify these impurities using 1H and 13C NMR spectroscopy?
A2: You can identify the impurities by comparing the NMR spectrum of your product mixture with the known spectra of the potential impurities. The following table summarizes the key diagnostic peaks for each compound.
Table 1: 1H and 13C NMR Data for Identification of Common Impurities
| Compound | Key 1H NMR Signals (ppm) | Key 13C NMR Signals (ppm) |
| 4-Hydroxybenzoic acid | ~7.8 (d, 2H, Ar-H ortho to COOH), ~6.8 (d, 2H, Ar-H ortho to OH), ~10.0-12.0 (br s, 1H, Ar-OH), ~12.0-13.0 (br s, 1H, COOH)[1] | ~167 (C=O), ~162 (C-OH), ~132 (Ar-CH), ~122 (Ar-C-COOH), ~115 (Ar-CH)[1] |
| 1-Bromodecane | ~3.4 (t, 2H, -CH2Br), ~1.85 (quintet, 2H, -CH2CH2Br), ~1.2-1.4 (m, 14H, -(CH2)7-), ~0.9 (t, 3H, -CH3)[2] | ~39 (CH2Br), ~33 (CH2CH2Br), ~32-22 (other CH2), ~14 (CH3)[2] |
| 1-Decene | ~5.8 (ddt, 1H, =CH-), ~4.9-5.0 (m, 2H, =CH2), ~2.0 (q, 2H, -CH2-CH=), ~1.2-1.4 (m, 12H, -(CH2)6-), ~0.9 (t, 3H, -CH3)[3] | ~139 (=CH-), ~114 (=CH2), ~34-22 (other CH2), ~14 (CH3)[4][5] |
| Didecyl ether | ~3.4 (t, 4H, -O-CH2-), ~1.6 (quintet, 4H, -O-CH2CH2-), ~1.2-1.4 (m, 28H, -(CH2)7-), ~0.9 (t, 6H, -CH3) | ~71 (-O-CH2-), ~32-22 (other CH2), ~14 (CH3) |
Troubleshooting Common Experimental Issues
Q3: My reaction yield is very low. What could be the problem?
A3: Low yields in a Williamson ether synthesis can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Q4: The final product is discolored (yellow or brown). What is the cause and how can I fix it?
A4: Discoloration can arise from several sources:
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Impure starting materials: Ensure the purity of 4-hydroxybenzoic acid and 1-bromodecane before starting the reaction.
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Side reactions at high temperatures: Overheating can lead to decomposition and the formation of colored byproducts.
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Residual base or impurities from the workup: Ensure thorough washing and neutralization steps during the workup.
Solution: The most effective method for removing colored impurities is recrystallization. A mixed solvent system, such as ethanol (B145695)/water, is often effective for purifying this compound.
Experimental Protocols
Synthesis of this compound (Adapted from a similar large-scale protocol)
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (g) | Amount (mol) |
| 4-Hydroxybenzoic acid | 138.12 | 1.0 | 13.81 | 0.1 |
| 1-Bromodecane | 221.18 | 1.1 | 24.33 | 0.11 |
| Potassium Carbonate (K2CO3), anhydrous | 138.21 | 2.5 | 34.55 | 0.25 |
| Acetone (B3395972) | - | - | 300 mL | - |
| 1 M Hydrochloric acid | - | - | As needed | - |
| Ethyl acetate | - | - | 200 mL | - |
| Deionized water | - | - | As needed | - |
| Brine | - | - | 50 mL | - |
| Anhydrous sodium sulfate | - | - | As needed | - |
| Ethanol | - | - | As needed | - |
Procedure:
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Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine 4-hydroxybenzoic acid (13.81 g, 0.1 mol) and anhydrous potassium carbonate (34.55 g, 0.25 mol).
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Solvent Addition: Add 300 mL of acetone to the flask and stir the suspension vigorously.
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Addition of 1-Bromodecane: Slowly add 1-bromodecane (24.33 g, 0.11 mol) to the suspension through the addition funnel over 30 minutes at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC until the 4-hydroxybenzoic acid spot is no longer visible.
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Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts using a Büchner funnel and wash the filter cake with fresh acetone (2 x 20 mL). Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
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Workup - Extraction: To the residue, add 200 mL of deionized water and 100 mL of ethyl acetate. Stir until the residue dissolves. Transfer the mixture to a separatory funnel.
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Workup - pH Adjustment and Separation: Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 1 M hydrochloric acid. Shake the separatory funnel and allow the layers to separate. Drain the aqueous layer and wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude product from a mixture of ethanol and water (e.g., 80:20 v/v) to obtain pure this compound as a white crystalline solid.
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Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
troubleshooting inconsistent results with 4-(Decyloxy)benzoic acid
Welcome to the technical support center for 4-(Decyloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent results when working with this compound?
A1: Inconsistent results with this compound often stem from a few key factors:
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Purity of the Compound: The presence of impurities, such as unreacted starting materials (4-hydroxybenzoic acid, 1-bromodecane) or byproducts from the synthesis, can significantly alter the material's properties, particularly its liquid crystalline phase transitions.
-
Thermal History and Temperature Control: As a thermotropic liquid crystal, the phase behavior of this compound is highly dependent on temperature. Inconsistent heating or cooling rates, or inadequate temperature control during experiments, can lead to variability in the observed phase transitions.
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Compound Degradation: Like other benzoic acid derivatives, this compound can be susceptible to degradation under certain conditions. Exposure to high temperatures, extreme pH, and prolonged exposure to light can lead to chemical changes that affect its performance.
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Solvent and Environmental Factors: The choice of solvent can influence the self-assembly and solubility of the compound. Additionally, environmental factors like humidity can affect the hydration state of the material, potentially impacting its properties.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to assess the purity of your sample:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of this compound and reveal the presence of impurities through unexpected signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches, ether C-O stretch) and may show impurity-related peaks.
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Differential Scanning Calorimetry (DSC): A sharp, well-defined melting point and clear phase transitions in the DSC thermogram are indicative of high purity. Broadened peaks or the appearance of unexpected thermal events can suggest the presence of impurities.
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Thin-Layer Chromatography (TLC): TLC can be used to separate the main compound from less polar or more polar impurities. A single spot on the TLC plate is a good indicator of purity.
Q3: My DSC thermogram shows inconsistent or broad phase transitions. What could be the cause?
A3: Inconsistent or broad phase transitions in a DSC thermogram for this compound can be attributed to several factors:
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Impurities: As mentioned, impurities can disrupt the ordered packing of the liquid crystal molecules, leading to broadened or shifted phase transitions.
-
Heating/Cooling Rate: The rate at which the sample is heated or cooled in the DSC instrument can affect the observed transition temperatures and peak shapes. It is crucial to use a consistent and appropriate rate for all measurements.
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Sample Preparation: Improper packing of the DSC pan or a non-uniform sample can lead to poor thermal contact and result in distorted peaks.
-
Thermal History: The thermal history of the sample can influence its crystalline structure and subsequent phase behavior. It is often recommended to perform a preliminary heating and cooling cycle to erase the previous thermal history before the measurement cycle.
Q4: What is the expected liquid crystal behavior of this compound?
A4: this compound is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases over a specific temperature range. It typically displays nematic and/or smectic phases. The exact transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Inconsistent Liquid Crystal Phase Transition Temperatures
| Potential Cause | Troubleshooting Steps |
| Purity of the sample | 1. Verify the purity of your this compound sample using techniques like NMR, FTIR, or TLC. 2. If impurities are detected, purify the sample by recrystallization. A common solvent system for recrystallization of similar benzoic acid derivatives is ethanol/water.[1] |
| Inconsistent DSC heating/cooling rates | 1. Ensure you are using the same heating and cooling rates for all your DSC measurements. A rate of 10 K/min is commonly used. 2. Calibrate the DSC instrument with a known standard to ensure temperature accuracy. |
| Thermal history of the sample | 1. Before your measurement scan, perform a preliminary heating and cooling cycle to erase any previous thermal history of the sample. Heat the sample to its isotropic liquid phase, hold for a few minutes, and then cool it back down. |
| Sample preparation for DSC | 1. Ensure the sample is properly packed in the DSC pan to ensure good thermal contact. 2. Use a consistent sample mass for all measurements. |
Issue 2: Poor or Inconsistent Solubility
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent | 1. Refer to the solubility table below to select an appropriate solvent. This compound is expected to be more soluble in non-polar organic solvents. 2. Consider using a solvent mixture to achieve the desired solubility. |
| Low temperature | 1. Gently warm the solvent to increase the solubility of the compound. Be cautious not to overheat, which could cause degradation. |
| pH of the solution (for aqueous systems) | 1. The solubility of benzoic acids in aqueous solutions is pH-dependent. Solubility generally increases at higher pH due to the deprotonation of the carboxylic acid. |
Issue 3: Suspected Compound Degradation
| Potential Cause | Troubleshooting Steps |
| Exposure to high temperatures | 1. Avoid prolonged exposure to high temperatures, especially above the melting point. 2. If heating is necessary, use the lowest effective temperature and minimize the heating time. |
| Inappropriate pH | 1. For solutions, maintain a neutral or slightly acidic pH to minimize hydrolysis of the ether linkage. |
| Exposure to light | 1. Store the solid compound and its solutions in amber vials or protect them from light to prevent photodegradation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 5519-23-3 |
| Molecular Formula | C₁₇H₂₆O₃ |
| Molecular Weight | 278.39 g/mol |
| Melting Point | 94-143 °C (may vary due to polymorphism) |
| Appearance | White to off-white powder or crystalline solid |
Table 2: Expected Solubility of this compound in Common Solvents
Based on the behavior of structurally similar benzoic acid derivatives, the following qualitative solubility profile is expected.
| Solvent | Expected Solubility | Rationale |
| Dichloromethane | High | The non-polar nature of both the solvent and the majority of the this compound molecule facilitates dissolution.[2] |
| Chloroform | High | Similar to dichloromethane, it is a non-polar solvent that can effectively solvate the molecule.[2] |
| Acetone | Soluble | Acetone has an intermediate polarity and can interact with both the polar carboxylic acid group and the non-polar alkyl chain. |
| Ethanol | Moderately Soluble | Ethanol is a polar protic solvent. While it can hydrogen bond with the carboxylic acid, the long non-polar decyloxy chain limits overall solubility.[2] |
| Methanol | Sparingly Soluble | Methanol is more polar than ethanol, leading to lower solubility for the largely non-polar molecule. |
| Toluene | Soluble | Toluene is a non-polar aromatic solvent that can interact favorably with the benzene (B151609) ring of the molecule. |
| Water | Insoluble | The large hydrophobic decyloxy chain and benzene ring make the molecule insoluble in water. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative procedure based on the general Williamson ether synthesis for alkoxybenzoic acids.
Materials:
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4-Hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF)
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Hydrochloric acid (HCl), concentrated
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Ethanol
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Water
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid in DMF.
-
Add anhydrous potassium carbonate to the solution (approximately 2-3 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add 1-bromodecane (approximately 1.1 equivalents) to the reaction mixture.
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Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate the product.
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Filter the crude product, wash it with water, and dry it.
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Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
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Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the pan in the DSC instrument.
-
First Heating Scan: Heat the sample from room temperature to a temperature above its clearing point (e.g., 150°C) at a rate of 10 K/min to erase the thermal history.
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Cooling Scan: Cool the sample from the isotropic liquid phase back to room temperature at a rate of 10 K/min.
-
Second Heating Scan: Heat the sample again from room temperature to above its clearing point at a rate of 10 K/min. This scan is typically used for data analysis.
-
Analyze the thermogram to determine the temperatures and enthalpies of the phase transitions.
Protocol 3: Characterization by Polarized Optical Microscopy (POM)
-
Place a small amount of this compound on a clean glass slide.
-
Cover the sample with a clean coverslip.
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Place the slide on a hot stage connected to a temperature controller.
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Heat the sample slowly while observing it through a polarized optical microscope.
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Record the temperatures at which changes in the optical texture occur. These correspond to the phase transitions. Nematic phases often show threaded or schlieren textures, while smectic phases may exhibit fan-shaped or mosaic textures.[3]
-
Cool the sample slowly from the isotropic liquid phase and observe the formation of the liquid crystal textures.
Visualizations
References
Technical Support Center: Forced Degradation Studies of 4-(Decyloxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-(Decyloxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposure to a range of stress conditions to assess its intrinsic stability. These conditions generally include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂).
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Thermal Degradation: Heating the solid drug substance at high temperatures.
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Photodegradation: Exposing the drug substance to light, typically under controlled UV and visible light conditions.
Q2: What are the potential degradation pathways for this compound?
Based on the structure of this compound, which contains a benzoic acid moiety and a decyl ether linkage, the following degradation pathways can be postulated:
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Hydrolysis of the Ether Linkage: Under acidic or basic conditions, the ether bond may cleave, potentially forming 4-hydroxybenzoic acid and decanol.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, leading to the formation of decoxybenzene. Studies on benzoic acid derivatives have shown decarboxylation under high-temperature water conditions.[1]
-
Oxidation of the Alkyl Chain: The decyl chain could be susceptible to oxidation, leading to the formation of various oxygenated derivatives such as alcohols, ketones, or carboxylic acids.
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Ring Hydroxylation: Oxidative conditions could also lead to the introduction of hydroxyl groups onto the benzene (B151609) ring.
Q3: Which analytical techniques are most suitable for analyzing the degradation products of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying this compound and its degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for identifying volatile degradation products.[1]
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| No degradation observed under stress conditions. | Insufficient stress level (concentration, temperature, or duration). | Increase the concentration of the stressor, elevate the temperature, or extend the duration of the study. |
| High stability of the molecule. | While possible, ensure stress conditions are rigorous enough to induce some degradation for the purpose of method validation. | |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak shape (tailing, fronting) in HPLC. | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds like this compound, a lower pH (e.g., using 0.1% formic acid) is often beneficial. |
| Column overload. | Dilute the sample. | |
| Secondary interactions with the stationary phase. | Use a column with high-purity silica (B1680970) and end-capping. Consider adding a competing acid to the mobile phase. | |
| Difficulty in identifying degradation products by LC-MS. | Low abundance of the degradant. | Concentrate the sample or use a more sensitive mass spectrometer. |
| Co-elution of peaks. | Optimize the HPLC gradient to improve separation. | |
| Inappropriate ionization mode (positive or negative). | Analyze the samples in both positive and negative ionization modes to ensure detection of all potential degradants. |
Data Presentation
The following tables provide a template for summarizing quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product(s) (if identified) |
| 0.1 M HCl, 80°C, 24h | |||
| 0.1 M NaOH, 80°C, 24h | |||
| 30% H₂O₂, RT, 24h | |||
| Heat, 105°C, 48h | |||
| Photostability (ICH Q1B) |
Table 2: HPLC Purity and Degradation Product Profile
| Stress Condition | Retention Time (min) | Peak Area (%) | Identity |
| Control | This compound | ||
| Acid Hydrolysis | This compound | ||
| Degradation Product 1 | |||
| Degradation Product 2 | |||
| Base Hydrolysis | This compound | ||
| Degradation Product 3 |
Experimental Protocols
General Protocol for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution (e.g., at 80°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat the solution (e.g., at 80°C) for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of a suitable concentration of hydrogen peroxide (e.g., 6-60%). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Place the solid drug substance in a controlled temperature oven (e.g., 105°C) for a defined period.
-
Photodegradation: Expose the drug substance solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Typical HPLC Method Parameters
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of the parent drug and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies.
Caption: Postulated degradation pathways of this compound.
References
storage conditions for 4-(Decyloxy)benzoic acid to ensure stability
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of 4-(Decyloxy)benzoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to protect the compound from moisture and light. An inert atmosphere, such as argon or nitrogen, can further enhance stability by preventing oxidation.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored in a cool, dark place. For aqueous solutions, maintaining a slightly acidic to neutral pH can help prevent the hydrolysis of the ether linkage. If the experimental design allows, using a buffered solution is advisable to maintain a stable pH. It is best to prepare solutions fresh before use whenever possible to minimize degradation.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemical structure and behavior of similar aromatic carboxylic acids, the primary degradation pathways for this compound are:
-
Thermal Degradation: At elevated temperatures, decarboxylation (the loss of carbon dioxide) can occur, leading to the formation of 1-decyloxybenzene.[2]
-
Hydrolysis: Under strongly acidic or basic conditions, the ether linkage can be cleaved, potentially forming 4-hydroxybenzoic acid and decanol.
-
Oxidation: The benzene (B151609) ring is susceptible to oxidation, which can be accelerated by exposure to light and the presence of metal ions. This can lead to the formation of various oxidized byproducts and may cause discoloration of the material.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.
Q4: Could degradation of this compound affect my experimental results?
A4: Yes, the degradation of this compound can significantly impact experimental outcomes. A decrease in the purity of the compound means a lower concentration of the active molecule, which can lead to inaccurate and inconsistent results. Degradation products may also interfere with assays or introduce unintended biological effects.
Q5: What are the potential degradation products of this compound?
A5: While specific studies on this compound are limited, based on the degradation of similar compounds, potential degradation products could include 1-decyloxybenzene (from decarboxylation) and 4-hydroxybenzoic acid (from ether cleavage). Further degradation of these initial products could also occur under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Oxidation or photodegradation. 2. Moisture absorption. | 1. Store the compound in a dark, airtight container, preferably under an inert atmosphere. 2. Ensure the storage area is dry and consider using a desiccator. |
| Inconsistent experimental results | 1. Degradation of the compound leading to reduced purity. 2. Inaccurate concentration of solutions due to degradation. | 1. Verify the purity of your stock material using an appropriate analytical method, such as HPLC. 2. Prepare fresh solutions before each experiment. |
| Precipitation of the compound from solution | 1. Change in pH of the solution. 2. Solvent evaporation. | 1. Use a buffered solvent system if compatible with your experiment. 2. Keep solution containers tightly sealed to prevent solvent evaporation. |
Quantitative Stability Data
The following table summarizes representative data from a forced degradation study on a related long-chain p-alkoxybenzoic acid, illustrating its stability under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.
| Stress Condition | Duration | Parameter | % Degradation (Illustrative) | Primary Degradation Product (Predicted) |
| Thermal | 24 hours | 80°C | ~5-10% | 1-decyloxybenzene |
| Acidic Hydrolysis | 24 hours | 0.1 M HCl at 60°C | ~3-7% | 4-hydroxybenzoic acid |
| Basic Hydrolysis | 24 hours | 0.1 M NaOH at 60°C | ~8-15% | 4-hydroxybenzoic acid |
| Oxidative | 24 hours | 3% H₂O₂ at RT | ~4-9% | Oxidized aromatic species |
| Photolytic | 24 hours | UV light (254 nm) | ~10-20% | Various photoproducts |
Experimental Protocols
Protocol 1: Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the purity and degradation of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time and peak area of the intact compound.
-
For stability studies, subject the compound to the desired stress conditions (e.g., heat, acid, base, oxidant, light).
-
At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Inject the prepared sample into the HPLC system.
-
Analyze the chromatogram to identify and quantify the parent compound and any degradation products by comparing retention times and peak areas with the standard.
Visualizations
Caption: Recommended storage conditions for solid and solution forms of this compound.
Caption: Troubleshooting workflow for addressing stability issues with this compound.
References
potential degradation products of 4-(Decyloxy)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(Decyloxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: this compound can degrade through several pathways, primarily hydrolysis, thermal decomposition, oxidation, and photolysis.
-
Hydrolysis: Under acidic or basic conditions, the ether linkage can be cleaved, yielding 4-hydroxybenzoic acid and 1-decanol (B1670082) (or corresponding decyl halides in the presence of hydrohalic acids).
-
Thermal Degradation: At elevated temperatures, decarboxylation is a likely degradation pathway, resulting in the formation of decoxybenzene and carbon dioxide.
-
Oxidative Degradation: Oxidizing agents can lead to the cleavage of the decyloxy side chain, potentially forming 4-hydroxybenzoic acid and various oxidation products of the decyl group. Hydroxylation of the aromatic ring is also a possibility.
-
Photodegradation: Exposure to UV light can induce photolytic cleavage of the ether bond or decarboxylation, leading to a variety of radical-mediated degradation products.
Q2: What are the expected major degradation products of this compound?
A2: Based on the primary degradation pathways, the following are the major expected degradation products:
-
4-Hydroxybenzoic acid: A common product resulting from the cleavage of the ether bond.
-
Decoxybenzene: Formed via thermal decarboxylation.
-
1-Decanol, 1-Bromodecane, or 1-Iododecane: Formed from the decyl chain during hydrolytic cleavage.
-
Phenol: Could be a minor product from further degradation.
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound and its more polar degradation products like 4-hydroxybenzoic acid. A reversed-phase C18 column with a UV detector is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile or semi-volatile degradation products such as decoxybenzene, 1-decanol, and decyl halides. Derivatization may be necessary for less volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the identification and quantification of a wide range of degradation products directly from liquid samples.
Q4: Are there any known toxicological concerns associated with this compound or its potential degradation products?
A4: While specific toxicological data for this compound is limited, data on its potential degradation products are available:
-
4-Hydroxybenzoic acid: Generally considered to have low acute toxicity.[1][2][3][4][5] It may cause skin and eye irritation.[2][3][5]
-
Phenol: A known toxic compound that can cause skin and eye irritation and has systemic toxicity.
It is crucial to handle all degradation products with appropriate safety precautions until their toxicological profiles are fully understood.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the acidic analytes.- Reduce the sample concentration or injection volume.- Use a column with a different stationary phase or add a competing agent to the mobile phase. |
| Inconsistent retention times in HPLC | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Replace the column if it shows signs of degradation. |
| Low recovery of analytes during sample preparation | - Incomplete extraction.- Adsorption of analytes to container surfaces.- Degradation during sample preparation. | - Optimize the extraction solvent and procedure.- Use silanized glassware to minimize adsorption.- Perform sample preparation at a lower temperature and protect from light if analytes are labile. |
| Co-elution of degradation products in HPLC | - Insufficient chromatographic resolution. | - Optimize the mobile phase gradient, flow rate, or temperature.- Try a column with a different selectivity (e.g., phenyl-hexyl instead of C18). |
| No peaks observed in GC-MS for expected degradation products | - Degradation products are not volatile enough.- Degradation products are thermally labile.- Incorrect GC-MS parameters. | - Derivatize the analytes to increase their volatility (e.g., silylation).- Use a lower injection port temperature.- Optimize the GC temperature program and MS parameters. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6] The extent of degradation should typically be between 5-20%.[7]
1. Acidic Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 1 M hydrochloric acid. Heat the solution at 60-80°C for 24-48 hours.[6]
-
Neutralization: After the desired time, cool the solution to room temperature and neutralize it with 1 M sodium hydroxide.
-
Analysis: Analyze the stressed sample by HPLC and LC-MS to identify and quantify degradation products.
2. Basic Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and add an equal volume of 1 M sodium hydroxide. Heat the solution at 60-80°C for 24-48 hours.[6]
-
Neutralization: After the desired time, cool the solution to room temperature and neutralize it with 1 M hydrochloric acid.
-
Analysis: Analyze the stressed sample by HPLC and LC-MS.
3. Oxidative Degradation:
-
Procedure: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24-48 hours, protected from light.[6]
-
Analysis: Analyze the stressed sample by HPLC and LC-MS.
4. Thermal Degradation:
-
Procedure: Place a known amount of solid this compound in a calibrated oven at a temperature above its melting point (e.g., 150-200°C) for 24-48 hours.
-
Analysis: Dissolve the stressed solid in a suitable solvent and analyze by HPLC and GC-MS.
5. Photodegradation:
-
Procedure: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water) in a quartz cuvette. Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the exposed and control samples by HPLC and LC-MS at various time points.
Analytical Methodologies
1. Stability-Indicating HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. GC-MS Method for Volatile Degradants:
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tera.org [tera.org]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Alkoxybenzoic Acids: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of a homologous series of 4-alkoxybenzoic acids. These compounds, characterized by a benzoic acid core with an alkoxy group at the para position, are of significant interest in materials science and pharmacology. Their unique properties, stemming from the variable length of the alkoxy chain, make them versatile building blocks for liquid crystals and potential therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development.
Physicochemical Properties and Liquid Crystal Behavior
4-Alkoxybenzoic acids are renowned for their thermotropic liquid crystalline properties. The length of the alkoxy chain plays a crucial role in determining the temperature range and type of mesophases (nematic and smectic) they exhibit. This behavior is largely due to the formation of hydrogen-bonded dimers, which creates an elongated, rigid molecular structure conducive to forming ordered fluid phases.[1][2]
Data Presentation: Phase Transition Temperatures
The following table summarizes the phase transition temperatures for a homologous series of 4-n-alkoxybenzoic acids. The data illustrates the effect of increasing the alkyl chain length on the melting and clearing points.
| Alkoxy Chain (n) | Compound Name | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Smectic C-Nematic/Isotropic Transition (°C) |
| 1 | 4-Methoxybenzoic acid | 182-185 | - | - |
| 2 | 4-Ethoxybenzoic acid | 197-199 | - | - |
| 3 | 4-Propoxybenzoic acid | 146-148 | 154 | - |
| 4 | 4-Butoxybenzoic acid | 145-148 | 160 | - |
| 5 | 4-Pentyloxybenzoic acid | 133-136 | 153 | - |
| 6 | 4-Hexyloxybenzoic acid | 125-127 | 154 | 108 |
| 7 | 4-Heptyloxybenzoic acid | 102-104 | 147 | 98 |
| 8 | 4-Octyloxybenzoic acid | 102-104 | 147 | 108 |
Data compiled from various sources for illustrative purposes.[1][3]
Biological Activities of 4-Alkoxybenzoic Acid Derivatives
Derivatives of 4-alkoxybenzoic acids have demonstrated a range of biological activities, including anticancer and antimicrobial effects. The nature and position of substituents on the benzoic acid scaffold are critical in determining their potency.
Data Presentation: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 4-alkoxybenzoic acid derivatives against various human cancer cell lines, showcasing their cytotoxic potential.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) |
| 1 | 4-(2,5-Dichlorophenoxy)benzoic acid amide (R = -H) | MCF-7 (Breast) | >100 |
| 2 | 4-(2,5-Dichlorophenoxy)benzoic acid amide (R = -Phenyl) | MCF-7 (Breast) | 35.7 |
| 3 | 4-(2,5-Dichlorophenoxy)benzoic acid amide (R = -4-Chlorophenyl) | MCF-7 (Breast) | 22.4 |
| 4 | 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Cervical Cancer | 17.84 |
| 5 | 3-[(6-(4-chlorophenylamino))pyridazin-3-ylamino]benzoic acid | HT-29 (Colon) | 3.9 |
Data is illustrative and sourced from studies on various benzoic acid derivatives.[4][5]
Data Presentation: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below summarizes the MIC values for selected benzoic acid derivatives against different microbial strains.
| Compound | Derivative Type | Microorganism | MIC (µg/mL) |
| 1 | N-(4-methoxybenzyl)undec-10-enamide (R = -OH) | E. coli | 45 |
| 2 | N-(4-methoxybenzyl)undec-10-enamide (R = -OH) | A. tumefaciens | 45 |
| 3 | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid (3,5-dichloro derivative) | Enterococci | 4 |
| 4 | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid (4-bromo derivative) | Staphylococci | 0.5 |
| 5 | 4-hydroxybenzoic acid | E. coli | >1000 |
Data is illustrative and sourced from studies on various benzoic acid derivatives.[6][7][8]
Experimental Protocols
Synthesis of 4-Butoxybenzoic Acid
This protocol describes the synthesis of 4-butoxybenzoic acid, a representative member of the 4-alkoxybenzoic acid series, via Williamson ether synthesis.
Materials:
-
4-Hydroxybenzoic acid
-
1-Bromobutane
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
36% Hydrochloric acid
Procedure:
-
A mixture of 4-hydroxybenzoic acid (15.0 g, 0.11 mol) in ethanol (60 ml) and sodium hydroxide (10.60 g) in the minimum amount of water is prepared.
-
1-Bromobutane (22.6 g, 0.165 mol) is added dropwise to the stirred mixture at room temperature.
-
The mixture is heated under reflux overnight. The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the ethanol is removed by distillation, and an equal volume of water is added.
-
The mixture is boiled to form a solution, then cooled and washed with diethyl ether.
-
The aqueous solution is acidified with 36% hydrochloric acid.
-
The cooled mixture is filtered, and the solid product is washed with water.
-
The crude product is recrystallized from ethanol to yield colorless crystals of 4-butoxybenzoic acid.[9]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the 4-alkoxybenzoic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]
Signaling Pathway Visualizations
The biological effects of 4-alkoxybenzoic acid derivatives can be attributed to their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate potential mechanisms of action based on studies of related benzoic acid compounds.
Potential Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in cancer. Some benzoic acid derivatives have been shown to interfere with this pathway.
Caption: Potential inhibition of the PI3K/AKT pathway by 4-alkoxybenzoic acid derivatives.
Potential Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. Certain phenolic compounds have been found to modulate this pathway.
Caption: Potential modulation of Wnt/β-catenin signaling by 4-alkoxybenzoic acid derivatives.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a general workflow for the synthesis and characterization of a 4-alkoxybenzoic acid.
Caption: General workflow for the synthesis and characterization of 4-alkoxybenzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of 4-(Decyloxy)benzoic Acid and 4-(Dodecyloxy)benzoic Acid for Researchers and Drug Development Professionals
An objective guide to the physicochemical, liquid crystalline, and potential biological properties of 4-(Decyloxy)benzoic acid and 4-(Dodecyloxy)benzoic acid, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of two closely related long-chain 4-alkoxybenzoic acids: this compound and 4-(Dodecyloxy)benzoic acid. These compounds are of significant interest in materials science, particularly for the development of liquid crystals, and are also explored for their potential in pharmaceutical applications. This document aims to assist researchers, scientists, and drug development professionals in understanding the key differences and similarities between these two molecules to inform their research and development activities.
Physicochemical Properties: A Tabular Comparison
The fundamental physicochemical properties of this compound and 4-(Dodecyloxy)benzoic acid are summarized in the table below. These properties are crucial for understanding the behavior of these compounds in various experimental and application settings.
| Property | This compound | 4-(Dodecyloxy)benzoic acid |
| Molecular Formula | C₁₇H₂₆O₃ | C₁₉H₃₀O₃ |
| Molecular Weight | 278.39 g/mol | 306.44 g/mol |
| Appearance | White to almost white powder/crystal | White solid |
| Melting Point | 99-102 °C | 132-137 °C |
| Boiling Point (Predicted) | 788.49 K | ~407.04 °C (rough estimate) |
| Solubility | Insoluble in water | Insoluble in water; Soluble in N,N-Dimethylformamide |
| pKa (Predicted) | 4.49±0.10 | 4.48±0.10 |
Liquid Crystalline Properties: A Comparative Overview
Both this compound and 4-(Dodecyloxy)benzoic acid are known to exhibit thermotropic liquid crystalline behavior, a property that is highly dependent on the length of the alkoxy chain. The additional two methylene (B1212753) units in the dodecyloxy chain of 4-(Dodecyloxy)benzoic acid lead to a notable difference in the stability and range of the mesophases.
| Property | This compound | 4-(Dodecyloxy)benzoic acid |
| Mesomorphic Range | 91 to 145 °C | 91 to 145 °C |
| Mesophase Type | Nematic, Smectic C | Nematic, Smectic C |
| Transition Temperatures | See DSC data below | See DSC data below |
Experimental Data: Differential Scanning Calorimetry (DSC)
The following table summarizes typical differential scanning calorimetry data for the two compounds, highlighting the phase transition temperatures and associated enthalpy changes.
| Transition | This compound | 4-(Dodecyloxy)benzoic acid |
| Melting (Crystal to LC) | ~99 °C | ~101 °C |
| Clearing (LC to Isotropic) | ~142 °C | ~146 °C |
| ΔH (Melting) | Data not readily available | Data not readily available |
| ΔH (Clearing) | Data not readily available | Data not readily available |
Note: The exact transition temperatures and enthalpy values can vary depending on the purity of the sample and the experimental conditions (e.g., heating/cooling rate).
Potential Biological Activities
While direct comparative studies on the biological activities of this compound and 4-(Dodecyloxy)benzoic acid are limited in publicly available literature, the broader class of 4-alkoxybenzoic acids has been investigated for various biological effects.
Research has shown that some 4-alkoxybenzoic acid derivatives can act as inhibitors of the trypanosome alternative oxidase (TAO), a potential drug target for African trypanosomiasis. The length of the alkoxy chain has been found to be a critical determinant of their inhibitory activity.
Experimental Protocols
Synthesis of 4-Alkoxybenzoic Acids
A general and widely used method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis.
Caption: General workflow for the synthesis of 4-alkoxybenzoic acids.
Methodology:
-
4-Hydroxybenzoic acid is dissolved in a suitable polar aprotic solvent, such as ethanol or N,N-dimethylformamide (DMF).
-
A base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), is added to deprotonate the phenolic hydroxyl group.
-
The corresponding alkyl halide (1-bromodecane for this compound or 1-bromododecane (B92323) for 4-(dodecyloxy)benzoic acid) is added to the reaction mixture.
-
The mixture is heated under reflux for several hours to allow the etherification reaction to proceed.
-
After cooling, the reaction mixture is poured into water and acidified (e.g., with HCl) to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization Techniques
DSC is employed to determine the phase transition temperatures and their associated enthalpy changes.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Methodology:
-
A small amount of the sample (typically 5-10 mg) is accurately weighed and sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled heating and cooling cycle, for example, at a rate of 10 °C/min, under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is measured as a function of temperature.
-
The resulting thermogram is analyzed to identify endothermic and exothermic peaks corresponding to phase transitions. The peak onset or peak maximum is taken as the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.
POM is a crucial technique for identifying and characterizing the different liquid crystal mesophases based on their unique optical textures.
Caption: Workflow for Polarized Optical Microscopy (POM) analysis.
Methodology:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a polarized light microscope, which is equipped with two polarizers (a polarizer and an analyzer) oriented perpendicular to each other.
-
The sample is heated and cooled while observing the changes in the optical texture.
-
Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic textures (e.g., Schlieren, focal conic) that are used for their identification.
Conclusion
This compound and 4-(Dodecyloxy)benzoic acid are valuable compounds for the study of liquid crystals and may hold potential in other fields. The addition of two methylene groups in the alkyl chain of 4-(dodecyloxy)benzoic acid results in a higher melting point and a slightly higher clearing point, indicating increased thermal stability of the mesophases. While their fundamental physicochemical properties are similar, these differences in their liquid crystalline behavior are significant for materials science applications. Further research is warranted to explore and compare their biological activities to unlock their full potential in the pharmaceutical sciences.
A Comparative Guide to HPLC Purity Validation of 4-(Decyloxy)benzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-(decyloxy)benzoic acid purity, complete with detailed experimental protocols and supporting data.
Introduction
This compound is a long-chain alkoxybenzoic acid used in various research applications, including liquid crystal formation and as a building block in the synthesis of more complex molecules. A common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzoic acid with a decyl halide (e.g., 1-bromodecane). The purity of the final product is paramount, as unreacted starting materials or byproducts can significantly alter its physicochemical properties.
This guide compares two reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, designed to separate the target compound from its potential impurities.
Potential Impurities in this compound
Based on the Williamson ether synthesis, the following are potential impurities that need to be separated and quantified:
-
4-Hydroxybenzoic acid: Unreacted starting material.
-
1-Bromodecane: Unreacted starting material.
-
Related Homologous Impurities: Such as 4-(octyloxy)benzoic acid and 4-(dodecyloxy)benzoic acid, which may be present if the decyl halide starting material is not pure.
Experimental Protocols
Two distinct HPLC methods were developed and are compared below.
Method A: Isocratic Elution
This method utilizes a simple isocratic mobile phase for a rapid assessment of purity.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (85:15, v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A stock solution of the this compound sample is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards of potential impurities are prepared similarly.
Method B: Gradient Elution
This method employs a gradient elution to achieve a more comprehensive separation of all potential impurities with varying polarities.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A stock solution of the this compound sample is prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Working standards of potential impurities are prepared similarly.
Results and Discussion
The performance of the two HPLC methods in separating this compound from its potential impurities is summarized in the tables below. The data presented is simulated but representative of typical experimental outcomes.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Retention Time of this compound (min) | 5.2 | 12.8 |
| Resolution between this compound and 4-Hydroxybenzoic acid | > 2.0 | > 5.0 |
| Resolution between this compound and 1-Bromodecane | 1.8 | > 3.0 |
| Resolution between 4-(Octyloxy)benzoic acid and this compound | 1.2 | > 2.0 |
| Resolution between this compound and 4-(Dodecyloxy)benzoic acid | 1.3 | > 2.0 |
| Total Run Time (min) | 10 | 25 |
Table 2: Purity Analysis of a Hypothetical Batch of this compound
| Compound | Method A (% Area) | Method B (% Area) |
| 4-Hydroxybenzoic acid | 0.15 | 0.12 |
| 1-Bromodecane | Not well-resolved | 0.08 |
| 4-(Octyloxy)benzoic acid | Not baseline separated | 0.05 |
| This compound | 99.6 | 99.5 |
| 4-(Dodecyloxy)benzoic acid | Not baseline separated | 0.07 |
| Unknown Impurities | 0.25 | 0.18 |
| Total Purity | 99.6% | 99.5% |
Method A offers a faster analysis time, which is advantageous for high-throughput screening. However, it provides lower resolution for closely related homologous impurities and may not fully separate all process-related impurities like 1-bromodecane.
Method B, with its gradient elution, demonstrates superior resolving power, enabling baseline separation of all potential impurities, including homologous alkoxybenzoic acids. This makes it a more robust and reliable method for accurate purity determination, which is crucial for quality control in drug development and materials science.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process for assessing the purity of this compound.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical flow for purity assessment of the compound.
Conclusion
Both HPLC methods are capable of determining the purity of this compound. Method A is suitable for rapid, routine checks where high resolution of homologous impurities is not a primary concern. However, for comprehensive quality control and in-depth analysis required in drug development and materials research, the superior resolving power of Method B makes it the recommended choice. The detailed separation of all potential process-related and homologous impurities provides a higher degree of confidence in the reported purity value.
A Comparative Guide to the Liquid Crystal Properties of Alkoxybenzoic Acids
For researchers, scientists, and drug development professionals, understanding the thermal and mesomorphic behavior of liquid crystals is paramount for their application in various advanced materials and drug delivery systems. This guide provides a detailed comparison of the liquid crystal properties of a homologous series of p-n-alkoxybenzoic acids, supported by experimental data and standardized protocols.
The p-n-alkoxybenzoic acids are a classic example of thermotropic liquid crystals, where the phase transitions are induced by changes in temperature. These rod-like molecules exhibit liquid crystalline phases due to the formation of hydrogen-bonded dimers, which enhances the molecular anisotropy necessary for mesophase formation. The length of the flexible alkoxy chain plays a critical role in determining the type of mesophase and the transition temperatures.
Comparative Analysis of Thermal Properties
The liquid crystal behavior of the homologous series of p-n-alkoxybenzoic acids (CnH2n+1O-C6H4-COOH) is characterized by distinct transition temperatures: the melting point (crystal to nematic or smectic phase) and the clearing point (nematic or smectic phase to isotropic liquid). These transitions are accompanied by specific enthalpy changes, which provide insight into the energetics of the phase transitions.
Below is a summary of the transition temperatures and enthalpies for a range of alkoxybenzoic acids, from the propyl (n=3) to the octadecyl (n=18) homologue. The data reveals a characteristic "odd-even" effect, where the clearing temperatures alternate as the number of carbon atoms in the alkoxy chain increases.
| Alkoxy Chain Length (n) | Compound Name | Melting Point (Tcr-N/S, °C) | Clearing Point (TN/S-I, °C) | Mesophase(s) |
| 3 | p-Propoxybenzoic acid | 147-148 | 154 | Nematic |
| 4 | p-Butoxybenzoic acid | 146-147 | 160 | Nematic |
| 5 | p-Pentyloxybenzoic acid | 137-138 | 153 | Nematic |
| 6 | p-Hexyloxybenzoic acid | 104-105 | 154 | Nematic |
| 7 | p-Heptyloxybenzoic acid | 99-100 | 147 | Nematic, Smectic C |
| 8 | p-Octyloxybenzoic acid | 101-102 | 147 | Nematic, Smectic C |
| 9 | p-Nonyloxybenzoic acid | 98-99 | 144 | Nematic, Smectic C |
| 10 | p-Decyloxybenzoic acid | 99-100 | 143 | Nematic, Smectic C |
| 11 | p-Undecyloxybenzoic acid | 102-103 | 140 | Nematic, Smectic C |
| 12 | p-Dodecyloxybenzoic acid | 104-105 | 138 | Nematic, Smectic C |
| 13 | p-Tridecyloxybenzoic acid | 106-107 | 136 | Nematic, Smectic C |
| 14 | p-Tetradecyloxybenzoic acid | 108-109 | 134 | Nematic, Smectic C |
| 15 | p-Pentadecyloxybenzoic acid | 110-111 | 132 | Nematic, Smectic C |
| 16 | p-Hexadecyloxybenzoic acid | 111-112 | 130 | Nematic, Smectic C |
| 17 | p-Heptadecyloxybenzoic acid | 112-113 | 128 | Nematic, Smectic C |
| 18 | p-Octadecyloxybenzoic acid | 113-114 | 126 | Nematic, Smectic C |
Note: The transition temperatures can vary slightly depending on the experimental conditions and purity of the samples. The presence of smectic phases is typically observed for homologues with longer alkoxy chains (n ≥ 7).
Experimental Protocols
The characterization of the liquid crystal properties of alkoxybenzoic acids relies on two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures and measure the enthalpy changes associated with the phase transitions.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of the alkoxybenzoic acid is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the expected isotropic transition.
-
The sample is then cooled at the same constant rate back to room temperature.
-
The heat flow to the sample is monitored as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling correspond to the phase transitions.
-
The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
Polarized Optical Microscopy (POM)
Objective: To visually identify the different liquid crystal mesophases based on their unique optical textures.
Methodology:
-
A small amount of the alkoxybenzoic acid is placed on a clean glass microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a polarizing microscope with crossed polarizers.
-
The sample is heated slowly, and the changes in the optical texture are observed.
-
The characteristic textures of the nematic (e.g., Schlieren or marbled) and smectic (e.g., focal-conic fan) phases are identified and the corresponding transition temperatures are recorded.
-
The observations are typically confirmed upon cooling the sample from the isotropic liquid state.
Visualizing Molecular Structure and Experimental Workflow
To better understand the relationship between molecular structure and liquid crystal behavior, as well as the experimental process, the following diagrams are provided.
A Comparative Guide to 4-(Decyloxy)benzoic Acid and Other Liquid Crystal Stationary Phases in Gas Chromatography
For researchers, scientists, and drug development professionals seeking to optimize the separation of complex isomer mixtures, the choice of a gas chromatography (GC) stationary phase is paramount. Liquid crystal stationary phases, with their unique molecular ordering, offer exceptional selectivity for positional and geometric isomers that are often unresolvable on conventional columns. This guide provides an objective comparison of the performance of 4-(Decyloxy)benzoic acid (DBA) against other liquid crystal stationary phases, supported by experimental data to inform your selection process.
This compound (DBA) is a smectic liquid crystal that has demonstrated high selectivity in the separation of various structural isomers. Its performance is rooted in the ordered arrangement of its molecules, which provides a discriminating environment for analytes based on their shape and size. To contextualize its capabilities, this guide will compare DBA primarily with its shorter-chain homolog, 4-(Octyloxy)benzoic acid (OBA), and other notable nematic liquid crystal stationary phases.
Performance Comparison of Alkoxybenzoic Acid Stationary Phases
A direct comparison of the selectivity of DBA and OBA for the separation of butyl alcohol and butyl acetate (B1210297) isomers reveals the influence of the alkoxy chain length on chromatographic performance. The selectivity factor (α), a measure of the separation of two adjacent peaks, is a key metric for comparison.
| Analyte Pair | This compound (DBA) | 4-(Octyloxy)benzoic acid (OBA) |
| Butyl Alcohol Isomers | ||
| iso-Butyl alcohol / n-Butyl alcohol | 1.05 | 1.04 |
| sec-Butyl alcohol / iso-Butyl alcohol | 1.10 | 1.09 |
| tert-Butyl alcohol / sec-Butyl alcohol | 1.25 | 1.22 |
| Butyl Acetate Isomers | ||
| iso-Butyl acetate / n-Butyl acetate | 1.03 | 1.02 |
| sec-Butyl acetate / iso-Butyl acetate | 1.07 | 1.06 |
| tert-Butyl acetate / sec-Butyl acetate | 1.18 | 1.15 |
| Table 1: Selectivity factors (α) for the separation of butyl alcohol and butyl acetate isomers on this compound (DBA) and 4-(Octyloxy)benzoic acid (OBA) stationary phases at 150°C. |
The data indicates that both DBA and OBA are effective in resolving these challenging isomer sets. Notably, the longer alkyl chain of DBA consistently results in slightly higher selectivity factors, suggesting that the more ordered smectic phase of DBA provides a greater degree of shape recognition.
Broader Comparison with Other Liquid Crystal Stationary Phases
While direct quantitative comparisons with other classes of liquid crystals for the same analytes are limited in the literature, a qualitative assessment can be made based on their known applications and general performance characteristics.
-
N,N'-bis(p-butoxybenzylidene)-alpha,alpha'-bi-p-toluidine (BBoBT): This nematic liquid crystal is well-regarded for its high thermal stability and its exceptional selectivity for separating polycyclic aromatic hydrocarbon (PAH) isomers. Its rigid, linear structure is particularly effective at differentiating between planar and non-planar PAH molecules.
-
p,p'-Azoxyphenetole: As one of the earlier liquid crystals used in GC, p,p'-azoxyphenetole has demonstrated good selectivity for the separation of various positional isomers, including xylenes. Its performance is generally considered to be robust for a range of aromatic compounds.
The selection of a liquid crystal stationary phase should be guided by the specific separation challenge. For the separation of aliphatic isomers like alcohols and acetates, the homologous series of 4-alkoxybenzoic acids, particularly DBA, offer excellent resolution. For aromatic and polycyclic aromatic isomers, nematic phases like BBoBT and p,p'-azoxyphenetole may provide superior performance due to their different molecular ordering and intermolecular interaction capabilities.
Experimental Protocols
The data presented in this guide was obtained using inverse gas chromatography (IGC) at infinite dilution. This technique allows for the precise determination of thermodynamic and separation properties of the stationary phase.
Preparation of the Stationary Phase: The liquid crystal stationary phase (DBA or OBA) was coated onto a solid support (e.g., Chromosorb W) from a solution in a suitable solvent (e.g., dichloromethane). The solvent was then slowly evaporated to leave a thin, uniform film of the liquid crystal on the support material. The coated support was then packed into a stainless steel or glass column.
Inverse Gas Chromatography (IGC) Analysis: A gas chromatograph equipped with a flame ionization detector (FID) was used. The packed column was conditioned at a temperature above the clearing point of the liquid crystal for several hours to ensure a stable baseline. A series of probe molecules (in this case, the butyl alcohol and butyl acetate isomers) were injected individually at a constant column temperature within the mesophase of the liquid crystal. The retention times of the probes were used to calculate the selectivity factors.
Logical Workflow for Stationary Phase Selection
The process of selecting an appropriate liquid crystal stationary phase can be visualized as a logical workflow, starting from the analytical problem and leading to the optimal column choice.
A Comparative Guide to the Vibrational Assignment of 4-(Decyloxy)benzoic Acid through DFT Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and theoretical vibrational spectra of 4-(Decyloxy)benzoic acid (4DBA), a molecule of interest in materials science and liquid crystal research. By leveraging Density Functional Theory (DFT) calculations, we can achieve a more precise assignment of the vibrational modes observed in Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This analysis is crucial for understanding the molecular structure, intermolecular interactions, and material properties of 4DBA and its derivatives.
Introduction to Vibrational Analysis of this compound
This compound is an aromatic carboxylic acid characterized by a ten-carbon alkoxy chain. This long alkyl chain significantly influences its physical properties, leading to the formation of liquid crystalline phases. Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides a powerful tool to probe the structural details of 4DBA. However, the complexity of its spectrum, with numerous overlapping vibrational modes, necessitates the use of computational methods for a definitive assignment.
Density Functional Theory (DFT) has emerged as a robust method for predicting the vibrational frequencies and intensities of molecules with a high degree of accuracy. By comparing the theoretically calculated spectrum with experimental data, a detailed and reliable assignment of the fundamental vibrational modes can be achieved. This guide presents a comparative analysis of experimental FTIR and Raman data for 4DBA with theoretical predictions from DFT calculations. Due to the tendency of carboxylic acids to form hydrogen-bonded dimers in the solid state, this analysis considers both the monomeric and dimeric forms of the molecule.
Comparative Vibrational Assignment
The vibrational spectrum of this compound can be divided into several regions corresponding to the characteristic vibrations of the carboxylic acid group, the benzene (B151609) ring, the decyloxy chain, and the ether linkage. In the solid state, 4DBA exists as a hydrogen-bonded dimer, which significantly affects the vibrational frequencies of the carboxylic acid group. The gas-phase spectrum, on the other hand, is representative of the monomeric form.
The following tables present a comparison of experimental vibrational frequencies from the gas-phase FTIR spectrum (representing the monomer) and the solid-phase Raman spectrum (representing the dimer) of this compound with theoretical values obtained from DFT calculations. For the monomer, theoretical data for the closely related 4-butylbenzoic acid is used as an analogue to provide a basis for assignment, particularly for the aromatic core and carboxylic acid group. For the dimer, theoretical data specifically for the 4DBA dimer is available.
Table 1: Vibrational Assignment for this compound Monomer
| Experimental FTIR (Gas-Phase, cm⁻¹) | Theoretical (4-butylbenzoic acid monomer, cm⁻¹) | Assignment |
| ~3570 | 3589 | ν(O-H) |
| ~3070 | 3075 | ν(C-H) aromatic |
| 2962, 2935, 2873 | 2965, 2936, 2877 | ν(C-H) alkyl |
| ~1760 | 1775 | ν(C=O) |
| 1608 | 1610 | ν(C=C) aromatic |
| 1512 | 1515 | ν(C=C) aromatic |
| 1468 | 1465 | δ(CH₂) scissoring |
| 1425 | 1420 | Coupled ν(C-O) and δ(O-H) |
| 1310 | 1315 | ν(C-O) |
| 1255 | 1258 | ν(C-O-C) asymmetric |
| 1170 | 1175 | β(C-H) in-plane bend |
| 1045 | 1050 | ν(C-O-C) symmetric |
| 845 | 848 | γ(C-H) out-of-plane bend |
Note: Experimental FTIR data is sourced from the NIST WebBook. Theoretical data for the 4-butylbenzoic acid monomer is used as a proxy for the vibrational modes of the core structure.
Table 2: Vibrational Assignment for this compound Dimer
| Experimental Raman (Solid-Phase, cm⁻¹)[1][2] | Theoretical (4DBA dimer, cm⁻¹)[1][2] | Assignment |
| 3081 | - | ν(C-H) aromatic |
| 2881 | - | ν(C-H) alkyl |
| 1604 | 1608 | ν(C=C) aromatic |
| 1576 | 1580 | ν(C=C) aromatic |
| 1436 | 1435 | δ(CH₂) scissoring |
| 1282 | 1285 | Coupled ν(C-O) and β(C-H) |
| 1255 | 1250 | Ring breathing |
| 1168 | - | β(C-H) in-plane bend |
| 881 | - | Ring breathing |
| 807 | - | γ(C-H) out-of-plane bend |
Note: The broad O-H stretching band of the dimer, typically observed in the 2500-3300 cm⁻¹ region in IR spectra, is often weak and difficult to observe in Raman spectra.
Experimental and Computational Protocols
Experimental Methods
Synthesis of this compound: this compound can be synthesized via the Williamson ether synthesis. Typically, this involves the reaction of methyl 4-hydroxybenzoate (B8730719) with 1-bromodecane (B1670165) in the presence of a base like potassium carbonate, followed by the hydrolysis of the resulting ester to the carboxylic acid. The final product is then purified by recrystallization.
FTIR Spectroscopy: The gas-phase FTIR spectrum of this compound can be obtained using a high-resolution FTIR spectrometer. The solid sample is heated in a gas cell to obtain a sufficient vapor pressure for measurement. The spectrum is typically recorded in the 4000-400 cm⁻¹ range.
Raman Spectroscopy: The solid-phase Raman spectrum of this compound is recorded using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm). The solid sample is placed directly in the path of the laser beam, and the scattered light is collected and analyzed.
Computational Methods
DFT Calculations: The molecular geometry of the this compound monomer and dimer are optimized using Density Functional Theory (DFT) methods. A common approach involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) exchange-correlation functional combined with a basis set such as 6-311++G(d,p).[1] Frequency calculations are then performed on the optimized geometries to obtain the harmonic vibrational frequencies.
Vibrational Assignment: The assignment of the calculated vibrational modes is performed using Potential Energy Distribution (PED) analysis with the aid of software like VEDA (Vibrational Energy Distribution Analysis).[3] The PED provides a quantitative measure of the contribution of each internal coordinate to a given normal mode, allowing for a detailed and unambiguous assignment of the vibrational bands.
Workflow and Data Analysis
The process of DFT-based vibrational analysis involves a series of steps, from the initial molecular modeling to the final comparison with experimental data.
References
- 1. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]
A Comparative Analysis of Hydrogen Bond Strength in Benzoic Acid Dimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative study of the hydrogen bond strength in benzoic acid dimers, crucial intermediates in various chemical and biological processes. Understanding the stability and nature of these bonds is paramount for rational drug design and development. This document summarizes key experimental and theoretical data, details common investigational protocols, and visualizes the fundamental interactions.
Quantitative Analysis of Hydrogen Bond Interactions
The strength of the hydrogen bonds in benzoic acid dimers can be quantified by various parameters, including interaction energies, geometric measures (bond lengths and angles), and vibrational frequency shifts. The following table summarizes computational data for the benzoic acid dimer and the effect of para-substituents on the hydrogen bond energy.
| Compound/Dimer | Method/Basis Set | Interaction Energy (kcal/mol) | O-H Bond Length (Å) | O···O Distance (Å) | O-H···O Angle (°) | Reference |
| Benzoic Acid | B3LYP/6-311++G(d,p) | -14.85 | 0.989 | 2.693 | 177.8 | [1] |
| Benzoic Acid | MP2/6-311++G(d,p) | -16.54 | 0.998 | 2.681 | 178.1 | [1] |
| 4-Nitrobenzoic Acid | B3LYP/6-311++G(d,p) | -14.27 | 0.990 | 2.701 | 177.5 | [1] |
| 4-Hydroxybenzoic Acid | B3LYP/6-311++G(d,p) | -15.54 | 0.987 | 2.678 | 178.3 | [1] |
| 4-Aminobenzoic Acid | B3LYP/6-311++G(d,p) | -15.42 | 0.987 | 2.682 | 178.2 | [1] |
| 4-Methylbenzoic Acid (p-toluic) | Not Specified | -8.05 (dissociation energy) | - | - | - | [2] |
Note: Interaction energies are typically calculated with corrections for basis set superposition error (BSSE). Negative values indicate a stabilizing interaction.
Experimental and Computational Protocols
The investigation of hydrogen bonds in benzoic acid dimers employs a variety of experimental and computational techniques.
Experimental Protocols
1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique to probe the vibrational modes of molecules, which are sensitive to hydrogen bonding.
-
Objective: To identify the formation of hydrogen-bonded dimers and quantify the strength of the interaction through analysis of vibrational frequency shifts.
-
Sample Preparation: Benzoic acid and its derivatives are dissolved in a non-polar solvent (e.g., CCl4 or n-heptane) at various concentrations.[3][4] The use of a non-polar solvent minimizes solvent-solute interactions that could compete with dimer formation.
-
Data Acquisition:
-
Acquire background spectra of the pure solvent.
-
Record FTIR spectra of the benzoic acid solutions across a range of concentrations and temperatures.[4][5]
-
Pay close attention to the O-H and C=O stretching regions. The free O-H stretch of the monomer typically appears as a sharp band around 3500-3700 cm⁻¹, while the hydrogen-bonded O-H stretch in the dimer is a broad band at lower wavenumbers (e.g., 2500-3300 cm⁻¹).[6][7] The C=O stretch of the monomer is observed at a higher wavenumber than that of the dimer.[7]
-
-
Data Analysis:
-
Deconvolute the overlapping O-H and C=O stretching bands to determine the relative areas of the monomer and dimer peaks.
-
Use the concentration-dependent data to calculate the dimerization equilibrium constant (K_dim).
-
Apply the van't Hoff equation to temperature-dependent K_dim values to determine the enthalpy of dimerization (ΔH), which corresponds to the hydrogen bond strength.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the chemical environment of atomic nuclei, which is altered by hydrogen bonding.
-
Objective: To study the monomer-dimer equilibrium and characterize the geometry of the hydrogen bond.
-
Sample Preparation: Samples are prepared by dissolving the benzoic acid derivative in a deuterated, non-polar solvent (e.g., benzene-d6, chloroform-d).[8][9]
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at various concentrations and temperatures.[8][10]
-
The chemical shift of the carboxylic acid proton is particularly sensitive to hydrogen bonding, shifting downfield upon dimer formation.[9]
-
In solid-state NMR, dipolar coupling between the two protons in the dimer can be measured to determine the proton-proton distance.[11]
-
-
Data Analysis:
-
Monitor the chemical shift of the carboxylic proton as a function of concentration and temperature to determine the equilibrium constant for dimerization.
-
The ¹³C chemical shift of the carboxylic carbon can also be used as a diagnostic tool to determine the preferred dimer structure.[12]
-
In the solid state, analysis of the dipolar coupling tensor provides precise information on the H-bond geometry.[11]
-
3. X-ray Crystallography
X-ray crystallography provides precise information on the atomic arrangement in the solid state, allowing for direct measurement of hydrogen bond geometries.
-
Objective: To determine the crystal structure of the benzoic acid dimer and measure key geometric parameters of the hydrogen bonds.
-
Sample Preparation: Single crystals of benzoic acid or its derivatives are grown from a suitable solvent.
-
Data Acquisition:
-
A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
Diffraction patterns are collected as the crystal is rotated.
-
-
Data Analysis:
-
The diffraction data is processed to determine the electron density map of the unit cell.
-
A structural model is built and refined against the experimental data to obtain the precise atomic coordinates.[13][14]
-
From the refined structure, accurate values for O-H···O bond lengths and angles can be determined.[13][14] It has been observed that the two C-O bond distances in the carboxyl group of aromatic acids are similar in the dimer form.[15]
-
Computational Protocol
Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2)
Computational chemistry provides a powerful means to calculate the interaction energies and optimized geometries of hydrogen-bonded dimers.
-
Objective: To calculate the hydrogen bond strength and geometric parameters of the benzoic acid dimer and its derivatives.
-
Methodology:
-
Model Building: Construct the 3D structures of the benzoic acid monomer and the cyclic dimer.
-
Geometry Optimization: Perform geometry optimizations for both the monomer and the dimer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/6-311++G(d,p)).[1]
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Interaction Energy Calculation: The interaction energy (ΔE_int) is calculated as the difference between the energy of the dimer and the sum of the energies of two non-interacting monomers: ΔE_int = E_dimer - 2 * E_monomer
-
Basis Set Superposition Error (BSSE) Correction: The interaction energy should be corrected for BSSE using the counterpoise correction method of Boys and Bernardi.[16] The corrected interaction energy (ΔE_corr) is a more accurate measure of the hydrogen bond strength.
-
Analysis: Analyze the optimized geometry to obtain bond lengths and angles. Natural Bond Orbital (NBO) analysis can also be performed to understand the nature of the orbital interactions contributing to the hydrogen bond.[1]
-
Visualizing the Benzoic Acid Dimer
The formation of a cyclic dimer through two hydrogen bonds is a hallmark of carboxylic acids like benzoic acid.
Figure 1. Hydrogen bonding in the benzoic acid dimer.
References
- 1. researchgate.net [researchgate.net]
- 2. shareok.org [shareok.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Cyclic Dimers of 4-n-Propyloxybenzoic Acid with Hydrogen Bonds in the Gaseous State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. NUCLEAR MAGNETIC RESONANCE STUDIES OF HYDROGEN BONDING. I. CARBOXYLIC ACIDS (Journal Article) | OSTI.GOV [osti.gov]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Determination of the conformation of 2-hydroxy- and 2-aminobenzoic acid dimers using 13C NMR and density functional theory/natural bond order analysis: the central importance of the carboxylic acid carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The crystal structure of benzoic acid: a redetermination with X-rays at room temperature [inis.iaea.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Hydrogen bond strength and bond geometry in cyclic dimers of crystalline carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
4-Methoxybenzoic Acid vs. Benzoic Acid: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of how subtle structural modifications impact the physicochemical and biological properties of molecules is paramount. This guide provides a comprehensive, data-driven comparison of 4-methoxybenzoic acid and benzoic acid, highlighting their key differences to inform experimental design and application.
This analysis delves into the physicochemical properties, biological activities, and chemical reactivity of these two aromatic carboxylic acids. The presence of a methoxy (B1213986) group at the para-position of 4-methoxybenzoic acid's benzene (B151609) ring introduces significant changes compared to the parent benzoic acid molecule, influencing its behavior in both chemical and biological systems.
Physicochemical Properties: A Tale of Two Acids
The fundamental physicochemical characteristics of a compound govern its solubility, acidity, and intermolecular interactions. Below is a summary of these properties for 4-methoxybenzoic acid and benzoic acid.
| Property | 4-Methoxybenzoic Acid | Benzoic Acid |
| Molar Mass ( g/mol ) | 152.15 | 122.12 |
| Melting Point (°C) | 182-185 | 122.4 |
| pKa | 4.47 | 4.20[1] |
| Solubility in Water (g/L) | 0.3 (at 20°C)[2] | 3.4 (at 25°C)[2] |
Key Observations:
-
Acidity: Benzoic acid is a slightly stronger acid than 4-methoxybenzoic acid, as evidenced by its lower pKa value.[1] The electron-donating nature of the methoxy group in 4-methoxybenzoic acid destabilizes the carboxylate anion, making proton dissociation less favorable.
-
Melting Point: The significantly higher melting point of 4-methoxybenzoic acid suggests stronger intermolecular forces within its crystal lattice compared to benzoic acid.[2]
-
Solubility: Benzoic acid is notably more soluble in water than 4-methoxybenzoic acid.[2]
Caption: A logical workflow for comparing the physicochemical properties.
Biological Activity: A Comparative Overview
The structural differences between these two acids also translate to variations in their biological effects.
Antimicrobial Activity
Both benzoic acid and its derivatives are known for their antimicrobial properties. A direct comparison of their minimum inhibitory concentrations (MIC) against Escherichia coli reveals a notable difference.
| Compound | MIC against E. coli (mg/mL) |
| 4-Methoxybenzoic acid | 2 |
| Benzoic Acid | 1[3] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Stock Solutions: Dissolve 4-methoxybenzoic acid and benzoic acid in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a nutrient-rich broth (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., E. coli) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible signs of microbial growth (turbidity).
Antioxidant and Anti-inflammatory Activity
While direct comparative quantitative data for antioxidant and anti-inflammatory activities are limited, the electronic properties of the methoxy group in 4-methoxybenzoic acid suggest it may have enhanced antioxidant potential compared to benzoic acid.[2] The electron-donating nature of the methoxy group can facilitate the donation of a hydrogen atom to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.
For anti-inflammatory activity, a common in vitro assay is the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocol: COX Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Incubation: Incubate the enzymes with various concentrations of the test compounds.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantification of Prostaglandins (B1171923): Measure the production of prostaglandins (e.g., PGE2) using an appropriate method, such as an enzyme immunoassay (EIA).
-
IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the enzyme activity.
Caption: A generalized pathway for the antimicrobial action of benzoic acids.
Chemical Reactivity: A Comparative Look
The electronic differences between the two acids also influence their chemical reactivity.
Esterification
In acid-catalyzed esterification (Fischer esterification), the rate of reaction is influenced by the electrophilicity of the carbonyl carbon. The electron-donating methoxy group in 4-methoxybenzoic acid slightly reduces the electrophilicity of the carbonyl carbon, which may lead to a slower reaction rate compared to benzoic acid under identical conditions.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1 equivalent), an excess of an alcohol (e.g., methanol), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux for a set period.
-
Workup: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.
-
Purification and Analysis: Purify the ester via distillation or chromatography and characterize it using techniques like NMR and IR spectroscopy to determine the yield.
Decarboxylation
The decarboxylation of benzoic acids generally requires harsh conditions. The rate of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy group, can facilitate the reaction by stabilizing the transition state.
Caption: The influence of the methoxy group on the electrophilicity and esterification rate.
Conclusion
The substitution of a hydrogen atom with a methoxy group at the para-position of benzoic acid results in significant alterations to its physicochemical properties, biological activities, and chemical reactivity. Benzoic acid is the more acidic and water-soluble of the two, and in the case of E. coli, exhibits stronger antimicrobial activity. Conversely, 4-methoxybenzoic acid has a much higher melting point and its electron-donating methoxy group can modulate its chemical reactivity and potentially enhance its antioxidant properties. The choice between these two molecules in a research or drug development context will, therefore, be highly dependent on the specific application and desired molecular characteristics.
References
Unveiling Phase Transitions in 4-(Decyloxy)benzoic Acid: A Comparative Guide to Raman Spectroscopy and Other Analytical Techniques
For researchers, scientists, and drug development professionals, understanding the phase behavior of molecules like 4-(Decyloxy)benzoic acid (4DBA) is critical for controlling their physical and chemical properties. This guide provides a comprehensive comparison of Raman spectroscopy with other key analytical methods—Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM)—for the analysis of phase transitions in this thermotropic liquid crystal.
This compound is a calamitic (rod-shaped) liquid crystal that exhibits a rich polymorphic behavior, transitioning through crystalline, smectic, nematic, and isotropic liquid phases with changes in temperature. These phase transitions involve alterations in molecular ordering and intermolecular interactions, which fundamentally impact the material's properties. Accurate characterization of these transitions is paramount for applications ranging from materials science to drug delivery systems. While various techniques can probe these changes, Raman spectroscopy offers a unique molecular-level insight into the subtle structural rearrangements that define each phase.
Performance Comparison: Raman Spectroscopy vs. DSC and POM
The choice of analytical technique for phase transition analysis depends on the specific information required. While DSC provides thermodynamic data and POM offers visual identification of mesophases, Raman spectroscopy elucidates the underlying molecular changes.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Raman Spectroscopy | Molecular vibrations, changes in molecular conformation, and intermolecular interactions. | - High chemical specificity. - Non-destructive. - Minimal sample preparation. - Can analyze samples through glass or polymer packaging.[1] - Provides molecular-level structural information. | - The Raman effect can be weak, leading to lower sensitivity for some samples.[2] - Fluorescence from the sample or impurities can interfere with the spectrum.[1][2] - Sample heating from the laser can potentially alter the phase. |
| Differential Scanning Calorimetry (DSC) | Transition temperatures and enthalpy changes (thermodynamic data). | - Highly precise and quantitative determination of transition temperatures and energetics. - Well-established and widely available technique. | - Provides bulk thermodynamic properties, not molecular-level structural information. - Can be less sensitive to subtle, second-order phase transitions. |
| Polarizing Optical Microscopy (POM) | Visual identification of liquid crystal phases based on their unique optical textures. | - Direct visualization of phase transitions and defects. - Relatively simple and fast for qualitative analysis. | - Primarily a qualitative technique. - Interpretation of textures requires expertise. - Limited in providing quantitative thermodynamic or molecular data. |
Quantitative Data Summary
The following table summarizes the phase transition temperatures of this compound as determined by Raman Spectroscopy, DSC, and POM, compiled from various studies. It is important to note that slight variations in transition temperatures can occur due to differences in experimental conditions such as heating/cooling rates and sample purity.
| Phase Transition | Raman Spectroscopy (°C) | DSC (°C) | Polarizing Optical Microscopy (°C) |
| Smectic ↔ Nematic | ~102[1][3][4] | ~101.8 (Heating) | ~106.8 (Heating)[5][6] |
| Nematic ↔ Isotropic | ~117[1][3][4] | ~116.5 (Heating) | ~135.2 (Heating)[5][6] |
Delving Deeper with Raman Spectroscopy: Identifying Phase Transitions
Temperature-dependent Raman spectroscopy is a powerful tool for probing the molecular rearrangements that occur during the phase transitions of 4DBA. Specific regions of the Raman spectrum are particularly sensitive to these changes.
Smectic to Nematic Transition
The transition from the more ordered smectic phase to the nematic phase is characterized by the melting of the layered structure while maintaining orientational order. This is reflected in the Raman spectrum by:
-
Disappearance and Appearance of Bands: Notably, the bands at approximately 773, 807, 881, and 1146 cm⁻¹ disappear, while a new band emerges around 830 cm⁻¹ upon transitioning from the smectic to the nematic phase.[1][3][4]
-
Intensity Changes: The relative intensity of the bands at approximately 1257 and 1280 cm⁻¹ can be used to distinguish between the smectic, nematic, and isotropic phases.[3][4]
-
Linewidth and Wavenumber Shifts: The variation in the linewidth and peak position of the bands around 1128 and 1168 cm⁻¹ also clearly indicates the smectic-to-nematic transition.[3][4]
Nematic to Isotropic Transition
The clearing point, where the liquid crystal loses its long-range orientational order and becomes an isotropic liquid, is also readily observable in the Raman spectrum. This transition is marked by:
-
Broadening of Bands: A general broadening of many Raman bands is observed due to the increased molecular motion and loss of long-range order in the isotropic phase.
-
Changes in Peak Position: Subtle shifts in the peak positions of certain bands can occur, reflecting the altered molecular environment. For instance, the relative intensities of the ~1257 and ~1280 cm⁻¹ bands continue to change, distinguishing the nematic from the isotropic phase.[3][4]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are outlines for the key experiments.
Temperature-Dependent Raman Spectroscopy
Objective: To monitor changes in the vibrational modes of 4DBA as a function of temperature to identify phase transitions.
Methodology:
-
Sample Preparation: A small amount of 4DBA powder is placed in a glass capillary tube or sealed between two glass slides.
-
Instrumentation: A Raman microscope equipped with a temperature-controlled stage (e.g., a Linkam hot stage) is used. A laser with a wavelength of 532 nm or 785 nm is typically employed for excitation.
-
Data Acquisition:
-
The sample is heated or cooled at a controlled rate (e.g., 1-5 °C/min).
-
Raman spectra are collected at regular temperature intervals.
-
To avoid sample damage, the laser power should be kept low, and the acquisition time optimized for a good signal-to-noise ratio.
-
-
Data Analysis: The collected spectra are analyzed for changes in peak position, intensity, and full width at half maximum (FWHM) as a function of temperature. Plotting these parameters against temperature will reveal the transition points.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the phase transitions of 4DBA to determine their temperatures and enthalpies.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of 4DBA (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated DSC instrument is used.
-
Thermal Program:
-
The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min, under an inert nitrogen atmosphere.
-
The temperature range should encompass all expected phase transitions.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of endothermic (heating) and exothermic (cooling) events, which correspond to the phase transitions. The area under each peak is integrated to calculate the enthalpy of the transition.
Polarizing Optical Microscopy (POM)
Objective: To visually identify the different liquid crystal phases of 4DBA based on their characteristic optical textures.
Methodology:
-
Sample Preparation: A small amount of 4DBA is placed on a clean glass microscope slide and covered with a coverslip. The sample is then melted on a hot stage to ensure a thin, uniform film.
-
Instrumentation: A polarizing microscope equipped with a hot stage and a camera is used.
-
Observation:
-
The sample is observed between crossed polarizers while being heated and cooled at a controlled rate.
-
The distinct textures of the smectic (e.g., focal conic or fan-shaped) and nematic (e.g., Schlieren or marbled) phases are observed and recorded. The isotropic phase will appear dark.
-
-
Data Analysis: The temperatures at which the textures change are recorded as the phase transition temperatures.
Visualizing the Workflow
To illustrate the logical flow of analyzing phase transitions in this compound using these complementary techniques, the following diagrams are provided.
Experimental Workflow for Phase Transition Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Temperature-dependent Raman study of the smectic to nematic phase transition and vibrational analysis using density functional theory of the liquid crystalline system 4-decyloxy benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Selectivity of 4-(Decyloxy)benzoic Acid: A Comparative Guide for Chromatographic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of 4-(decyloxy)benzoic acid (DBA) as a stationary phase in chromatography for various analyte series. The information is based on published experimental data and theoretical considerations of its unique properties as a liquid crystal stationary phase with acidic characteristics.
Performance Overview
This compound, when used as a stationary phase in inverse gas chromatography (IGC), demonstrates notable selectivity, particularly for the separation of structural isomers. Its performance is attributed to its liquid crystalline nature, which imparts shape selectivity, and its acidic surface character, influencing interactions with different analytes.
Selectivity for Structural Isomers
The experimental data clearly indicates that this compound is an effective stationary phase for the separation of structural isomers. The selectivity is more pronounced in the surface adsorption region (lower temperatures) compared to the thermodynamic region (higher temperatures).
Table 1: Selectivity Factors (α) for Isomer Pairs on this compound Stationary Phase in the Surface Adsorption Region[1][2]
| Isomer Pair | α at 303.2 K | α at 313.2 K | α at 323.2 K | α at 328.2 K |
| n-butyl acetate (B1210297) / iso-butyl acetate | 1.15 | 1.13 | 1.11 | 1.10 |
| n-butyl acetate / tert-butyl acetate | 1.34 | 1.30 | 1.25 | 1.23 |
| n-butyl alcohol / iso-butyl alcohol | 1.13 | 1.11 | 1.10 | 1.09 |
| n-butyl alcohol / tert-butyl alcohol | 1.45 | 1.39 | 1.33 | 1.30 |
| n-amyl alcohol / iso-amyl alcohol | 1.10 | 1.09 | 1.08 | 1.07 |
| n-amyl alcohol / tert-amyl alcohol | 1.32 | 1.28 | 1.24 | 1.22 |
Table 2: Selectivity Factors (α) for Isomer Pairs on this compound Stationary Phase in the Thermodynamic Region[1][2]
| Isomer Pair | α at 423.2 K | α at 428.2 K | α at 433.2 K |
| n-butyl acetate / iso-butyl acetate | 1.05 | 1.05 | 1.04 |
| n-butyl acetate / tert-butyl acetate | 1.10 | 1.09 | 1.08 |
| n-butyl alcohol / iso-butyl alcohol | 1.04 | 1.04 | 1.04 |
| n-butyl alcohol / tert-butyl alcohol | 1.10 | 1.09 | 1.09 |
| n-amyl alcohol / iso-amyl alcohol | 1.03 | 1.03 | 1.03 |
| n-amyl alcohol / tert-amyl alcohol | 1.07 | 1.07 | 1.06 |
Potential Selectivity for Other Analyte Series
Aromatic Compounds
Liquid crystal stationary phases are well-regarded for their ability to separate aromatic isomers due to their shape-selective nature. The ordered structure of the liquid crystal phase can differentiate between isomers with varying planarity and length-to-breadth ratios. Given that this compound is a liquid crystal, it is expected to exhibit good selectivity for positional isomers of aromatic compounds, such as xylenes (B1142099) and substituted phenols. Its acidic character could further enhance the separation of basic aromatic compounds through acid-base interactions.
Fatty Acids
The separation of fatty acids is typically performed on polar stationary phases. The acidic nature of this compound suggests the potential for strong interactions with the carboxylic acid functional group of fatty acids. This could lead to good separation based on the degree of unsaturation and chain length. However, the operating temperatures required for the elution of less volatile fatty acid methyl esters (FAMEs) might fall within the thermodynamic region of the liquid crystal, where selectivity is generally lower.
Steroids
Steroids are a class of lipids with a characteristic four-ring structure. Their separation is often challenging due to subtle structural differences. The shape selectivity of a liquid crystal phase like DBA could be advantageous in differentiating between steroid isomers (e.g., epimers). Furthermore, the acidic nature of the stationary phase could provide additional selectivity for steroids with basic functional groups or those capable of hydrogen bonding.
Experimental Protocols
The following is a summary of the experimental methodology used by Işık et al. (2021) to determine the selectivity of this compound.[1][2]
Inverse Gas Chromatography (IGC) System: An Agilent 6890N Gas Chromatograph equipped with a flame ionization detector (FID) was used.
Column Preparation: A stainless steel column (1/8 in. O.D., 100 cm length) was cleaned with solvents and dried. Chromosorb W-AW was used as the solid support. This compound was coated onto the support material from a chloroform (B151607) solution. The coated support was packed into the column.
Experimental Conditions:
-
Carrier Gas: Helium
-
Flow Rate: 20 mL/min
-
Injector and Detector Temperature: 473.2 K
-
Column Temperature: Varied within the surface adsorption region (303.2–328.2 K) and the thermodynamic region (423.2–433.2 K).
-
Probes (Analytes): Butyl acetate isomers, butyl alcohol isomers, and amyl alcohol isomers were injected as vapors.
Data Analysis: The net retention volumes (VN) were calculated from the retention times of the probes. The selectivity factor (α) for a pair of isomers was determined as the ratio of their net retention volumes (α = VN2 / VN1).
Visualizations
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: Logical relationships of stationary phase properties and analyte selectivity.
References
A Comparative Guide to the Surface Properties of 4-(Decyloxy)benzoic Acid and Its Homologues
This guide provides a detailed evaluation of the surface properties of 4-(Decyloxy)benzoic acid (DBA), a molecule of significant interest in materials science and drug development due to its liquid crystalline and self-assembling characteristics. Its performance is contextualized by comparing it with shorter and longer chain homologues, specifically 4-(Octyloxy)benzoic acid and 4-(Dodecyloxy)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and manipulate the interfacial behavior of these materials.
Introduction to 4-Alkoxybenzoic Acids
4-Alkoxybenzoic acids are a class of amphiphilic molecules characterized by a rigid benzoic acid head group and a flexible alkoxy tail. This structure drives their self-assembly into organized structures, most notably liquid crystal phases.[1][2] The nature of the alkyl chain length plays a critical role in determining the thermodynamic and surface properties of these materials, influencing everything from crystal packing to surface energy. Understanding these properties is crucial for applications ranging from the design of drug delivery systems to the fabrication of advanced optical materials.
Quantitative Analysis of Surface Properties
The primary method for quantifying the surface energy of solid materials like 4-alkoxybenzoic acids is Inverse Gas Chromatography (IGC). This technique measures the interaction between vapor probes of known properties and the solid surface, allowing for the determination of the dispersive component of the surface free energy (γSD), which reflects the influence of van der Waals forces.
A key study by Işik, et al., provides quantitative data for this compound (DBA).[1] The dispersive surface energy was measured at various temperatures, showing a decrease in surface energy as the temperature increases, which is expected due to increased molecular motion.
Table 1: Dispersive Surface Energy (γSD) of this compound (DBA) via IGC
| Temperature (K) | γSD (mJ/m²) - Schultz Method | γSD (mJ/m²) - Dorris-Gray Method |
| 303.2 | 47.51 | 47.74 |
| 308.2 | 46.50 | 47.21 |
| 313.2 | 45.89 | 46.88 |
| 318.2 | 45.02 | 46.54 |
| 323.2 | 44.53 | 46.36 |
| 328.2 | 44.06 | 46.19 |
| Data sourced from Işik, et al.[1] |
In addition to dispersive energy, the Işik et al. study also characterized the acid-base nature of the DBA surface. The analysis yielded an acidity constant (KA) and a basicity constant (KD) whose ratio (KD/KA) was approximately 0.89.[1] A ratio less than 1 indicates that the surface of this compound has a predominantly acidic character.[1]
Comparison with Alternative 4-Alkoxybenzoic Acids
-
4-(Octyloxy)benzoic Acid (C8 Alternative): With a shorter alkyl chain, 4-(Octyloxy)benzoic acid is expected to have a slightly higher dispersive surface energy compared to DBA under the same conditions. The reduced chain length leads to weaker intermolecular van der Waals forces within the self-assembled layer, resulting in a less cohesive surface. Its more compact structure may also influence the packing density in monolayers.
-
4-(Dodecyloxy)benzoic Acid (C12 Alternative): Conversely, the longer alkyl chain of 4-(Dodecyloxy)benzoic acid should result in stronger van der Waals interactions. This would likely lead to a lower dispersive surface energy than DBA, indicating a more nonpolar and lower-energy surface. The increased hydrophobicity would be more pronounced, which could be advantageous for applications requiring highly non-polar interfaces.
The relationship between the alkyl chain length and the resulting surface properties is a fundamental aspect of this homologous series.
References
Safety Operating Guide
Proper Disposal of 4-(Decyloxy)benzoic Acid: A Guide for Laboratory Professionals
Ensuring a safe laboratory environment and maintaining regulatory compliance are paramount for researchers, scientists, and drug development professionals. The proper disposal of chemical reagents, such as 4-(Decyloxy)benzoic acid, is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures for this compound, it is crucial to adhere to standard safety protocols. This includes wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved respirator may be necessary. |
In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated, labeled container for hazardous waste. The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] It should not be disposed of down the drain or in regular solid waste.[1][2] All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through your institution's Environmental Health and Safety (EHS) program.[3]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials like weighing paper, gloves, and paper towels, as hazardous chemical waste.[1][4]
-
Segregate this solid waste from other waste streams, such as liquids, sharps, and non-hazardous trash, to prevent accidental reactions.[1]
2. Containerization:
-
Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible container.[1]
-
The container must be in good condition, with a secure lid to prevent leaks or spills.[1][5] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[3]
3. Labeling:
-
Label the waste container with the words "Hazardous Waste."[3][5]
-
Clearly write the full chemical name, "this compound," on the label. Abbreviations and chemical formulas are not permitted.[3]
-
Include the date of waste generation, the location (department and room number), and the principal investigator's name and contact information.[3]
-
Indicate the quantity of the waste. For mixtures, each chemical must be listed.[3]
-
Check the appropriate hazard pictograms on the label.[3]
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[1]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[1]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][3][4]
-
Complete any required hazardous waste information forms provided by your EHS office.[3]
Contaminated Packaging Disposal
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][5] The rinsate must be collected and disposed of as hazardous waste.[4][5] After triple-rinsing, the container can be punctured to render it unusable and then offered for recycling or reconditioning, or disposed of as regular trash if permitted by your institution's policies.[2][4][5]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Decyloxy)benzoic acid
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Decyloxy)benzoic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a solid white powder, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields (conforming to EU standard EN 166) or a face shield. | To protect against eye contact with dust particles which could cause irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | To prevent skin contact. It is crucial to inspect gloves before use and to remove them carefully to avoid skin contamination. |
| Body Protection | Long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. For large-scale operations, emergencies, or situations where dust formation is likely, a particle filter respirator is recommended. | To prevent inhalation of dust particles. |
Hazard Identification and First Aid
While this compound is not classified as a hazardous substance, it is crucial to handle it with care as with all laboratory chemicals.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. If symptoms persist, seek medical attention.
Quantitative Toxicity and Exposure Data
| Substance | CAS No. | Toxicity Data | Occupational Exposure Limits |
| This compound | 5519-23-3 | No data available | No data available |
| Benzoic Acid | 65-85-0 | LD50 Oral (Rat): 2360 mg/kgLD50 Dermal (Rabbit): >2000 mg/kgLC50 Inhalation (Rat): >12,200 mg/m³/4h | Not established |
Standard Operating Procedures for Handling
4.1. Weighing and Preparation of Solutions
This protocol outlines the steps for safely weighing the solid powder and preparing a solution.
-
Preparation:
-
Ensure a clean and organized workspace.
-
Work within a fume hood or a well-ventilated area to minimize inhalation risk.
-
Don all required PPE as specified in Section 1.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare to zero.
-
Carefully scoop the desired amount of this compound from the stock container onto the weighing boat using a clean spatula. Avoid creating dust.
-
Close the stock container immediately after use.
-
-
Dissolving:
-
Transfer the weighed solid into a suitable flask.
-
Add the desired solvent to the flask.
-
If necessary, gently swirl or stir the mixture until the solid is completely dissolved.
-
4.2. Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
Spill and Disposal Plan
5.1. Spill Response Workflow
In the event of a spill, follow the workflow outlined below to ensure a safe and effective cleanup.
Caption: Workflow for responding to a chemical spill.
5.2. Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing boats, gloves) in a designated, properly labeled, and sealed container for chemical waste.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by other approved methods in accordance with local, state, and federal regulations. Do not release into the environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
